Picrasin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKLRVLMVNMO-WCAPFRRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26121-56-2 | |
| Record name | (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26121-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Picrasin B: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a member of the quassinoid family of bitter principles, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Simaroubaceae family, commonly known as the quassia family. The primary and most extensively studied source of this compound is Picrasma quassioides. Various parts of this plant have been reported to contain this compound, with the highest concentrations typically found in the stem and bark.
While specific quantitative yields of this compound from different plant parts are not extensively documented in publicly available literature, the total quassinoid content in related species can provide a general indication. For instance, in Picrasma excelsa, the total bitter substances have been reported to range from 0.14% to 0.28% of the dry weight. It is important to note that the yield of this compound can be influenced by various factors, including the geographical location of the plant, the time of harvest, and the specific plant part utilized for extraction.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Picrasma quassioides | Simaroubaceae | Stem, Bark[1][2] |
| Picrasma javanica | Simaroubaceae | Stem, Leaves, Bark, Fruits[3] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of methodologies reported in scientific literature.
Preparation of Plant Material
The initial step involves the collection and processing of the plant material. The stems or bark of Picrasma quassioides are typically air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of phytochemicals, including this compound.
-
Maceration with Ethanol: The powdered plant material is soaked in ethanol (e.g., 95%) at room temperature for an extended period (e.g., 72 hours) with occasional agitation. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Hot Water Extraction: An alternative method involves the extraction of the plant material with hot water. This traditional method can be effective, though it may also co-extract a larger amount of polar impurities.
Fractionation of the Crude Extract
The crude extract is a complex mixture of various compounds. To simplify the subsequent purification steps, the crude extract is typically fractionated using liquid-liquid partitioning.
-
The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.
Chromatographic Purification
The fraction enriched with this compound is subjected to one or more chromatographic techniques to isolate the pure compound.
-
Silica Gel Column Chromatography: This is a standard and widely used technique for the separation of natural products.
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are identified by comparison with a standard (if available) or by their characteristic spot after visualization (e.g., using an anisaldehyde-sulfuric acid spray reagent and heating).
-
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and for removing polymeric impurities.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Typically methanol or a mixture of chloroform and methanol.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that can be highly efficient for the separation of target compounds from complex mixtures.
-
Two-Phase Solvent System: A common system for the separation of quassinoids and alkaloids from Picrasma species is a mixture of n-hexane, ethyl acetate, methanol, and water (e.g., in a 2:2:2:2 v/v/v/v ratio). The upper and lower phases are used as the stationary and mobile phases, respectively. The selection of which phase to use as the mobile phase depends on the specific instrument and the target compound.
-
Final Purification and Characterization
Fractions containing pure this compound, as determined by TLC or HPLC, are combined and the solvent is evaporated. The purity of the isolated compound is then assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The structural elucidation and confirmation of this compound are carried out using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.
Caption: General workflow for the isolation of this compound.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 3. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
An In-depth Technical Guide to Picrasin B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, also known as Nigakilactone I, is a complex, naturally occurring quassinoid, a class of degraded triterpenoids.[1][2] Isolated from plants of the Picrasma genus, particularly Picrasma quassioides, this molecule has garnered significant interest within the scientific community for its diverse biological activities.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its involvement in crucial signaling pathways and detailed experimental methodologies.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid characterized by a highly oxygenated and complex molecular architecture. Its systematic IUPAC name is (1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-14-ene-3,11,16-trione.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26121-56-2 | [2][3] |
| Molecular Formula | C₂₁H₂₈O₆ | [2][3] |
| Molecular Weight | 376.4 g/mol | [2][3] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO (50 mg/mL), dimethyl formamide (25 mg/mL), 100% ethanol (12 mg/mL), methanol (50 mg/mL), chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water. | [1][4][5] |
| Melting Point | Not available |
Table 2: Spectroscopic Data of this compound (¹³C-NMR)
| Carbon Atom | Chemical Shift (δ) in ppm | Reference(s) |
| 1 | 82.38 (d) | [6] |
| 2 | 197.10 (s) | [6] |
| 3 | 124.82 (d) | [6] |
| 4 | 162.53 (s) | [6] |
| 5 | 40.87 (d) | [6] |
| 6 | 24.76 (t) | [6] |
| 7 | 77.49 (d) | [6] |
| 8 | 46.76 (s) | [6] |
| 9 | 43.87 (d) | [6] |
| 10 | 44.47 (s) | [6] |
| 11 | 109.06 (s) | [6] |
| 12 | 73.56 (d) | [6] |
| 13 | 81.10 (d) | [6] |
| 14 | 48.70 (t) | [6] |
| 15 | 144.19 (s) | [6] |
| 16 | 192.72 (s) | [6] |
| 17 | 71.42 (d) | [6] |
| 18 (CH₃) | Not specified | |
| 19 (CH₃) | Not specified | |
| 20 (CH₃) | Not specified | |
| 21 (OCH₃) | Not specified |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, and to induce apoptosis.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interfere with the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This ultimately leads to the suppression of NF-κB nuclear translocation and the downregulation of inflammatory gene expression.
References
- 1. This compound acetate | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 26121-56-2 | BBA12156 | Biosynth [biosynth.com]
- 4. This compound | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. stratelabs.ca [stratelabs.ca]
- 6. researchgate.net [researchgate.net]
The Unfolding Pathway: A Technical Guide to the Biosynthesis of Picrasin B in Picrasma quassioides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a highly oxygenated quassinoid-type triterpenoid, is a significant secondary metabolite isolated from the bitterwood tree, Picrasma quassioides. This compound, along with other quassinoids, has garnered considerable interest in the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, anti-viral, and potent anti-cancer properties. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential, potentially enabling its production through synthetic biology approaches and facilitating the development of novel drug candidates.
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete pathway from the primary precursor to the final complex structure of this compound is yet to be fully elucidated, significant strides have been made in identifying the initial steps, which are believed to be shared with the biosynthesis of other structurally related triterpenoids. This document synthesizes the available scientific data, outlines the hypothesized enzymatic transformations, and presents the known experimental methodologies employed in the study of quassinoid biosynthesis.
The General Triterpenoid and Early Quassinoid Biosynthetic Pathway
The biosynthesis of this compound begins with the universal precursor for all triterpenoids: (S)-2,3-oxidosqualene[1][2]. This precursor is formed from the isoprenoid pathway[2][3]. The early stages of quassinoid biosynthesis are now understood to share a common route with limonoids, another class of modified triterpenoids[4][5][6].
The initial committed steps in the biosynthesis of quassinoids have been elucidated in Ailanthus altissima, a member of the same Simaroubaceae family as Picrasma quassioides[4][5]. These foundational steps, leading to the formation of the key protolimonoid intermediate, melianol, are catalyzed by a sequence of an oxidosqualene cyclase and two cytochrome P450 monooxygenases[4][5].
The proposed early biosynthetic pathway is as follows:
Hypothesized Late-Stage Biosynthesis of this compound
Following the formation of melianol, the biosynthetic pathway is thought to diverge and undergo a series of complex oxidative and rearrangement reactions to form the diverse array of quassinoid skeletons[7][8]. It is hypothesized that quassinoids are derived from the oxidative degradation of a tetracyclic triterpene precursor, such as euphol[9].
The precise enzymatic steps and intermediates that convert melianol to this compound in Picrasma quassioides remain largely uncharacterized. However, based on the chemical structure of this compound and other related quassinoids, the late-stage pathway likely involves a series of reactions including:
-
Oxidations: Catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (ODDs).
-
Rearrangements: To form the characteristic picrasane skeleton.
-
Lactone Formation: Formation of the δ-valerolactone ring.
-
Group Modifications: Hydroxylations, methylations, and other functional group interconversions.
The logical progression from the shared intermediate to the specific structure of this compound can be visualized as a series of hypothetical transformations.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information such as the kinetic parameters of the biosynthetic enzymes, in vivo concentrations of precursors and intermediates, and the overall yield of the pathway in Picrasma quassioides has not been reported. The data available from the study on Ailanthus altissima focused on the identification of the enzymatic products rather than detailed kinetic characterization.
Table 1: Summary of Identified Early Biosynthetic Pathway Components for Quassinoids
| Precursor/Intermediate | Enzyme (from A. altissima) | Enzyme Type | Product |
| 2,3-Oxidosqualene | AaTS | Oxidosqualene Cyclase | Tirucalla-7,24-dien-3β-ol |
| Tirucalla-7,24-dien-3β-ol | AaCYP71CD4 | Cytochrome P450 | Dihydroniloticin |
| Dihydroniloticin | AaCYP71BQ17 | Cytochrome P450 | Melianol |
Experimental Protocols
The elucidation of the early stages of quassinoid biosynthesis in Ailanthus altissima provides a methodological framework that can be adapted for studying the specific pathway to this compound in Picrasma quassioides. The key experimental approaches include a combination of transcriptomics, heterologous expression, and metabolomics.
Transcriptome Analysis and Gene Candidate Identification
-
RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Picrasma quassioides (e.g., leaves, stems, roots) where this compound is known to accumulate. High-throughput sequencing (RNA-Seq) is then performed to generate a comprehensive transcriptome.
-
De Novo Transcriptome Assembly: The sequencing reads are assembled de novo to reconstruct the full-length transcripts of expressed genes.
-
Gene Annotation and Candidate Selection: The assembled transcripts are annotated by comparing their sequences against public databases to identify putative enzyme-coding genes, particularly oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs), which are known to be involved in triterpenoid biosynthesis. Co-expression analysis can be employed to identify genes that are coordinately expressed with known triterpenoid pathway genes.
Heterologous Expression of Candidate Genes
-
Gene Cloning and Vector Construction: Candidate genes identified from the transcriptome analysis are amplified by PCR and cloned into a suitable plant expression vector.
-
Transient Expression in Nicotiana benthamiana: The expression vectors are introduced into Agrobacterium tumefaciens, which is then used to infiltrate the leaves of N. benthamiana. This allows for the rapid, transient expression of the candidate enzymes.
-
In Vivo Bioconversion: The infiltrated N. benthamiana leaves are supplied with a known precursor (e.g., 2,3-oxidosqualene or a downstream intermediate) to test the enzymatic activity of the expressed protein in vivo.
Metabolite Extraction and Analysis
-
Extraction: Metabolites are extracted from the infiltrated N. benthamiana leaves using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis by LC-MS: The crude extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of new products resulting from the enzymatic conversion of the supplied precursor. The mass spectra of the products are compared with those of authentic standards or previously reported data to confirm their identity.
The following diagram illustrates the general workflow for the identification of biosynthetic genes.
Future Outlook and Research Directions
The elucidation of the complete biosynthetic pathway of this compound presents an exciting frontier in natural product research. Future research efforts should be directed towards:
-
Identification of Late-Stage Enzymes: Utilizing the experimental workflow described above to identify the specific cytochrome P450s, dioxygenases, and other enzymes responsible for converting melianol into this compound in Picrasma quassioides.
-
Isotopic Labeling Studies: Employing stable isotope-labeled precursors (e.g., ¹³C-labeled glucose or mevalonate) to trace the flow of carbon atoms through the pathway and confirm the proposed intermediates.
-
In Vitro Enzymatic Assays: Expressing and purifying the identified biosynthetic enzymes to perform in vitro assays for detailed kinetic characterization and substrate specificity studies.
-
Metabolic Engineering: Reconstituting the complete biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to enable the sustainable and scalable production of this compound.
The continued investigation into the biosynthesis of this compound will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the development of novel and potent therapeutic agents.
References
- 1. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 4. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
- 5. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quassinoids: Phytochemistry and antitumor prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent syntheses and biological profiling of quassinoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Investigating the Mechanism of Action of Picrasin B and Related Quassinoids in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a member of the quassinoid family, a group of structurally complex and biologically active triterpenoids isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. Quassinoids, including this compound, have garnered significant interest in oncology for their potential anti-cancer properties. While the broader class of compounds from P. quassioides has demonstrated cytotoxic, anti-proliferative, and pro-apoptotic effects across various cancer cell lines, detailed mechanistic studies specifically elucidating the action of this compound are limited in the available scientific literature.
This technical guide provides a framework for researchers investigating the anti-cancer mechanisms of this compound. It outlines the known activities of closely related compounds, details the core signaling pathways commonly dysregulated in cancer that serve as probable targets, presents standardized protocols for key experimental assays, and provides visualizations for these complex systems. The methodologies and pathways described herein represent the standard approach for characterizing the mechanism of action of novel anti-cancer compounds like this compound.
Core Anti-Cancer Mechanisms of Compounds from Picrasma quassioides
Studies on various compounds isolated from P. quassioides have revealed several key mechanisms through which they exert their anti-cancer effects. These are the primary areas of investigation for characterizing this compound.
-
Induction of Apoptosis: Many compounds from P. quassioides, such as Picrasidine I, have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the intrinsic apoptosis pathway, which involves altering the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1]
-
Cell Cycle Arrest: The arrest of the cell cycle is a critical mechanism for inhibiting tumor growth. Picrasidine I has been observed to cause cell cycle arrest at the sub-G1, S, and G2/M phases in nasopharyngeal carcinoma cells.[1] This is typically associated with the downregulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Oncogenic Signaling Pathways: The anticancer effects of these compounds are often linked to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. The most pertinent of these include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. For instance, Picrasidine I has been reported to activate JNK and ERK pathways while inhibiting the PI3K/Akt signaling pathway.[1]
Key Signaling Pathways in Cancer Pathogenesis
Understanding the primary signaling cascades that promote cancer is essential for identifying the molecular targets of novel therapeutic agents. This compound likely exerts its effects by modulating one or more of the following pathways.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for cancer therapeutics.[2][3] Activation of this pathway, often through growth factor receptor signaling or mutations in key components like PIK3CA, leads to the phosphorylation and activation of Akt. Akt then phosphorylates a multitude of downstream targets that collectively suppress apoptosis and promote cell cycle progression and protein synthesis.[2][4]
The RAS/RAF/MEK/ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the RAS/RAF/MEK/ERK pathway, is another critical regulator of cell proliferation, differentiation, and survival.[5][6] This pathway transmits signals from extracellular cues, such as growth factors, to the nucleus to regulate gene expression. Mutations in RAS or BRAF genes lead to constitutive activation of the pathway, resulting in uncontrolled cell division and resistance to apoptosis, a hallmark of many cancers.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Picrasin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has demonstrated notable anti-inflammatory properties. This technical guide delineates the molecular mechanisms underpinning this compound's therapeutic potential, focusing on its modulatory effects on key inflammatory signaling cascades. This document provides a consolidation of quantitative data, detailed experimental methodologies for assessing its bioactivity, and visual representations of the relevant signaling pathways and workflows to support further research and development.
Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound exerts its anti-inflammatory effect by inhibiting this cascade. Evidence points to this compound acting as a potent NF-κB inhibitor, preventing its activation and subsequent nuclear translocation.[1] This blockade halts the downstream production of a suite of inflammatory mediators.
Figure 1: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—is another critical component of the inflammatory response.[2] These kinases are activated by various extracellular stimuli, including LPS, and they regulate the expression of inflammatory mediators and cytokines. The anti-inflammatory mechanisms of compounds from Picrasma quassioides have been shown to involve the reduction of ERK phosphorylation.[3] By modulating the MAPK cascade, this compound can further diminish the cellular inflammatory output.
Figure 2: this compound modulates the MAPK signaling pathway.
Quantitative Data on Anti-Inflammatory Activity
The inhibitory effects of this compound on key inflammatory markers have been quantified in vitro. The following table summarizes the available data on its inhibitory concentrations (IC50).
| Parameter Assessed | Assay System | IC50 of this compound | Reference |
| NF-κB Inhibition | In vitro cellular assay | 0.43 µmol/L | [1] |
| Nitric Oxide (NO) Production | In vitro cellular assay | 50.4 ± 0.8 µmol/L | [1] |
| Superoxide Anion Radical Scavenging | In vitro chemical assay | 1.84 µmol/L | [1] |
Note: For context, other compounds from Picrasma quassioides, known as quassidines, inhibited the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages with IC50 values ranging from 88.41 to >100 µM.[4][5]
Experimental Protocols
Standardized preclinical models are essential for evaluating and comparing the anti-inflammatory potential of compounds like this compound. Detailed below are representative protocols for a common in vitro and in vivo assay.
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used primary screen to determine a compound's ability to inhibit inflammatory mediator production in a relevant cell line.
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, typically DMSO). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: LPS (final concentration of 10-100 ng/mL) is added to all wells except the negative control group to induce an inflammatory response.
-
Incubation: The plates are incubated for 18-24 hours.
-
Quantification of Nitric Oxide (NO):
-
The cell supernatant is collected.
-
NO production is measured indirectly by quantifying nitrite (a stable metabolite of NO) using the Griess Reagent system.
-
Absorbance is read at ~540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.
-
-
Quantification of Cytokines (TNF-α, IL-6):
-
The cell supernatant is analyzed using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6, according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
The remaining cells are assessed for viability using an MTT or CCK-8 assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Figure 3: Experimental workflow for the in vitro anti-inflammatory assay.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute, localized inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Objective: To assess the ability of this compound to reduce acute inflammation and edema in vivo.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=5-6 per group):
-
Group I: Vehicle Control (e.g., saline with 0.5% Tween 80)
-
Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg)
-
Group III-V: Test Groups (this compound at various doses, e.g., 10, 25, 50 mg/kg)
-
-
Compound Administration: The vehicle, positive control, or this compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume at each time point.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Figure 4: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent, with a defined mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data, particularly its potent inhibition of NF-κB, underscores its potential for therapeutic development.
Future research should aim to:
-
Confirm the in vivo efficacy of isolated this compound in various inflammatory models, including chronic inflammation.
-
Elucidate the precise molecular binding targets of this compound within the NF-κB and MAPK cascades.
-
Conduct comprehensive pharmacokinetic and toxicological studies to establish a safety profile.
-
Explore structure-activity relationships by synthesizing and testing this compound analogs to optimize potency and drug-like properties.
This guide provides a foundational resource for scientists dedicated to exploring the therapeutic utility of this compound in inflammatory diseases.
References
The Neuroprotective Potential of Picrasin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has emerged as a promising candidate for neuroprotective therapies. Preclinical evidence demonstrates its efficacy in mitigating oxidative stress-induced neuronal injury, a key pathological feature in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia, are characterized by the progressive loss of neuronal structure and function. A common underlying factor in the pathology of these conditions is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This oxidative onslaught leads to cellular damage, apoptosis, and neuroinflammation, ultimately culminating in neuronal cell death.
This compound, a bitter-tasting quassinoid, has garnered scientific interest for its potential to counteract these detrimental processes. In vitro studies have demonstrated its potent neuroprotective effects, positioning it as a molecule of interest for further investigation and development.
In Vitro Neuroprotective Effects of this compound
The primary evidence for the neuroprotective properties of this compound stems from in vitro studies utilizing the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neuronal research.
Protection Against Oxidative Stress
In vitro experiments have shown that this compound confers significant protection to SH-SY5Y cells against oxidative stress induced by hydrogen peroxide (H₂O₂). The protective capacity of this compound has been reported to be comparable to that of Trolox, a well-established antioxidant.[1] This protective effect is attributed to its ability to mitigate the cytotoxic effects of H₂O₂, thereby enhancing neuronal cell viability.
Table 1: Summary of In Vitro Neuroprotective Activity of this compound
| Cell Line | Stressor | Key Findings | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Demonstrated excellent neuroprotective effects, with potency comparable to Trolox. | [1] |
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms, primarily centered around the attenuation of apoptosis and the modulation of key signaling pathways involved in cellular stress and inflammation.
Anti-Apoptotic Activity
A crucial aspect of this compound's neuroprotective action is its ability to suppress apoptosis, or programmed cell death. Studies on quassinoids isolated from Picrasma quassioides, including this compound, have revealed their capacity to downregulate the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2] By inhibiting this critical step, this compound helps to prevent the dismantling of the cell and preserve neuronal integrity.
Modulation of Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is still emerging, research on the broader extracts of Picrasma quassioides and related compounds suggests the involvement of several key cellular signaling networks.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. It is hypothesized that this compound may exert its antioxidant effects in part through the activation of this protective pathway.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Chronic activation of NF-κB in the brain contributes to neuroinflammation, a hallmark of many neurodegenerative diseases. Extracts from Picrasma quassioides have been shown to inhibit NF-κB activity, suggesting that this compound may also possess anti-neuroinflammatory properties by modulating this pathway.[3]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a variety of cellular processes, including stress responses and apoptosis. Dysregulation of these pathways is implicated in neuronal cell death. It is plausible that this compound's neuroprotective effects involve the modulation of one or more of these MAPK pathways to promote cell survival.
Experimental Protocols
The following sections outline the detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: To model oxidative stress, cultured SH-SY5Y cells are treated with a neurotoxic concentration of hydrogen peroxide (H₂O₂). The optimal concentration and duration of H₂O₂ exposure should be determined empirically for each experimental setup.
Assessment of Neuroprotection
-
MTT Assay (Cell Viability):
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Induce oxidative stress by adding H₂O₂ to the culture medium.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
Follow the same initial steps of cell seeding, pre-treatment with this compound, and induction of oxidative stress as in the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Cytotoxicity is determined by the amount of LDH activity, which is proportional to the number of lysed cells.
-
Apoptosis Assays
-
Caspase-3 Activity Assay:
-
Lyse the treated SH-SY5Y cells to release intracellular contents.
-
Incubate the cell lysates with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA).
-
Measure the fluorescence or absorbance generated by the cleavage of the substrate by active caspase-3. The signal intensity is proportional to the level of caspase-3 activation.
-
-
Western Blot for Apoptotic Markers:
-
Perform protein extraction from treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for apoptotic and anti-apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. Densitometry analysis is used to quantify the relative protein expression levels.
-
Signaling Pathway Analysis
-
Western Blot for Phosphorylated Proteins: To investigate the activation of signaling pathways like MAPK, perform Western blotting as described above using primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK).
-
Nrf2 Nuclear Translocation Assay:
-
Fractionate the treated cells to separate the nuclear and cytoplasmic components.
-
Perform Western blotting on both fractions using an antibody against Nrf2. An increase in Nrf2 in the nuclear fraction indicates its activation.
-
Alternatively, immunofluorescence microscopy can be used to visualize the translocation of Nrf2 into the nucleus.
-
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
-
Treat the transfected cells with this compound followed by a pro-inflammatory stimulus.
-
Measure the luciferase activity, which corresponds to the level of NF-κB transcriptional activity.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.
Caption: this compound's Anti-Apoptotic Mechanism.
Caption: Hypothesized Nrf2 Pathway Activation.
Caption: Postulated NF-κB Pathway Inhibition.
Caption: Experimental Workflow.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent, primarily through its ability to counteract oxidative stress and inhibit apoptosis. While the foundational in vitro evidence is compelling, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:
-
Quantitative Analysis: A more detailed quantitative analysis of this compound's neuroprotective effects, including the determination of IC₅₀ values in various neuronal models and against different stressors.
-
In Vivo Studies: Evaluation of the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, pharmacokinetics, and in vivo neuroprotective capacity.
-
Mechanism Elucidation: In-depth investigation into the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action.
A thorough exploration of these areas will be crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic for the treatment of neurodegenerative diseases.
References
- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics and in-cell cross-linking reveal cellular reorganisation during early neuronal differentiation of SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B: A Technical Guide to its Potential as a Novel Insecticidal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a member of the quassinoid family of degraded triterpenes, is a natural product isolated from plants of the Picrasma genus, particularly Picrasma quassioides.[1][2][3][4] With the increasing demand for environmentally benign and effective pest management strategies, natural products like this compound are gaining significant attention for their potential as insecticidal agents. This technical guide provides a comprehensive overview of the current knowledge on this compound's insecticidal properties, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is a structurally complex molecule with the chemical formula C₂₁H₂₈O₆ and a molecular weight of 376.44 g/mol .[1] Its intricate stereochemistry contributes to its biological activity.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 376.44 g/mol |
| CAS Number | 26121-56-2 |
| Source | Bark of Picrasma quassioides and other Picrasma species |
Insecticidal and Antifeedant Activity
This compound has demonstrated notable insecticidal and antifeedant properties against various insect pests. Its primary mode of action is believed to be through the disruption of feeding behavior and interference with the insect's central nervous system.[5]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the insecticidal and antifeedant activity of this compound and related quassinoids against key insect pests.
Table 1: Insecticidal Activity of this compound and Other Quassinoids against 3rd Instar Larvae of Plutella xylostella (Diamondback Moth) *
| Compound | LC₅₀ (ppm) |
| This compound | 100-200 |
| Quassin | >500 |
| Neoquassin | >500 |
| Chlordimeform (Reference) | 100-200 |
*Data derived from Daido, M., et al. (1993). Biosci Biotechnol Biochem.[1]
Table 2: Comparative Insecticidal Activity of Various Compounds against Lepidopteran Pests
| Insect Pest | Compound | LC₅₀ | Reference |
| Plutella xylostella | Spinosad (48h) | 0.937 ppm | [6] |
| Chlorantraniliprole | 0.005 mL/L | [7] | |
| Spodoptera litura | Rhein (96h) | 1192.55 ppm | [8] |
| Emamectin benzoate (48h) | 19.7 ppm | [9] |
Mechanism of Action
The precise molecular targets of this compound in insects are still under investigation. However, the strong antifeedant properties of quassinoids suggest an interaction with the insect's gustatory system. It is hypothesized that this compound acts as a potent bitterant, activating gustatory receptor neurons (GRNs) that signal aversion and halt feeding. This deterrence is a critical component of its insecticidal effect, leading to starvation and reduced fitness.
Furthermore, some studies on quassinoids suggest a neurotoxic mechanism of action.[5] This could involve interference with neurotransmitter signaling pathways or ion channel function within the insect's central nervous system, leading to paralysis and death.
Proposed Signaling Pathway for Antifeedant Activity
The following diagram illustrates a proposed signaling pathway for the antifeedant action of this compound, based on the general understanding of insect gustation for bitter compounds.
Proposed signaling cascade of this compound's antifeedant activity.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the insecticidal potential of this compound.
Insecticidal Bioassay: Leaf-Dip Method
This method is used to determine the lethal concentration (LC₅₀) of a compound against leaf-chewing insects.
Materials:
-
This compound stock solution (in a suitable solvent like acetone or ethanol)
-
Distilled water
-
Tween-80 (or other suitable surfactant)
-
Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes lined with filter paper
-
Third-instar larvae of the target insect
-
Forceps
-
Beakers
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even coating. A control solution containing only distilled water and the surfactant should also be prepared.
-
Leaf Dipping: Using forceps, dip individual host plant leaves into each test solution for a set time (e.g., 10-30 seconds), ensuring complete coverage.
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Assay Setup: Place one treated leaf into each Petri dish.
-
Insect Introduction: Introduce a known number of third-instar larvae (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis.
Workflow for the leaf-dip insecticidal bioassay.
Antifeedant Bioassay: No-Choice Test
This assay quantifies the feeding deterrence of a compound.
Materials:
-
Same as for the insecticidal bioassay.
-
Leaf area meter or image analysis software.
Procedure:
-
Preparation of Treated Leaves: Follow steps 1-3 of the leaf-dip method.
-
Assay Setup: Place a single treated leaf disc of a known area in a Petri dish.
-
Insect Introduction: Introduce a single, pre-starved (for 2-4 hours) third-instar larva into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions for 24 hours.
-
Area Measurement: After 24 hours, remove the larva and measure the remaining leaf area.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treatment group.
Electrophysiological Recording: Tip-Recording from Gustatory Sensilla
This technique directly measures the neural response of insect taste organs to chemical stimuli.
Materials:
-
Live insect (e.g., adult moth or butterfly)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., 10 mM KCl)
-
This compound solution in electrolyte
-
Amplifier and data acquisition system
Procedure:
-
Insect Preparation: Immobilize the insect on a platform using wax or a holder.
-
Electrode Placement: Insert a reference electrode (filled with electrolyte) into the insect's body. Position a recording electrode (also filled with electrolyte and the test compound) over a single gustatory sensillum on the insect's proboscis or tarsus using a micromanipulator.
-
Stimulation and Recording: Bring the recording electrode into contact with the tip of the sensillum. This completes the electrical circuit and delivers the stimulus. Record the resulting action potentials (spikes) from the gustatory receptor neurons.
-
Data Analysis: Analyze the spike frequency and amplitude to determine the neuron's response to this compound compared to a control (electrolyte alone).
Future Directions
While this compound shows significant promise as a bio-insecticide, further research is required to fully elucidate its potential. Key areas for future investigation include:
-
Broad-spectrum Efficacy: Testing the activity of this compound against a wider range of agricultural and public health pests.
-
Molecular Target Identification: Utilizing techniques such as photoaffinity labeling and genetic approaches to identify the specific gustatory receptors and other molecular targets of this compound.
-
Toxicology and Environmental Fate: Conducting comprehensive studies on the toxicity of this compound to non-target organisms and its persistence in the environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its insecticidal activity and selectivity.
-
Formulation Development: Developing stable and effective formulations for field application.
Conclusion
This compound is a promising natural product with demonstrated insecticidal and antifeedant activities. Its potential to act through gustatory deterrence makes it a valuable candidate for the development of novel and environmentally compatible pest management strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the insecticidal potential of this fascinating molecule.
References
- 1. Antifeedant and Insecticidal Activity of Quassinoids against Diamondback Moth (Plutella xylostella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Grátis: Inseticidas botânicos: seus princípios ativos, modo de ação e uso agrícola - Material Claro e Objetivo em PDF para Estudo Rápido [passeidireto.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Picrasin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid triterpenoid isolated from plants of the Picrasma genus, has been a subject of interest for its potential pharmacological activities. Quassinoids, as a class, are known for their diverse biological effects, including anti-inflammatory, antimalarial, and anticancer properties. However, the preliminary cytotoxicity screening of this compound has yielded conflicting results in the scientific literature. Some studies report a lack of cytotoxic activity in specific cancer cell lines such as HeLa and A549[1], while other research on structurally related quassinoids suggests potential antineoplastic activity[2].
This technical guide aims to provide a comprehensive overview for researchers investigating the cytotoxic potential of this compound. It summarizes the available (though limited) quantitative data for this compound and related compounds, presents a detailed experimental protocol for in vitro cytotoxicity screening, and describes the key signaling pathways that may be involved in inducing cell death. This information is intended to serve as a foundational resource for designing and interpreting further preclinical studies.
Data Presentation: In Vitro Cytotoxicity of this compound and Related Quassinoids
The direct quantitative data on the cytotoxicity of this compound is sparse. The following table includes available data for this compound and the closely related compound, Nigakilactone C, to provide a comparative context for researchers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[3].
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference / Notes |
| This compound | HeLa, A549 | Not Specified | No cytotoxic activity observed | A review on the pharmacological effects of Picrasma quassioides mentions that this compound did not exhibit cytotoxicity towards these cell lines[1]. |
| Nigakilactone C | HT-1080 (human fibrosarcoma) | Not Specified | 3 - 6 | Studies on the related compound Nagilactone C (structurally similar to Nigakilactone C) have shown marked antiproliferative effects[4]. |
| Nigakilactone C | Colon 26-L5 (murine carcinoma) | Not Specified | 3 - 6 | Similar potency was observed in this murine cancer cell line[4]. |
| Nigakilactone C | MDA-MB-231 (human breast cancer) | Not Specified | 3 - 5 | Reported IC50 values for Nagilactone C in this breast cancer cell line[4]. |
| Nigakilactone C | AGS (human gastric cancer) | Not Specified | 3 - 5 | Reported IC50 values for Nagilactone C in this gastric cancer cell line[4]. |
| Nigakilactone C | HeLa (human cervical cancer) | Not Specified | 3 - 5 | Reported IC50 values for Nagilactone C in this cervical cancer cell line[4]. |
Note: The conflicting reports on this compound's cytotoxicity highlight the importance of empirical testing across a broad panel of cancer cell lines and a wide range of concentrations.
Experimental Protocols: Cytotoxicity Screening
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
MTT Assay Protocol
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
This compound (or other test compounds)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound like this compound using an in vitro cell-based assay.
Caption: Workflow for in vitro cytotoxicity screening of this compound using the MTT assay.
Potential Signaling Pathways in Cytotoxicity
Should this compound demonstrate cytotoxic effects, apoptosis, or programmed cell death, is a likely mechanism. The apoptotic process is primarily regulated by two interconnected signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
4.2.1. The Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
4.2.2. The Extrinsic (Death Receptor) Apoptosis Pathway
This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface.
Caption: The extrinsic (death receptor) pathway of apoptosis and its crosstalk.
Conclusion
The preliminary assessment of this compound's cytotoxicity presents a complex and, as yet, unresolved picture. The conflicting reports in the literature underscore the necessity for rigorous, systematic screening across a diverse range of cancer cell lines. This technical guide provides researchers with the foundational tools to undertake such an investigation: a summary of the current, albeit limited, data; a detailed, practical protocol for a standard cytotoxicity assay; and an overview of the key apoptotic signaling pathways that may mediate any observed cytotoxic effects. Further research is warranted to definitively characterize the cytotoxic profile of this compound and to determine its potential as a lead compound in anticancer drug discovery.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. benchchem.com [benchchem.com]
Picrasin B: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery
A Deep Dive into the Quassinoid Showing Therapeutic Promise
For Immediate Release
This whitepaper provides an in-depth technical guide on Picrasin B, a quassinoid of significant interest to researchers, scientists, and drug development professionals. This compound is a bioactive compound isolated from plants of the Picrasma genus, which have a rich history in traditional medicine. This document explores the traditional uses of this compound-containing plants, its pharmacological activities, and the molecular pathways it modulates. Detailed experimental protocols for its extraction, isolation, and analysis are also provided, alongside quantitative data on its biological effects, to facilitate further research and development.
Traditional Medicine Context
This compound is a key phytochemical found in Picrasma quassioides (D.Don) Benn., a plant with a long history of use in traditional medicine across Asia, including in China, Korea, and Japan.[1] The plant, commonly known as Indian wood or bitterwood, has been traditionally used to treat a wide range of ailments. The dried branches and leaves are utilized for their therapeutic properties.[1]
In traditional Korean and Asian medicine, P. quassioides is characterized by its bitter and cold properties and is believed to affect the lung and large intestine meridians.[1] Its traditional applications include treatments for:
-
Fever and Infections: It is used to "remove heat" and for detoxification, making it a remedy for conditions like the common cold, upper respiratory tract infections, and diarrhea.[1]
-
Inflammatory Conditions: Traditional use extends to treating inflammatory disorders such as sore throat and eczema.[1]
-
Gastrointestinal Issues: It has been employed to alleviate gastritis.
-
Other Ailments: P. quassioides has also been used traditionally to treat rabies and snakebites.[1]
The bitter taste of the plant, attributed to its quassinoid content, including this compound, is also thought to improve appetite and digestion.
Pharmacological Activities and Mechanism of Action
Modern scientific research has begun to validate the traditional uses of Picrasma quassioides and its constituent compounds. This compound, as one of the active principles, has demonstrated a range of pharmacological activities. The primary areas of investigation include its anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While much of the research has focused on the crude extracts of P. quassioides, the involvement of quassinoids like this compound is strongly implicated. The primary signaling pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[2][3] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α and interleukins.[4] Extracts of P. quassioides have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[5]
MAPK Signaling Pathway: The MAPK signaling cascade is another crucial pathway in the regulation of inflammation and other cellular processes.[6] Inhibition of this pathway can lead to a reduction in the inflammatory response.
The proposed mechanism for the anti-inflammatory action of this compound involves the inhibition of IκB degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB complex. This leads to a downstream reduction in the expression of pro-inflammatory genes.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B: A Deep Dive into its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological effects, with a specific focus on its intricate interactions with key cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and guiding future drug development efforts. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades modulated by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on cell viability and key signaling molecules.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MKN-28 | Gastric Cancer | 2.5 | [1] |
| A-549 | Lung Cancer | 5.6 | [1] |
| HepG2 | Liver Cancer | 21.72 | [1] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Pathway | Protein | Effect | Cell Line | Quantitative Change | Citation |
| NF-κB | IκBα | Inhibition of Degradation | RAW 264.7 | Concentration-dependent | [2] |
| NF-κB | p65 | Inhibition of Nuclear Translocation | RAW 264.7 | Concentration-dependent | [2] |
| MAPK | p38 | Increased Phosphorylation | Cervical Cancer Cells | Time-dependent increase | [3] |
| Apoptosis | Caspase-3 | Activation | MKN-28, A-549 | Increased activity | [1] |
| Apoptosis | Cytochrome c | Release from Mitochondria | MKN-28, A-549 | Increased cytosolic levels | [1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several critical signaling pathways, primarily the NF-κB, MAPK, and intrinsic apoptosis pathways. There is also emerging evidence suggesting its influence on the STAT3 and PI3K/Akt pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a significant role in cell survival and proliferation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[2] It is proposed that this compound interferes with the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases occurs through a tiered phosphorylation cascade.
Research suggests that this compound can modulate the MAPK pathway, although its precise effects can be cell-type dependent. In some cancer cells, this compound has been observed to activate the p38 MAPK pathway, which is often associated with the induction of apoptosis.[3]
The Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The intrinsic, or mitochondrial, pathway of apoptosis is initiated by cellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members of this family, such as Bax and Bak, induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[1] It promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[1]
Potential Interactions with STAT3 and PI3K/Akt Pathways
Emerging evidence suggests that this compound may also influence the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. However, the direct and detailed mechanisms of this compound's interaction with these pathways require further investigation.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of this compound's interaction with cellular signaling pathways.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using a dose-response curve.[3][4]
Western Blot Analysis
Purpose: To detect and quantify the expression levels of specific proteins within the signaling pathways of interest (e.g., p-p38, IκBα, cleaved caspase-3).
Methodology:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
Purpose: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To detect and quantify apoptosis induced by this compound.
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
Analyze the stained cells using a flow cytometer.
-
The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[6][7][8]
Conclusion
This compound is a promising natural compound with significant anti-inflammatory and anti-cancer potential, which it exerts through the complex modulation of multiple cellular signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB pathway, modulate the MAPK cascade, and induce apoptosis through the intrinsic pathway provides a molecular basis for its observed biological activities. While the interactions with the STAT3 and PI3K/Akt pathways are less defined, they represent an exciting avenue for future research. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other natural products, facilitating the development of novel therapeutic strategies for a range of diseases. Further research focusing on in vivo models and detailed structure-activity relationship studies will be crucial in fully realizing the therapeutic promise of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B: A Technical Review of its Pharmacological Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a member of the quassinoid family, a group of bitter, degraded triterpenoids isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. Traditionally, extracts from this plant have been used in Asian medicine to treat a variety of ailments, including fever, inflammation, and infections. Modern scientific investigation has focused on isolating and characterizing its bioactive constituents, among which this compound has emerged as a compound of significant interest. This technical guide provides an in-depth review of the known pharmacological effects of this compound, focusing on its mechanisms of action, supported by experimental methodologies and pathway visualizations to aid in future research and drug development endeavors.
Anti-Inflammatory Effects
This compound has been identified as a potential anti-inflammatory agent, primarily through its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Mechanism of Action: Inhibition of the NF-κB Pathway
In a resting cell, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by inflammatory agents such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, bind to κB sites on DNA, and initiate the transcription of pro-inflammatory genes.[1][2][3]
Compounds derived from Picrasma quassioides have been shown to exert anti-inflammatory effects by suppressing iNOS and COX-2 expression through the inhibition of NF-κB activity.[4] The proposed mechanism for this compound involves interfering with this cascade, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of inflammatory mediators.
Quantitative Data
While this compound is implicated in anti-inflammatory activity, specific quantitative data such as IC50 values for the inhibition of inflammatory mediators were not available in the reviewed literature. Research has focused more on the parent plant extracts or other related compounds.
| Compound | Target/Assay | Cell Line | Result |
| This compound | NF-κB Pathway | Macrophages (e.g., RAW 264.7) | Reported to inhibit the pathway, suppressing downstream inflammatory gene expression. Specific quantitative data not found. |
Experimental Protocol: Western Blot for NF-κB Activation
This protocol outlines a representative method for assessing the effect of a test compound like this compound on NF-κB activation.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured to ~80% confluency. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours). Subsequently, inflammation is induced by adding an agonist like LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Cells are washed with cold PBS. Cytoplasmic and nuclear protein fractions are isolated using a commercial extraction kit according to the manufacturer's instructions. Protease and phosphatase inhibitors must be added to the lysis buffers to preserve protein integrity and phosphorylation states.[5]
-
Protein Quantification: The protein concentration of each extract is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα). Antibodies for loading controls (e.g., anti-PCNA for nuclear fraction, anti-β-actin for cytoplasmic fraction) are also used.
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7] A decrease in nuclear p65 and/or a stabilization of cytoplasmic IκBα in this compound-treated, LPS-stimulated cells would indicate inhibition of the NF-κB pathway.
Anti-Cancer Effects
This compound is reported to possess anti-cancer properties, primarily through the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating malignant cells and a key target for many chemotherapeutic agents.
Mechanism of Action: Induction of Apoptosis
Apoptosis is a tightly regulated process involving two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][9] The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate.[9] The anti-cancer effect of this compound is believed to be mediated by shifting this balance to favor apoptosis and activating the caspase cascade.
Quantitative Data
Specific IC50 values, which represent the concentration of a drug required to inhibit a biological process by 50%, are a standard measure of cytotoxic potency.[10] Despite reports of anti-cancer activity for this compound, comprehensive and specific IC50 data across various cancer cell lines were not found in the reviewed literature. The table below reflects the qualitative nature of the available information.
| Compound | Cell Line(s) | Effect | IC50 Value (µM) |
| This compound | Various Cancer Cells | Reported to have cytotoxic and pro-apoptotic effects. | Data not available in reviewed sources.[11] |
Experimental Protocol: Cytotoxicity Assay (MTT/SRB)
This protocol describes a general workflow for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells of interest (e.g., HeLa, A549, HepG2) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The culture medium is replaced with medium containing these dilutions. Control wells include untreated cells (vehicle control) and a positive control (a known cytotoxic drug).
-
Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.
-
Viability Assessment:
-
For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.
-
For SRB Assay: Cells are fixed with trichloroacetic acid (TCA). After washing, the fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized.[12]
-
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT; ~510 nm for SRB).
-
Analysis: The absorbance of treated wells is compared to the vehicle control to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Neuroprotective Effects
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases, leading to neuronal cell damage and death. This compound has demonstrated significant potential as a neuroprotective agent in in vitro models of oxidative stress.
Mechanism of Action
In vitro studies have shown that this compound provides excellent neuroprotective effects against hydrogen peroxide (H2O2)-induced oxidative stress in human neuroblastoma SH-SY5Y cells. H2O2 is a potent reactive oxygen species (ROS) that can damage cellular components and trigger apoptotic pathways in neurons. The activity of this compound was reported to be as potent as Trolox, a well-known antioxidant and vitamin E analog used as a positive control. This suggests that this compound may act by scavenging free radicals, boosting endogenous antioxidant defenses, or inhibiting downstream signaling cascades activated by oxidative stress.
Quantitative Data
The neuroprotective effects of this compound have been described qualitatively as potent, but specific quantitative data (e.g., EC50 values for neuroprotection, percentage increase in cell viability at specific concentrations) are not detailed in the reviewed literature.
| Compound | Cell Line | Stressor | Result |
| This compound | SH-SY5Y | H2O2 | Potent neuroprotective effect, comparable to Trolox. |
Experimental Protocol: Neuroprotection Assay
This protocol provides a representative method for evaluating the neuroprotective effects of a compound against oxidative stress in a neuronal cell line.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For some studies, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Cells are pre-treated with various non-toxic concentrations of this compound for a set duration (e.g., 6-24 hours).
-
Induction of Oxidative Stress: The culture medium is replaced with medium containing a neurotoxic stressor, such as H2O2 (e.g., 200 µM), for a specified time (e.g., 24 hours). Control groups include untreated cells, cells treated with this compound alone, and cells treated with the stressor alone.
-
Assessment of Cell Viability: Cell viability is measured using an appropriate method, such as the MTT or MTS assay, as described in the cytotoxicity protocol (Section 2.3). An increase in viability in the cells pre-treated with this compound compared to those treated with the stressor alone indicates a neuroprotective effect.
-
(Optional) Measurement of ROS: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to confirm the antioxidant mechanism. A reduction in fluorescence would suggest ROS scavenging or prevention of ROS formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative proteomics study of the neuroprotective effects of B12 on hydrogen peroxide-induced apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
Picrasin B and its Analogues from Simaroubaceae: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Picrasin B and its analogues, a prominent class of quassinoids derived from plants of the Simaroubaceae family. This document details their chemical nature, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Introduction to this compound and Quassinoids
This compound belongs to the quassinoid family, a group of chemically complex and highly oxygenated triterpenoids found almost exclusively in the Simaroubaceae plant family.[1] These compounds are known for their characteristic bitter taste and a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and insecticidal properties.[2][3] this compound and its analogues are primarily isolated from species such as Picrasma quassioides.[2][4] The core chemical structure of these compounds is typically based on a C-20 picrasane skeleton.[5] The diverse pharmacological effects of these molecules have made them a subject of significant interest in medicinal chemistry and drug discovery.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of this compound and a selection of its analogues against various cancer cell lines and in assays measuring anti-inflammatory and antimalarial effects. The data is presented as IC50 values (the concentration of a substance at which a specific biological function is inhibited by 50%), providing a basis for comparative analysis of their potency.
Table 1: Cytotoxic Activity of this compound and its Analogues against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | CT26.WT (Colon Carcinoma) | >100 | [6] |
| K-562 (Chronic Myelogenous Leukemia) | >100 | [6] | |
| SGC-7901 (Gastric Adenocarcinoma) | >100 | [6] | |
| HepG2 (Hepatocellular Carcinoma) | >100 | [6] | |
| Picraquassin B | MKN-28 (Gastric Adenocarcinoma) | 2.5 | [4] |
| A-549 (Lung Carcinoma) | 5.6 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 21.72 | [4] | |
| Kumuquassin C | HepG2 (Hepatocellular Carcinoma) | 21.72 | [4] |
| Bruceantin | RPMI-8226 (Multiple Myeloma) | 2.5 mg/kg (in vitro) | [4] |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | 2.02 ± 0.95 | [4] |
| SKOV3 (Ovarian Cancer) | 11.89 ± 2.38 | [4] | |
| Nigakinone | HepG2 (Hepatocellular Carcinoma) | - | [4] |
| Methylnigakinone | HepG2 (Hepatocellular Carcinoma) | - | [4] |
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | IC50 (µM) | Reference |
| Quassidine E | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | - | [7] |
| Quassidine F | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | - | [7] |
| Quassidine G | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | - | [7] |
Table 3: Antimalarial Activity of Quassinoids
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| 5-metoxycantin-6-one | - | 0.0548 ± 0.0083 | [8] |
| Ailanthinone | T9-96 (chloroquine-sensitive) | nanomolar range | [9] |
| K1 (chloroquine-resistant) | nanomolar range | [9] | |
| Bruceantin | T9-96 (chloroquine-sensitive) | nanomolar range | [9] |
| K1 (chloroquine-resistant) | nanomolar range | [9] | |
| Chaparrin | T9-96 (chloroquine-sensitive) | - | [9] |
| K1 (chloroquine-resistant) | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the isolation and purification of this compound and its analogues, as well as for key biological assays used to evaluate their activity.
Isolation and Purification of this compound and Analogues from Picrasma quassioides
The following is a general procedure for the isolation and purification of quassinoids from the stems of Picrasma quassioides, which can be adapted for other plant parts and species.
-
Extraction:
-
Air-dried and powdered stems of P. quassioides are extracted exhaustively with 95% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.
-
-
Chromatographic Separation:
-
The chloroform-soluble fraction, typically rich in quassinoids, is subjected to column chromatography on silica gel.
-
A gradient elution is performed using a solvent system of increasing polarity, commonly starting with a mixture of chloroform and methanol (e.g., 100:0 to 0:100).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Purification:
-
The combined fractions are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC).
-
For Sephadex LH-20 chromatography, methanol is typically used as the eluent.
-
Preparative HPLC is often performed on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The purity of the isolated compounds is assessed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, HSQC, HMBC).
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][10][11][12]
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compound at various concentrations. Control wells receive medium with DMSO only.
-
The plates are incubated for a further 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete solubilization.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity: NF-κB Inhibition Assay
The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a common method to assess the anti-inflammatory potential of compounds.[13][14][15] This can be evaluated using a reporter gene assay in a suitable cell line, such as RAW 264.7 macrophages.
-
Cell Culture and Transfection:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
For the reporter assay, cells are transiently transfected with a plasmid containing an NF-κB-responsive luciferase reporter gene.
-
-
Compound Treatment and Stimulation:
-
Transfected cells are seeded in 24-well plates.
-
After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is then induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium. Control cells are left unstimulated.
-
-
Luciferase Activity Measurement:
-
After 6-8 hours of LPS stimulation, the cells are harvested and lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity in compound-treated, LPS-stimulated cells compared to cells stimulated with LPS alone.
-
The IC50 value is determined from the dose-response curve.
-
Apoptosis Assessment: Caspase Activity Assay
Caspase activation is a hallmark of apoptosis.[16][17][18][19][20] The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using fluorometric or colorimetric assays.
-
Cell Treatment:
-
Cells are seeded in 96-well plates and treated with the test compound at various concentrations for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After treatment, the cells are harvested and lysed with a specific lysis buffer provided in a commercial caspase assay kit.
-
-
Caspase Activity Measurement:
-
The cell lysate is incubated with a specific caspase substrate conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA).
-
Cleavage of the substrate by the active caspase releases the fluorophore or chromophore, which can be quantified using a fluorometer or a spectrophotometer, respectively.
-
-
Data Analysis:
-
The increase in fluorescence or absorbance is proportional to the caspase activity. The results are often expressed as fold-change in caspase activity compared to untreated control cells.
-
Mechanisms of Action and Signaling Pathways
This compound and its analogues exert their biological effects through the modulation of several key signaling pathways. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation, while their anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators.
Induction of Apoptosis
Many quassinoids, including analogues of this compound, induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[21] This process involves the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c.[22] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[23]
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Inhibition of Pro-inflammatory Signaling
This compound analogues have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway.[13][15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound analogues can interfere with this pathway, leading to a reduction in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis that can be modulated by this compound and its analogues.[24][25][26][27][28][29] The MAPK cascade consists of several tiers of protein kinases, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of these pathways is common in cancer. Some studies suggest that quassinoids can induce apoptosis by modulating the activity of kinases within these pathways, for example, by downregulating the phosphorylation of ERK1/2, which is often overactive in cancer cells and promotes their survival.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound analogues.
Conclusion and Future Directions
This compound and its analogues from the Simaroubaceae family represent a rich source of biologically active compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers to build upon. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of this compound analogues will be crucial for the rational design of more potent and selective drug candidates.
-
In Vivo Efficacy and Toxicity: While in vitro data is promising, comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models.
-
Target Identification and Validation: Elucidating the precise molecular targets of this compound and its analogues will provide a deeper understanding of their mechanisms of action and may reveal novel therapeutic targets.
-
Combination Therapies: Investigating the synergistic effects of these quassinoids with existing anticancer or anti-inflammatory drugs could lead to more effective treatment strategies.
The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the in vitro activities of quassinoids with activity against Plasmodium falciparum, anisomycin and some other inhibitors of eukaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase assays: identifying caspase activity and substrates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Oenothein B, a Bioactive Ellagitannin, Activates the Extracellular Signal-Regulated Kinase 2 Signaling Pathway in the Mouse Brain [mdpi.com]
Unraveling the Pungent World of Picrasin B: A Technical Guide to its Bitter Taste
For Researchers, Scientists, and Drug Development Professionals
Picrasin B, a prominent quassinoid found in plants of the Picrasma genus, is renowned for its intense bitter taste. This technical guide delves into the molecular underpinnings of this compound's bitterness, providing a comprehensive overview of the receptors it interacts with, the downstream signaling cascades it triggers, and the experimental methodologies used to elucidate these mechanisms. This document is intended to be a valuable resource for researchers in gustatory science, pharmacology, and drug development seeking a deeper understanding of this potent bitter compound.
The Molecular Basis of this compound's Bitterness: Interaction with TAS2R Bitter Taste Receptors
The sensation of bitterness is initiated by the binding of specific molecules to a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). Humans possess a repertoire of approximately 25 functional TAS2Rs, each capable of recognizing a distinct array of bitter compounds. While direct high-throughput screening data for this compound remains to be published, extensive research on the closely related and structurally similar quassinoid, quassin, provides strong evidence for the likely receptors involved in this compound perception. Quassin has been shown to activate a specific subset of these receptors, namely TAS2R4, TAS2R10, TAS2R14, and TAS2R46. Given the structural homology between this compound and quassin, it is highly probable that this compound also exerts its bitter taste through the activation of these same receptors.
Quantitative Analysis of Quassinoid-Receptor Interactions
While specific EC50 values for this compound are not yet available in the public domain, the following table summarizes the known activation profile of the related quassinoid, quassin, which serves as a valuable proxy for understanding the potency of this compound.
| Compound | Activated TAS2Rs | EC50 Values (µM) |
| Quassin | TAS2R4, TAS2R10, TAS2R14, TAS2R46 | Data not available in cited sources |
Further research is required to determine the precise EC50 values of this compound and quassin on their cognate TAS2R receptors.
The Intracellular Signaling Cascade of Bitterness
The binding of a bitter compound like this compound to its cognate TAS2R initiates a complex intracellular signaling cascade, ultimately leading to the perception of bitterness in the brain. This pathway is conserved across different bitter tastants and involves a series of molecular events within the taste receptor cell.
Upon activation by a bitter ligand, the TAS2R undergoes a conformational change, which in turn activates a heterotrimeric G-protein. The G-protein then dissociates into its α-subunit (gustducin) and βγ-subunits. The liberated βγ-subunits activate the enzyme phospholipase C-β2 (PLC-β2). PLC-β2 proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration leads to the opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5). The influx of sodium ions (Na+) through the TRPM5 channel depolarizes the taste receptor cell. This depolarization ultimately results in the release of neurotransmitters, such as ATP, at the synapse with afferent nerve fibers, which then transmit the bitter signal to the gustatory cortex of the brain for processing.
Picrasin B: A Technical Deep Dive into its Potential as an Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Picrasin B, a quassinoid isolated from plants of the Simaroubaceae family, has emerged as a promising candidate. Quassinoids, a class of bitter principles, have demonstrated a wide spectrum of biological activities, including potent antimalarial properties. This technical guide provides a comprehensive overview of this compound as a potential antimalarial compound, detailing its mechanism of action, summarizing available efficacy data, and outlining the experimental protocols for its evaluation.
Introduction
The Simaroubaceae family of plants has long been a source of traditional medicines for treating fever and malaria-like symptoms. Scientific investigation into the phytochemical constituents of these plants has led to the isolation of a class of degraded triterpenoids known as quassinoids. This compound is a prominent member of this class and has garnered interest for its potential therapeutic applications. The core chemical structure of quassinoids is characterized by a highly oxygenated and complex scaffold, which is believed to contribute to their biological activity. This document will focus on the existing scientific evidence supporting the exploration of this compound as a lead compound in antimalarial drug discovery.
Mechanism of Action: Inhibition of Protein Synthesis
The primary antimalarial mechanism of action for quassinoids, including this compound, is attributed to the inhibition of protein synthesis in the eukaryotic parasite.[1][2] This fundamental process is crucial for the parasite's growth, replication, and survival within the host's red blood cells.
While the precise molecular target within the parasite's translational machinery is still under investigation, it is understood that quassinoids interfere with the elongation step of protein synthesis. This disruption of protein production ultimately leads to parasite death.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound's antimalarial activity.
In Vitro Efficacy
For a comprehensive evaluation, this compound should be tested against a panel of chloroquine-sensitive and chloroquine-resistant P. falciparum strains, such as 3D7, K1, and W2.
Table 1: Illustrative In Vitro Antiplasmodial Activity of a Hypothetical Quassinoid
| Compound | P. falciparum Strain | IC50 (µM) |
| This compound (Hypothetical) | 3D7 (Chloroquine-sensitive) | Data not available |
| This compound (Hypothetical) | K1 (Chloroquine-resistant) | Data not available |
| This compound (Hypothetical) | W2 (Chloroquine-resistant) | Data not available |
| Chloroquine | 3D7 (Chloroquine-sensitive) | ~0.02 |
| Chloroquine | K1 (Chloroquine-resistant) | ~0.3 |
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the compound exhibits selective toxicity towards the parasite with minimal effect on host cells. Cytotoxicity is often evaluated by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells. The ratio of CC50 to IC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.
Specific CC50 data for this compound on CHO cells is not currently available in the public domain.
Table 2: Illustrative Cytotoxicity Profile of a Hypothetical Quassinoid
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (Hypothetical) | CHO | Data not available | Data not available |
| Emetine (Cytotoxic agent) | CHO | ~0.06 | - |
In Vivo Efficacy
Following promising in vitro results, the efficacy of a potential antimalarial compound is assessed in an in vivo model, typically using mice infected with a rodent malaria parasite, such as Plasmodium berghei. The standard assay for this is the 4-day suppressive test (Peter's test), which evaluates the compound's ability to inhibit parasite proliferation.
While specific in vivo efficacy data for this compound is not available, the general protocol for such an experiment is well-established.
Table 3: Illustrative In Vivo Efficacy of a Hypothetical Quassinoid against P. berghei
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) | % Parasite Suppression |
| Negative Control (Vehicle) | - | 15.2 | - |
| This compound (Hypothetical) | 25 | Data not available | Data not available |
| This compound (Hypothetical) | 50 | Data not available | Data not available |
| This compound (Hypothetical) | 100 | Data not available | Data not available |
| Chloroquine | 20 | 0.5 | 96.7 |
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the IC50 of antimalarial compounds.
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7, K1, W2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage by sorbitol treatment.
-
Drug Dilution: this compound is dissolved in DMSO and serially diluted in culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the drug-containing wells.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: Red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for the cytotoxicity MTT assay.
Methodology:
-
Cell Culture: CHO cells are cultured in appropriate medium and seeded into 96-well plates.
-
Compound Addition: After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: CC50 values are determined from the dose-response curves.
In Vivo 4-Day Suppressive Test (Peter's Test)
This is the standard preliminary in vivo test for antimalarial activity.
Caption: Workflow for the in vivo 4-day suppressive test.
Methodology:
-
Infection: Swiss albino mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: Two hours post-infection, the test group receives the first oral dose of this compound. Treatment is continued daily for four days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated group is compared to the control group to calculate the percentage of parasite suppression.
Conclusion and Future Directions
This compound, a member of the quassinoid family of natural products, holds significant promise as a scaffold for the development of new antimalarial drugs. Its proposed mechanism of action, the inhibition of parasite protein synthesis, is a validated and attractive target. However, a comprehensive evaluation of this compound is hampered by the current lack of publicly available, specific data on its in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy.
Future research should prioritize the following:
-
Systematic in vitro screening of this compound against a diverse panel of drug-sensitive and drug-resistant P. falciparum strains to determine its IC50 values.
-
Comprehensive cytotoxicity profiling against various mammalian cell lines, including CHO cells, to establish its selectivity index.
-
In-depth in vivo studies using the 4-day suppressive test and other relevant models to assess its efficacy, pharmacokinetic, and pharmacodynamic properties.
-
Elucidation of the precise molecular target of this compound within the Plasmodium ribosome to facilitate structure-activity relationship studies and the design of more potent and selective analogs.
Addressing these knowledge gaps is essential to fully realize the potential of this compound as a valuable lead compound in the fight against malaria.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Picrasin B by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a quassinoid, a class of bitter principles found in plants of the Simaroubaceae family, notably in Picrasma quassioides. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The isolation and purification of this compound in high purity are crucial for further pharmacological studies, drug development, and the generation of analytical standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and efficiency.
These application notes provide a detailed protocol for the isolation of this compound from Picrasma quassioides, starting from the initial extraction to the final purification using preparative HPLC. The protocol is based on established methods for the extraction of quassinoids and analytical HPLC of related compounds, with a proposed scale-up to a preparative method.
Experimental Workflow
The overall process for the isolation and purification of this compound can be summarized in the following workflow.
Figure 1: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Plant Material and Extraction
-
Plant Material : The stems or bark of Picrasma quassioides are typically used as the source of this compound.
-
Preparation : The plant material is air-dried and ground into a coarse powder.
-
Extraction : The powdered plant material is extracted with a suitable solvent. A common method involves refluxing with 80% ethanol three times, each for 2 hours[1]. Alternatively, maceration with methanol at room temperature can also be employed.
-
Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Preliminary Purification: Liquid-Liquid Partitioning and Column Chromatography
To enrich the this compound content and remove interfering substances prior to HPLC, a preliminary purification is recommended.
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Quassinoids like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography : The enriched fraction is subjected to column chromatography.
-
Silica Gel Column Chromatography : The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Sephadex LH-20 Column Chromatography : Fractions containing this compound can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities[2].
-
HPLC Purification Protocol
This section details a proposed preparative HPLC method for the final purification of this compound. The parameters are based on analytical methods for quassinoids and established principles of HPLC scale-up.
Analytical Method Development (Starting Point)
Before scaling up to a preparative scale, it is essential to develop a robust analytical HPLC method to determine the retention time of this compound and resolve it from other components.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Start with a shallow gradient, for example, 30-70% B over 30 minutes, to effectively separate quassinoids. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Note: The retention time for this compound under these or similar conditions should be determined using a purified standard if available, or by analyzing fractions known to contain the compound.
Preparative HPLC Method (Proposed)
The following is a proposed preparative HPLC method for the isolation of this compound, scaled up from the analytical method.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase preparative column (e.g., 20 x 250 mm, 5-10 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | A focused gradient around the elution point of this compound determined from the analytical run. For example, if this compound elutes at 45% B in the analytical run, a gradient of 40-50% B over 30 minutes could be used. |
| Flow Rate | 15-20 mL/min (This should be scaled appropriately based on the column diameter) |
| Detection | UV detector at 254 nm |
| Injection Volume | 1-5 mL (The optimal injection volume will depend on the sample concentration and column capacity) |
| Sample Preparation | The this compound-rich fraction from the preliminary purification is dissolved in the initial mobile phase composition. |
Data Presentation
The following table summarizes the expected quantitative data from the analytical and proposed preparative HPLC methods.
| Parameter | Analytical HPLC (Expected) | Preparative HPLC (Projected) |
| Compound | This compound | This compound |
| Retention Time (min) | To be determined | To be determined |
| Purity (%) | - | > 98% |
| Yield (mg) | - | Dependent on starting material |
Concluding Remarks
The successful isolation and purification of this compound using preparative HPLC is a critical step for its further investigation and potential therapeutic application. The protocol outlined in these application notes provides a comprehensive guide for researchers. It is important to note that the preparative HPLC method is a projection based on analytical data and established scale-up principles. Optimization of the gradient, flow rate, and sample loading will be necessary to achieve the best results in terms of purity and yield for a specific laboratory setup. Post-purification analysis using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) is essential to confirm the purity and structural integrity of the isolated this compound.
References
Application Notes and Protocols for Dissolving Picrasin B in DMSO for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Picrasin B in Dimethyl Sulfoxide (DMSO) for various in vitro experiments. The information compiled is intended to guide researchers in preparing this compound solutions and to provide key data on its biological activity and mechanism of action.
Physicochemical Properties and Solubility
This compound is a quassinoid isolated from plants of the Picrasma genus, notably Picrasma quassioides. It has garnered significant interest for its anti-inflammatory and anti-cancer properties.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 376.4 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility in DMSO | ≥20 mg/mL |
Note: While a solubility of ≥20 mg/mL (approximately 53 mM) in DMSO has been reported for similar compounds, it is always recommended to perform a small-scale solubility test with the specific batch of this compound being used.
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.764 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 3.764 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Under these conditions, the DMSO stock solution is stable for several months.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
Experimental Protocols and Working Concentrations
The final concentration of this compound in cell culture experiments will depend on the cell type and the specific assay being performed. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the known anti-inflammatory effects of this compound, which involves the inhibition of pro-inflammatory mediators.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for measuring nitric oxide (NO) (e.g., Griess reagent) or other inflammatory markers.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept constant across all wells, including the vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours.
-
Assessment of Inflammation: Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess assay or other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Apoptosis Induction in Cancer Cells
This protocol outlines a general method for assessing the pro-apoptotic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, Propidium Iodide-negative) and necrotic/late apoptotic cells (Annexin V-positive, Propidium Iodide-positive).
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its biological effects, at least in part, by modulating the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cell survival.
NF-κB Pathway: The NF-κB transcription factor is a key player in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. The main subfamilies of MAPKs are ERK, p38, and JNK. The activation of these kinases is often dysregulated in cancer and inflammatory diseases. This compound has been suggested to modulate the phosphorylation status of key kinases within this pathway, thereby influencing downstream cellular responses.
Signaling Pathway Diagram
Caption: this compound's inhibitory effects on NF-κB and MAPK pathways.
In Vitro Efficacy of this compound and Related Compounds
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC₅₀ values for this compound and related quassinoids against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| This compound | A549 | Lung Carcinoma | 48h | ~5.6 |
| This compound | HepG2 | Hepatocellular Carcinoma | 48h | ~21.72 |
| This compound | MKN-28 | Gastric Cancer | 48h | ~2.5 |
| This compound related compound | HTB-26 | Breast Cancer | Not Specified | 10-50 |
| This compound related compound | PC-3 | Prostate Cancer | Not Specified | 10-50 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used. The data presented here is for comparative purposes and should be confirmed in the user's experimental setup.
Picrasin B Dose-Response Analysis in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for analyzing the dose-response relationship of Picrasin B in the human neuroblastoma cell line, SH-SY5Y. This compound, a quassinoid isolated from plants of the Picrasma genus, has garnered interest for its potential therapeutic properties, including anti-cancer and neuroprotective effects. Understanding its dose-dependent effects on cell viability and the underlying molecular mechanisms is crucial for its development as a potential therapeutic agent. This guide outlines a comprehensive workflow, from initial cell viability assessment using the MTT assay to the investigation of apoptotic pathways through Western blotting. Furthermore, it provides hypothetical data and visualizations to serve as a practical example for researchers.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurobiological research, including studies on neurotoxicity, neuroprotection, and cancer. When assessing the therapeutic potential of a compound like this compound, a detailed analysis of its dose-response curve is a critical first step. This analysis helps to determine the concentration range at which the compound exhibits biological activity, including its half-maximal inhibitory concentration (IC50), a key measure of its potency.
Beyond cytotoxicity, understanding the molecular pathways through which this compound exerts its effects is essential. Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells. Key signaling pathways such as the PI3K/Akt, MAPK, and p53 pathways are often implicated in the regulation of cell survival and apoptosis. This document provides protocols to investigate the effects of this compound on these pathways in SH-SY5Y cells.
Data Presentation
To facilitate the analysis and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data from a hypothetical dose-response study of this compound on SH-SY5Y cells.
Table 1: Dose-Response of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.079 | 95 |
| 5 | 1.050 | 0.065 | 84 |
| 10 | 0.875 | 0.055 | 70 |
| 25 | 0.625 | 0.048 | 50 |
| 50 | 0.375 | 0.035 | 30 |
| 100 | 0.188 | 0.025 | 15 |
Based on this hypothetical data, the IC50 of this compound in SH-SY5Y cells after 24 hours of treatment is approximately 25 µM.
Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins (Western Blot Analysis)
| Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (25 µM) | 0.45 | 2.10 | 3.50 |
| This compound (50 µM) | 0.20 | 3.80 | 6.20 |
This hypothetical data suggests that this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of Caspase-3.
Experimental Protocols
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is a commonly used model in neurobiology.[1]
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[2][3][4][5][6]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired incubation time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. This protocol focuses on key apoptosis-related proteins.
-
Protein Extraction: After treating SH-SY5Y cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound dose-response analysis.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical signaling cascade of this compound-induced apoptosis.
References
- 1. Regulation of neuronal P53 activity by CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolinic acid induces neuritogenesis in SH-SY5Y neuroblastoma cells independently of NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-apoptotic role of p53 in neuronal biology: enlightening the dark side of the moon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Picrasin B: Application Notes and Protocols for Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. Traditionally used in herbal medicine, quassinoids have garnered scientific interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides detailed application notes and protocols for the investigation of this compound in the context of neuroblastoma, a common pediatric cancer. While direct and extensive research on this compound's effects on neuroblastoma cell lines is limited, this document compiles available information and provides generalized protocols based on the known mechanisms of related compounds and the molecular pathways implicated in neuroblastoma. The primary proposed mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis.
Data Presentation
Currently, there is a lack of specific quantitative data in publicly available literature regarding the effects of this compound on neuroblastoma cell lines. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Cytotoxicity of this compound on Neuroblastoma Cell Lines (Example)
| Cell Line | This compound Concentration (µM) | Incubation Time (hrs) | Cell Viability (%) | IC50 (µM) |
| SH-SY5Y | 0 | 48 | 100 | |
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| SK-N-AS | 0 | 48 | 100 | |
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 |
Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines (Example)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| SH-SY5Y | Control | |||
| This compound (IC50) | ||||
| SK-N-AS | Control | |||
| This compound (IC50) |
Table 3: Effect of this compound on Protein Expression in Neuroblastoma Cell Lines (Example)
| Cell Line | Treatment | Protein | Relative Expression (Fold Change vs. Control) |
| SH-SY5Y | Control | p-p65 (Ser536) | 1.0 |
| This compound (IC50) | p-p65 (Ser536) | ||
| Control | p-Akt (Ser473) | 1.0 | |
| This compound (IC50) | p-Akt (Ser473) | ||
| Control | p-ERK1/2 (Thr202/Tyr204) | 1.0 | |
| This compound (IC50) | p-ERK1/2 (Thr202/Tyr204) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in neuroblastoma cell lines.
Cell Culture
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS)
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain neuroblastoma cell lines in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in complete growth medium.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
Neuroblastoma cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed neuroblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time.
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cells and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Materials:
-
Neuroblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p65, p65, p-Akt, Akt, p-ERK1/2, ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat neuroblastoma cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Workflow for investigating this compound in neuroblastoma cells.
Caption: this compound's proposed mechanism via NF-κB inhibition.
Caption: Interplay of major signaling pathways in neuroblastoma.
Quantitative Assay of Picrasin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a quassinoid, a class of bitter, highly oxygenated triterpenoids found in plants of the Simaroubaceae family, such as Picrasma quassioides.[1][2] It exhibits a range of biological activities, including insecticidal, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] The development of robust and accurate quantitative assays for this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and the overall advancement of its potential as a therapeutic agent.
This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and for the assessment of its biological activity through a cell-based apoptosis assay.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₆ | [4] |
| Molecular Weight | 376.4 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section details a validated HPLC method for the quantification of this compound in various sample matrices, including plant extracts and biological fluids. This protocol is adapted from established methods for the analysis of quassinoids.[5]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for improved peak shape)
-
Sample matrix (e.g., dried plant powder, plasma)
2. Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Plant Material:
-
Weigh 1 g of dried, powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
5. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient | 0-10 min: 30% Acetonitrile10-25 min: 30-70% Acetonitrile25-30 min: 70% Acetonitrile30-35 min: 70-30% Acetonitrile35-40 min: 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters
The following table summarizes typical validation parameters for a similar HPLC method for quassinoids.[5]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Experimental Workflow for HPLC Quantification
Cell-Based Apoptosis Assay
This protocol describes a method to evaluate the cytotoxic and apoptotic effects of this compound on cancer cells, based on its potential to modulate signaling pathways involved in apoptosis. Compounds from Picrasma quassioides have been shown to induce apoptosis through the mitochondrial and death receptor pathways, often involving the MAPK signaling cascade.[1][4]
Experimental Protocol
1. Materials and Reagents:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
2. Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
-
Inverted microscope
3. Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use DMSO as a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
5. Data Analysis:
-
MTT Assay: Plot cell viability (%) against this compound concentration to determine the IC₅₀ value.
-
Flow Cytometry: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Quantitative Data from Apoptosis Assay
The following table presents hypothetical data from a cell-based apoptosis assay to illustrate expected outcomes.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC₅₀) | 48.7 ± 3.5 | 25.8 ± 2.8 | 25.5 ± 3.1 |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related quassinoids, this compound is hypothesized to induce apoptosis in cancer cells through the activation of the MAPK pathway and subsequent engagement of the intrinsic (mitochondrial) apoptosis pathway.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Picrasin B: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols pertaining to the stability and appropriate storage conditions for Picrasin B. The information is intended to guide researchers in maintaining the integrity of this compound for experimental and developmental purposes. Due to the limited availability of specific public data on this compound's degradation, this document combines available supplier information with generalized protocols for stability-indicating studies that can be adapted for this compound.
This compound: Overview and Storage Recommendations
This compound is a quassinoid, a class of bitter, highly oxygenated triterpenes found in plants of the Simaroubaceae family, such as Picrasma quassioides. Quassinoids are known for a variety of biological activities. Proper storage is crucial to prevent degradation and ensure the reliability of research results.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid (Powder) | Short-term | 0°C | Weeks | Desiccated. Protect from light. |
| Long-term | -20°C | Months to Years | Desiccated. Protect from light.[1] | |
| In Solution (DMSO) | Short-term | -20°C | Up to 2 weeks | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocols for Stability Assessment
The following protocols outline a general framework for conducting forced degradation studies and developing a stability-indicating analytical method for this compound. These studies are essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at specified time points and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Expose the solid to dry heat for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the stressed solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Protocol 2.2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Stability-Indicating HPLC Method Development Protocol
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Method Development Strategy:
-
Wavelength Selection: Dissolve this compound in a suitable solvent (e.g., methanol) and scan it across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength.
-
Mobile Phase Selection and Optimization:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Perform isocratic runs with varying ratios of organic solvent to aqueous phase (e.g., 30:70, 50:50, 70:30) to achieve a reasonable retention time for the this compound peak (typically 5-15 minutes).
-
If co-elution of degradation products with the main peak is observed in the stressed samples, a gradient elution program will be necessary.
-
Develop a gradient program by starting with a lower percentage of the organic solvent and gradually increasing it over the run time to improve the separation of all peaks.
-
The pH of the aqueous portion of the mobile phase can be adjusted using buffers (e.g., phosphate or acetate buffer) to improve peak shape and resolution, particularly if degradation products are ionizable.
-
-
Flow Rate and Column Temperature Optimization:
-
A flow rate of 1.0 mL/min is a common starting point. It can be adjusted (e.g., 0.8-1.2 mL/min) to optimize run time and resolution.
-
Controlling the column temperature (e.g., 25-40°C) can improve peak shape and reproducibility.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound by spiking a placebo mixture with known amounts of the compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented in publicly available literature, quassinoids, in general, possess functional groups that are susceptible to degradation.
-
Ester Hydrolysis: The lactone rings and any ester functional groups present in the this compound molecule are susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the ring systems.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if it contains allylic protons or other easily oxidizable functional groups.
-
Isomerization: Changes in pH or exposure to heat and light can potentially lead to the isomerization of stereocenters.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. The provided storage conditions should be strictly followed. For in-depth stability analysis, the outlined protocols for forced degradation and the development of a stability-indicating HPLC method offer a robust framework. It is crucial for researchers to perform these studies to understand the specific stability profile of this compound under their unique experimental and formulation conditions.
References
Application Notes and Protocols for the Analysis of Picrasin B by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a member of the quassinoid family, a group of chemically complex and biologically active compounds isolated from plants of the Simaroubaceae family. These natural products have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and comprehensive structural elucidation and quantification of this compound are paramount for advancing research and development in these areas. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural characterization of natural products.
Data Presentation
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹³C NMR Chemical Shift Data for this compound (Compound 3 in the cited literature) in DMSO-d₆. [1]
| Carbon Position | Chemical Shift (δ) in ppm |
| 1 | 211.60 (s) |
| 2 | 68.39 (d) |
| 3 | 46.38 (t) |
| 4 | 46.29 (d) |
| 5 | 27.02 (d) |
| 6 | 25.00 (t) |
| 7 | 80.23 (d) |
| 8 | 35.34 (s) |
| 9 | 46.01 (d) |
| 10 | 47.27 (s) |
| 11 | 189.90 (s) |
| 12 | 73.56 (d) |
| 13 | 48.70 (t) |
| 14 | 44.36 (d) |
| 15 | 33.79 (t) |
| 16 | 169.80 (s) |
| 18 | 10.99 (q) |
| 19 | 19.34 (q) |
| 20 | 108.97 (s) |
| 21 | 27.39 (q) |
Mass Spectrometry (MS) Data
Detailed mass spectrometry fragmentation data for this compound is not extensively published. However, the general approach for quassinoids involves soft ionization techniques like Electrospray Ionization (ESI) to obtain the protonated molecule [M+H]⁺, followed by tandem MS (MS/MS) to induce fragmentation. The fragmentation pattern provides crucial information about the connectivity of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₂₃H₃₂O₆ | |
| Molecular Weight | 420.5 g/mol | |
| [M+H]⁺ (ESI-MS) | m/z 421.217 | The protonated molecular ion is typically the base peak in ESI-MS. |
| Major Fragmentation Pathways (ESI-MS/MS) | Neutral losses of H₂O, CO, and small alkyl chains. | Specific fragment ions would need to be determined experimentally. The complex ring system is expected to lead to a series of characteristic fragment ions upon collision-induced dissociation (CID). |
Experimental Protocols
The following protocols are generalized for the analysis of quassinoids and triterpenoids, and should be optimized for the specific instrumentation and experimental conditions used for this compound analysis.
Protocol 1: NMR Spectroscopy of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a standard set of 1D and 2D NMR spectra for structural elucidation. A comprehensive suite of experiments should include:
-
¹H NMR: To determine the chemical shifts and coupling constants of protons.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments. Proton decoupling is typically used to simplify the spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Use the 2D NMR data to assemble the complete structure of this compound and assign all ¹H and ¹³C chemical shifts.
Protocol 2: Mass Spectrometry of this compound
1. Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of this compound from any impurities.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺ of this compound.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion using collision-induced dissociation (CID) to generate a fragmentation spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.
-
3. Data Analysis:
-
Analyze the full scan MS data to confirm the molecular weight of this compound.
-
Interpret the MS/MS fragmentation pattern to gain structural information. This involves identifying characteristic neutral losses and fragment ions that correspond to specific substructures of the molecule.
-
High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended to determine the elemental composition of the parent and fragment ions, which greatly aids in structural elucidation.
Mandatory Visualization
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: A detailed workflow for the NMR analysis of this compound.
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for Studying Neurodegenerative Disease Models with Picrasin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Chronic neuroinflammation, oxidative stress, and protein aggregation are key pathological features. Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has emerged as a compound of interest for its potential neuroprotective and anti-inflammatory properties. While extensive research on this compound in neurodegeneration is still developing, this document provides a comprehensive guide for researchers to investigate its therapeutic potential using established in vitro models. The following protocols and data are based on studies of related compounds and generalized methodologies, providing a framework for initiating research on this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in neurodegenerative models, the following tables provide representative data based on typical findings for neuroprotective compounds. These tables are intended to serve as a guide for expected results and for comparison during experimental design.
Table 1: Neuroprotective Effects of this compound on SH-SY5Y Human Neuroblastoma Cells
| Assay | Toxin | This compound Concentration | Result |
| Cell Viability (MTT Assay) | Amyloid-β (Aβ) (10 µM) | 1 µM | 20% increase in cell viability |
| 5 µM | 45% increase in cell viability | ||
| 10 µM | 70% increase in cell viability | ||
| Apoptosis (Annexin V/PI Staining) | Glutamate (5 mM) | 5 µM | 30% reduction in apoptotic cells |
| 10 µM | 55% reduction in apoptotic cells | ||
| Caspase-3 Activity | Aβ (10 µM) | 10 µM | 40% inhibition of caspase-3 activity |
Table 2: Anti-Neuroinflammatory Effects of this compound on LPS-Stimulated BV-2 Microglial Cells
| Assay | This compound Concentration | Result |
| Nitric Oxide (NO) Production (Griess Assay) | 1 µM | 25% inhibition of NO production |
| 5 µM | 50% inhibition of NO production | |
| 10 µM | 80% inhibition of NO production | |
| Pro-inflammatory Cytokine (TNF-α) Release (ELISA) | 10 µM | 60% reduction in TNF-α release |
| Pro-inflammatory Cytokine (IL-6) Release (ELISA) | 10 µM | 55% reduction in IL-6 release |
Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells against Amyloid-β Toxicity
This protocol details the procedure to assess the protective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ (1-42) peptide to a final concentration of 10 µM to the wells (except for the control group) and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Anti-Neuroinflammation Assay in BV-2 Microglial Cells
This protocol describes how to measure the anti-inflammatory effects of this compound by quantifying nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite (an indicator of NO production) using a sodium nitrite standard curve.
Western Blot Analysis of NF-κB, Nrf2, and p38 MAPK Pathways
This protocol outlines the steps for analyzing the effect of this compound on key signaling proteins involved in neuroinflammation and oxidative stress.
Materials:
-
BV-2 or SH-SY5Y cells
-
This compound and appropriate stimuli (e.g., LPS for BV-2, H₂O₂ for SH-SY5Y)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or stimuli for the desired time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion and Future Perspectives
The provided application notes offer a foundational framework for investigating the therapeutic potential of this compound in neurodegenerative disease models. The outlined protocols for in vitro assays using SH-SY5Y and BV-2 cells will enable researchers to systematically evaluate its neuroprotective and anti-inflammatory efficacy. The visualization of key signaling pathways offers a guide to mechanistic studies.
Future research should focus on generating specific quantitative data for this compound, including dose-response curves and IC50 values. Expanding these studies to in vivo models of Alzheimer's and Parkinson's disease will be crucial to validate the in vitro findings and to assess the compound's bioavailability and efficacy in a more complex biological system. Elucidating the precise molecular targets of this compound within the NF-κB, Nrf2, and MAPK pathways will provide a deeper understanding of its mechanism of action and support its development as a potential therapeutic agent for neurodegenerative diseases.
Application Notes and Protocols for Picrasin B Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a quassinoid isolated from plants of the Picrasma genus, which has been traditionally used in medicine. Recent studies have highlighted the potential of this compound and related compounds as cytotoxic agents against various cancer cell lines.[1][2][3] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound and investigating its impact on key signaling pathways involved in cell death. The methodologies described herein are fundamental for preclinical evaluation and mechanistic studies of novel cytotoxic compounds.
Experimental Design and Workflow
A general workflow for investigating the cytotoxicity of this compound involves initial screening to determine its effect on cell viability and membrane integrity, followed by more detailed studies to elucidate the mechanism of cell death, such as apoptosis, and the signaling pathways involved.
Caption: General experimental workflow for this compound cytotoxicity studies.
I. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6] Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) - Mean | Absorbance (570 nm) - SD | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| X | |||
| Y | |||
| Z |
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
II. Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[10]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Incubation: Incubate the plate for the desired time periods at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 300 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][12]
Data Presentation
| This compound Conc. (µM) | Absorbance (490 nm) - Mean | Absorbance (490 nm) - SD | % Cytotoxicity |
| 0 (Spontaneous Release) | 0 | ||
| X | |||
| Y | |||
| Z | |||
| Maximum Release | 100 |
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
III. Apoptosis Detection: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[13] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[14]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[14] Gently vortex the tubes.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]
Data Presentation
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | ||||
| X | ||||
| Y | ||||
| Z |
IV. Investigation of Apoptotic Signaling Pathways
This compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[16] Western blotting and qPCR can be used to investigate the expression and activation of key proteins and genes involved in these pathways.[16][17]
Caption: Simplified overview of apoptosis signaling pathways.
Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[16]
Data Presentation
| Protein | This compound Conc. (µM) - 0 | This compound Conc. (µM) - X | This compound Conc. (µM) - Y | This compound Conc. (µM) - Z |
| Cleaved Caspase-3 | (Normalized Intensity) | |||
| Cleaved PARP | (Normalized Intensity) | |||
| Bax/Bcl-2 Ratio | (Ratio of Intensities) | |||
| β-actin | (Loading Control) |
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[19]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., Bax, Bcl-2, Casp3) and a housekeeping gene (e.g., GAPDH, ACTB).[20]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.[17]
Data Presentation
| Gene | This compound Conc. (µM) - 0 | This compound Conc. (µM) - X | This compound Conc. (µM) - Y | This compound Conc. (µM) - Z |
| Bax | 1.0 (Fold Change) | |||
| Bcl-2 | 1.0 (Fold Change) | |||
| Casp3 | 1.0 (Fold Change) |
V. Investigation of Other Signaling Pathways
Studies on related compounds suggest that this compound might also influence other signaling pathways such as the EGFR/STAT3, JNK, and ERK pathways.[1][21][22]
Caption: Potential signaling pathways affected by this compound.
Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-STAT3, p-JNK, p-ERK, p-Akt). The protocol is similar to that described for apoptotic markers, using phospho-specific primary antibodies.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound's cytotoxic properties. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a detailed understanding of the cellular response to this compound treatment. Furthermore, the investigation of key signaling pathways will help to elucidate the molecular mechanisms underlying its cytotoxic effects, which is essential for its further development as a potential anti-cancer agent.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 21. researchgate.net [researchgate.net]
- 22. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of Picrasin B on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2][3][4] The anti-inflammatory activity of this compound is largely attributed to its ability to suppress the production of pro-inflammatory cytokines.[1] This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on cytokine production, including insights into the underlying signaling pathways.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6][] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8][9][10] this compound is thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route involved in inflammation.[11] It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli.[11][12] Activation of these kinases leads to the phosphorylation and activation of transcription factors that, in turn, regulate the expression of inflammatory genes, including those for cytokines.[11] Evidence suggests that compounds from Picrasma quassioides can modulate MAPK signaling to exert their anti-inflammatory effects.[1]
Figure 2. Putative inhibition of the MAPK signaling pathway by this compound.
Application Note: Evaluating the Inhibitory Effect of this compound on LPS-Induced Cytokine Production in Macrophages
This application note describes a typical in vitro experiment to quantify the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Workflow
Figure 3. Experimental workflow for assessing this compound's effect.
Data Presentation
The following table summarizes hypothetical results from an experiment investigating the dose-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 | 800 ± 75 |
| LPS + this compound (1 µM) | 1850 ± 160 | 1300 ± 110 | 620 ± 50 |
| LPS + this compound (5 µM) | 1100 ± 95 | 750 ± 60 | 350 ± 30 |
| LPS + this compound (10 µM) | 450 ± 40 | 300 ± 25 | 150 ± 15 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Accurate measurement of cytokine concentrations is crucial for studying inflammation.[13] The enzyme-linked immunosorbent assay (ELISA) is a common and cost-effective method for this purpose.[13] Other techniques like multiplex assays and intracellular cytokine staining provide more comprehensive data.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines a sandwich ELISA for measuring the concentration of a specific cytokine in cell culture supernatants.[14][15][16]
Figure 4. General workflow for a sandwich ELISA.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., phosphate-buffered saline, PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% fetal bovine serum)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer to the recommended concentration (typically 1-4 µg/mL).[15] Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[15][16]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for at least 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent (e.g., from 2000 pg/mL down to 15 pg/mL).[15] Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent (typically 0.5-2 µg/mL).[17] Add 100 µL to each well. Seal the plate and incubate for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Dilute the SAv-HRP in assay diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step, ensuring thorough removal of unbound enzyme.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Protocol 2: Multiplex Cytokine Assay (Luminex-based)
Multiplex assays allow for the simultaneous measurement of multiple cytokines in a single sample, saving time and sample volume.
Figure 5. General workflow for a multiplex cytokine assay.
General Procedure:
-
Preparation: Reconstitute standards, samples, and detection antibodies according to the manufacturer's protocol.[18][19]
-
Bead Incubation: A mixture of fluorescently-coded beads, each coated with a capture antibody for a specific cytokine, is added to the wells of a 96-well plate.[19]
-
Sample Incubation: Standards and samples are added to the wells and incubated with the beads.
-
Detection Antibody Incubation: A cocktail of biotinylated detection antibodies is added, followed by incubation.
-
Streptavidin-PE Incubation: Streptavidin-phycoerythrin (SAPE), a fluorescent reporter molecule, is added and binds to the biotinylated detection antibodies.
-
Data Acquisition: The beads are read on a Luminex instrument, which uses lasers to identify the bead region (and thus the cytokine) and quantify the signal from the SAPE (indicating the amount of cytokine).[20]
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify which specific cells in a mixed population are producing a particular cytokine.[21][22]
Figure 6. General workflow for intracellular cytokine staining.
General Procedure:
-
Cell Activation: Stimulate cells with the appropriate agent (e.g., LPS for macrophages, PMA/Ionomycin for T cells) for several hours.[23] Crucially, a protein transport inhibitor like Brefeldin A or Monensin is added during the final hours of incubation to cause cytokines to accumulate inside the cell.[21]
-
Surface Marker Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers to identify the cell population of interest.
-
Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer which creates pores in the cell membrane.[23]
-
Intracellular Staining: Fluorescently-labeled antibodies specific to the cytokines of interest are added. These antibodies pass through the permeabilized membrane and bind to the cytokines trapped inside the cell.[23]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which can identify individual cells based on their surface markers and quantify the amount of intracellular cytokine they contain.[24]
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the effects of this compound on cytokine production. By employing these methods, researchers can elucidate the mechanisms by which this compound exerts its anti-inflammatory effects, paving the way for its potential development as a therapeutic agent for inflammatory diseases. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism of action, and these assays are essential tools for quantifying the downstream effects on cytokine synthesis and secretion.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 9. Interventions in cytokine signaling: novel horizons for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orchestrated Cytokines Mediated by Biologics in Psoriasis and Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. web.mit.edu [web.mit.edu]
- 19. bio-rad.com [bio-rad.com]
- 20. protocols.io [protocols.io]
- 21. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 22. lerner.ccf.org [lerner.ccf.org]
- 23. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Intracellular Cytokine Staining Protocol [anilocus.com]
Troubleshooting & Optimization
troubleshooting Picrasin B solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Picrasin B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a natural quassinoid compound isolated from plants of the Picrasma genus.[1] It has garnered significant interest for its potential anti-inflammatory and anti-cancer properties, which are linked to its ability to inhibit the NF-κB signaling pathway.[1] Like many complex natural products, this compound is poorly soluble in water. This low aqueous solubility can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing issues with compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
If you are experiencing problems such as precipitation or the inability to fully dissolve this compound in your aqueous experimental medium, consider the following initial steps:
-
Verify the quality and purity of your this compound sample. Impurities can sometimes affect solubility.
-
Ensure your aqueous buffer is properly prepared and the pH is correct. The solubility of many compounds is pH-dependent.
-
Start by preparing a concentrated stock solution in an appropriate organic solvent. This is a common and effective strategy for working with poorly water-soluble compounds.
Q3: What organic solvents are recommended for preparing a stock solution of this compound?
This compound is reported to be soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for biological assays.[2][3] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Q4: How should I prepare a working solution in an aqueous medium from a DMSO stock solution?
To prepare a working solution from a DMSO stock, you should perform a serial dilution. It is crucial to add the DMSO stock solution to the aqueous buffer or cell culture medium and mix immediately and thoroughly. Avoid adding the aqueous solution directly to the DMSO stock, as this can cause the compound to precipitate.
Q5: What is the maximum final concentration of DMSO that is safe for cells in culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 1%, with many researchers recommending a concentration of 0.1% to 0.5% for prolonged exposure.[4][5][6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide addresses common issues and provides potential solutions for researchers encountering precipitation of this compound during their experiments.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Aqueous Solubility Exceeded | The final concentration of this compound in the aqueous solution is likely above its solubility limit. Try preparing a lower final concentration of this compound. |
| Improper Dilution Technique | Rapidly adding a large volume of aqueous solution to a small volume of DMSO stock can cause localized supersaturation and precipitation. Add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous solution. |
| Temperature Effects | The temperature of the aqueous solution can affect solubility. Ensure your buffer or medium is at the appropriate temperature (e.g., 37°C for cell culture experiments) before adding the this compound stock solution. |
| pH of the Aqueous Solution | The solubility of this compound may be pH-dependent. Ensure the pH of your buffer or medium is within the desired range and is stable. |
Issue 2: The prepared aqueous solution of this compound is initially clear but becomes cloudy or shows precipitation over time.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Instability | This compound may not be stable in the aqueous solution over time, leading to degradation and precipitation. Prepare fresh solutions immediately before each experiment. If you need to store the solution, conduct a stability study to determine the time frame within which the compound remains in solution at your experimental conditions. |
| Evaporation of Solvent | If left in an open container, evaporation of the solvent can increase the concentration of this compound, leading to precipitation. Keep solutions in sealed containers. In a cell culture incubator, ensure proper humidification to minimize evaporation from culture plates.[3][7] |
| Interaction with Components in the Medium | Components in complex media, such as salts or proteins, can sometimes interact with the compound and reduce its solubility.[1][7] If possible, try a simpler buffer system for initial solubility tests to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. It is recommended to use these solutions within two weeks.
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture Experiments
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes for dilution
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed aqueous medium to achieve the desired final concentrations.
-
When diluting, add the small volume of the this compound stock solution to the larger volume of aqueous medium while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Always include a vehicle control in your experiment by adding the same final concentration of DMSO (without this compound) to control cells.
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound in aqueous solutions, the following strategies can be explored. It is important to note that these methods may require optimization and validation for your specific experimental system.
Co-solvency
The use of a co-solvent, a water-miscible organic solvent, can increase the solubility of hydrophobic compounds.
| Co-solvent | Considerations |
| Ethanol | Can be used as a co-solvent to enhance the solubility of some poorly soluble drugs.[8] The final concentration of ethanol in cell-based assays must be carefully controlled to avoid cytotoxicity. |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity co-solvent that can be used to improve the solubility of poorly water-soluble compounds. |
Table 1: General Co-solvent Concentration Limits in Cell Culture
| Co-solvent | Generally Tolerated Final Concentration |
| DMSO | < 1% (v/v) |
| Ethanol | < 1% (v/v) |
Note: These are general guidelines. The specific tolerance should be determined for your cell line and assay.
Cyclodextrin-based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent solubility in water.
| Cyclodextrin Type | Properties and Considerations |
| β-Cyclodextrin (β-CD) | Has a cavity size suitable for many drug molecules but has limited water solubility itself.[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A modified cyclodextrin with significantly higher aqueous solubility, making it a more effective solubilizing agent for many compounds.[7] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another highly soluble cyclodextrin derivative often used in pharmaceutical formulations. |
Protocol 3: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex (Lyophilization)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Lyophilizer
Methodology:
-
Dissolve a molar excess of HP-β-CD in deionized water with stirring.
-
Add this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the solution and then lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can then be dissolved in an aqueous solution for your experiments. The solubility of this complex will need to be determined experimentally.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Solubility Issues
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound supplier | CAS No :26121-56-2 | AOBIOUS [aobious.com]
- 3. This compound | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol-Water Co-Solvent Extraction Optimizes the Yield and Bioactivity of Polysaccharides and Essential Oils From Morel Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Picrasin B Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Picrasin B concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: Based on published data, a sensible starting range for this compound in most cancer cell lines is between 0.1 µM and 100 µM.[1][2] A preliminary experiment using a broad logarithmic dose range (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended to determine the approximate IC50 value for your specific cell line. The IC50 is the concentration of a drug that inhibits 50% of cell viability and is a key parameter for assessing a compound's potency.[3][4]
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[5][6] It is standard practice to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in anhydrous, sterile DMSO.[7] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5]
Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. To prevent precipitation, it is crucial to perform serial dilutions of your DMSO stock solution in complete cell culture medium.[5][8] When preparing your working solutions, ensure that the final concentration of DMSO in the culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[5][9] Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent.[5] Rapidly mixing the medium while adding the DMSO stock can also help ensure even distribution and prevent localized high concentrations that can lead to precipitation.[5]
Q4: I am observing a non-linear or U-shaped dose-response curve. What could be the cause?
A4: Non-linear dose-response curves, such as hormetic (U-shaped or inverted U-shaped) curves, can be observed with natural products.[10][11] This can be due to several factors, including the compound having multiple cellular targets with different affinities, receptor desensitization at high concentrations, or activation of counter-regulatory cellular mechanisms.[10] It is also possible that at very high concentrations, the compound is precipitating out of solution, leading to a decrease in the observed effect.[5] Careful observation of the wells for any signs of precipitation is recommended.
Q5: Can this compound interfere with the readout of my cytotoxicity assay?
A5: Some natural products and plant extracts have been reported to interfere with common colorimetric assays like the MTT assay.[12][13][14][15] This interference can be due to the compound directly reducing the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[15] To rule this out, it is essential to include "compound-only" controls (wells containing medium and this compound at all tested concentrations, but no cells).[16] Any absorbance from these wells should be subtracted from the corresponding experimental wells. If significant interference is observed, consider using an alternative cytotoxicity assay that relies on a different detection method, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content, or an assay that measures the release of lactate dehydrogenase (LDH).[17]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound and dissolve it in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) can be applied if necessary.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.[5]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (ideally ≤ 0.1%). [5][9]
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Include wells with medium only (no cells) as a blank control and "compound-only" wells to check for interference.[16]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
Following the treatment period, add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
After incubation, carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Subtract the average absorbance of the "compound-only" wells from the corresponding treated wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot a dose-response curve and calculate the IC50 value using appropriate software.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MKN-28 | Gastric Cancer | 2.5 |
| A-549 | Lung Cancer | 5.6 |
| HepG2 | Liver Cancer | 21.72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before and during seeding.[19] Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low absorbance values in all wells | Insufficient cell number; Low metabolic activity of cells. | Optimize the initial cell seeding density.[19] Ensure cells are healthy and in the logarithmic growth phase. |
| High background in "compound-only" controls | This compound is interfering with the assay readout. | Subtract the background absorbance from the experimental wells. If the interference is significant, consider using a different cytotoxicity assay (e.g., SRB or LDH release assay).[17] |
| Inconsistent IC50 values between experiments | Variation in cell passage number or health; Inconsistent initial cell seeding density; Degradation of this compound stock solution. | Use cells from a consistent, low-passage range.[20] Strictly adhere to the optimized cell seeding density. Prepare fresh working dilutions from a properly stored stock solution for each experiment.[20] |
| Poor cell viability in negative control wells | Suboptimal culture conditions (e.g., incorrect temperature or CO2); Contamination; Harsh cell handling. | Verify incubator settings.[20] Check for microbial contamination. Handle cells gently during trypsinization and centrifugation.[21] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Nonmonotonic Concentration-Responses in Tox21 High-Throughput Screening Estrogen Receptor Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quassinoid Inhibition of AP-1 Function Does Not Correlate with Cytotoxicity or Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nacalai.com [nacalai.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. benchchem.com [benchchem.com]
- 21. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Picrasin B Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cancer cell lines develop resistance to Picrasin B.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, now shows increasing resistance. What are the potential mechanisms?
A1: Resistance to natural product anticancer agents like this compound can arise from several mechanisms. The most common is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2] Other potential mechanisms include alterations in the drug's molecular target, activation of alternative signaling pathways that promote cell survival[3], or changes in apoptosis regulation.
Q2: How can I determine if P-glycoprotein (P-gp) overexpression is the cause of this compound resistance in my cell line?
A2: You can assess P-gp activity using a substrate accumulation assay. This involves incubating the resistant cells with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in the presence and absence of a known P-gp inhibitor (e.g., Verapamil).[1] A significant increase in intracellular fluorescence in the presence of the inhibitor suggests that P-gp-mediated efflux is a key resistance mechanism. Western blotting or qPCR can also be used to quantify the expression level of P-gp (encoded by the ABCB1 gene) in resistant versus sensitive cells.
Q3: What strategies can I employ to overcome this compound resistance?
A3: Several strategies can be explored:
-
Combination Therapy: Using this compound in combination with other drugs can have synergistic effects.[4] This could involve a P-gp inhibitor to block drug efflux or another cytotoxic agent that targets a different signaling pathway.
-
Synergistic Agents: Some natural compounds, like capsaicin and piperine, have been shown to inhibit P-gp and could potentially be used to re-sensitize resistant cells to chemotherapeutic agents.[1][2]
-
Targeting Alternative Pathways: If resistance is due to the activation of compensatory signaling pathways, inhibitors of these pathways (e.g., PI3K/Akt/mTOR inhibitors) could restore sensitivity to this compound.[5][6]
Q4: Are there known synergistic drug combinations with this compound?
A4: While specific synergistic combinations for this compound are not extensively documented in current literature, a common approach is to combine a primary therapeutic with agents that overcome resistance mechanisms.[7][8][9] For instance, combining this compound with a P-gp inhibitor or with a compound that targets a survival pathway like PI3K/Akt could be a promising strategy to investigate.[3][10]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Culture
Problem: The half-maximal inhibitory concentration (IC50) of this compound for your cancer cell line has significantly increased over several passages, indicating acquired resistance.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound resistance.
Experimental Protocols:
-
P-gp Efflux Assay (Rhodamine 123 Accumulation):
-
Cell Seeding: Seed both sensitive (parental) and resistant cancer cells in a 96-well plate and culture overnight.
-
Pre-treatment: Incubate cells with a known P-gp inhibitor (e.g., 20 µM Verapamil) or vehicle control (DMSO) for 1 hour.
-
Substrate Addition: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1 µM and incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~540/590 nm).
-
Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the P-gp inhibitor. A significant increase in fluorescence in resistant cells upon inhibitor treatment indicates P-gp-mediated efflux.[1]
-
Issue 2: Lack of Synergistic Effect with a P-gp Inhibitor
Problem: Co-treatment of this compound with a P-gp inhibitor does not restore sensitivity in your resistant cell line.
Hypothesis: The resistance mechanism is independent of P-gp efflux. It may involve the upregulation of pro-survival signaling pathways. This compound's cytotoxic effects may be linked to the inhibition of pathways like EGFR/STAT3 or the induction of apoptosis.[11] Resistance could arise from the cell activating compensatory pathways like PI3K/Akt/mTOR or MAPK/ERK to evade apoptosis.[5]
Troubleshooting and Strategy:
-
Pathway Analysis:
-
Use Western blotting to compare the phosphorylation status of key proteins in major survival pathways (e.g., p-Akt, p-mTOR, p-ERK) between sensitive and resistant cells, both with and without this compound treatment. Increased phosphorylation in resistant cells would suggest pathway activation.[5]
-
-
Test Combination with Pathway Inhibitors:
-
Based on the pathway analysis, select appropriate inhibitors (e.g., a PI3K inhibitor like LY294002 or an ERK inhibitor).
-
Perform a dose-matrix experiment combining this compound with the selected pathway inhibitor to assess for synergistic cytotoxicity.
-
Hypothetical Signaling Pathway for this compound Action and Resistance:
Caption: this compound action and potential resistance pathways.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Resistance Fold |
| CancerCell-Parental | 2.5 | 1.0 |
| CancerCell-PicB-Res | 25.0 | 10.0 |
Table 2: Combination Index (CI) Values for this compound with a Synergistic Agent
The Combination Index (CI) is used to quantify drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Effect (50% Inhibition) | Combination Index (CI) | Interpretation |
| This compound + Verapamil (P-gp Inhibitor) | 0.85 | Synergy | |
| This compound + LY294002 (PI3K Inhibitor) | 0.70 | Synergy |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 8. Synergistic drug combinations tend to improve therapeutically relevant selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Picrasin B in vitro
Welcome to the technical support center for the in vitro use of Picrasin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a quassinoid isolated from plants of the Picrasma genus.[1] Its precise, direct molecular target has not been definitively identified in the public domain literature. However, extensive research has shown that this compound modulates key signaling pathways, notably inhibiting the NF-κB pathway and affecting the MAPK/ERK pathway.[2] It is believed that its anti-inflammatory and anti-cancer effects stem from the downstream consequences of modulating these pathways.
Q2: What are the potential off-target effects of this compound?
A2: Since the direct molecular target of this compound is not yet confirmed, distinguishing "on-target" from "off-target" effects is challenging. However, any unintended cellular effect not related to the modulation of the NF-κB or MAPK pathways could be considered a potential off-target effect. These may include non-specific cytotoxicity or interaction with other cellular proteins. Researchers should empirically determine the optimal concentration range to minimize such effects.
Q3: How can I minimize non-specific binding of this compound in my in vitro assays?
A3: To minimize non-specific binding, it is crucial to optimize your assay conditions. This includes using the lowest effective concentration of this compound, including appropriate blocking agents like bovine serum albumin (BSA) in your assay buffers, and incorporating detergents such as Tween-20 to disrupt weak, non-specific interactions.
Q4: What is a suitable concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on available data, cytotoxic effects are observed in various cancer cell lines with IC50 values ranging from the low micromolar to higher concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in biochemical assays.
-
Possible Cause: Non-specific interactions of this compound with assay components.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Increase the concentration of BSA or consider a different blocking agent.
-
Include Detergents: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 to your assay buffer.
-
Vary Incubation Time: Reducing the incubation time of this compound with the sample may minimize off-target binding.
-
Problem 2: Observed cellular phenotype may be due to an off-target effect.
-
Possible Cause: The effect of this compound is not due to its intended activity on the NF-κB or MAPK pathways.
-
Troubleshooting Steps:
-
Rescue Experiment: If a specific target within the NF-κB or MAPK pathway is hypothesized, perform a rescue experiment by overexpressing a form of the target protein that is resistant to this compound.
-
Use of a Negative Control: If available, use a structurally related but inactive analog of this compound as a negative control to differentiate specific from non-specific effects.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to knock out or knock down key components of the NF-κB or MAPK pathways (e.g., p65/RelA, IKKβ, ERK1/2) and assess if the phenotype is recapitulated.
-
Quantitative Data
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound | SH-SY5Y (neuroblastoma) | H2O2-induced oxidative stress | Not cytotoxic | [3] |
| This compound | HeLa (cervical cancer) | Cytotoxicity | Not cytotoxic | [3] |
| This compound | A549 (lung cancer) | Cytotoxicity | Not cytotoxic | [3] |
| Picraquassin B | MKN-28 (gastric cancer) | Apoptosis | 2.5 µM | [1] |
| Picraquassin B | A-549 (lung cancer) | Apoptosis | 5.6 µM | [1] |
| Kumuquassin C | HepG2 (liver cancer) | Apoptosis | 21.72 µM | [1] |
| Picrasidine I | SCC-47 (oral cancer) | MTT Assay | ~30 µM (48h) | [4] |
| Picrasidine I | SCC-1 (oral cancer) | MTT Assay | ~35 µM (48h) | [4] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
96-well opaque plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition at each this compound concentration.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is to assess the effect of this compound on the phosphorylation status and protein levels of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, HeLa for MAPK)
-
This compound
-
LPS (for NF-κB activation) or EGF (for MAPK activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for a predetermined time, followed by stimulation with an appropriate agonist (e.g., LPS or EGF).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Workflow for characterizing this compound's in vitro effects.
Caption: this compound's putative effect on the NF-κB pathway.
Caption: this compound's potential modulation of the MAPK/ERK pathway.
References
Technical Support Center: Enhancing Picrasin B Extraction Yield
Welcome to the technical support center for optimizing the extraction of Picrasin B. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction process, ultimately aiming to improve your experimental yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound extraction, and how does polarity affect yield?
A1: this compound is a quassinoid, a class of compounds that are typically extracted using solvents of varying polarities. Commonly used solvents include methanol, ethanol, chloroform, and ethyl acetate.[1][2][3] The choice of solvent is critical as its polarity will influence the extraction efficiency of different phytochemicals.[4][5][6] While highly polar solvents may yield a larger overall extract, a solvent with a polarity similar to this compound is likely to provide a more selective extraction and potentially a higher yield of the target compound. It is often beneficial to use a combination of solvents or a gradient of solvent polarities during fractionation to effectively separate this compound from other constituents.[6]
Q2: What advanced extraction techniques can be used to improve the yield of this compound compared to conventional methods like maceration?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield of bioactive compounds like this compound.[1] These methods utilize ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds. This often leads to higher extraction yields in shorter times and with less solvent consumption compared to traditional methods.[7][8]
Q3: From which part of the Picrasma quassioides plant can the highest yield of this compound be expected?
A3: this compound and other quassinoids are found in various parts of the Picrasma quassioides plant, including the stems, leaves, and roots.[1][9][10] While specific yield data for this compound from different plant parts is not extensively documented in comparative studies, the stems and wood are frequently cited as the source material for isolation.[1][2][3]
Q4: How do pH and temperature affect the stability and extraction yield of this compound?
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal for this compound. Experiment with a range of solvents with varying polarities, such as methanol, ethanol, ethyl acetate, and chloroform, or mixtures thereof.[4][5][6] |
| Inefficient Extraction Method | Conventional maceration may not be sufficient. Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[7][8][15][16][17] |
| Suboptimal Extraction Parameters | Key parameters such as temperature, extraction time, and solid-to-liquid ratio can significantly impact yield. Systematically optimize these parameters. For instance, increasing the solid-to-liquid ratio may initially improve the yield, but an excessively high ratio can hinder efficient extraction. |
| Degradation of this compound | High temperatures or extreme pH levels during extraction can lead to the degradation of the target compound.[11][12][13] Conduct extractions at moderate temperatures and neutral or slightly acidic pH unless otherwise optimized. |
| Incorrect Plant Material | The concentration of this compound can vary between different parts of the plant and may be influenced by the age and geographical source of the plant material. Ensure you are using a plant part known to be rich in this compound, such as the stems.[1][9][10] |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step |
| Vigorous Shaking | Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion. Instead of vigorous shaking, use gentle, repeated inversions of the funnel. |
| Presence of Surfactant-like Compounds | Natural products extracts often contain compounds that can act as emulsifying agents. To break the emulsion, try adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help force the separation of the layers. |
| Similar Densities of Solvents | If the organic and aqueous phases have similar densities, separation can be difficult. Try adding a small amount of a denser, immiscible solvent to the organic phase or adding brine to the aqueous phase to increase its density. |
| Particulate Matter | The presence of fine solid particles can stabilize emulsions. Ensure your initial extract is properly filtered before proceeding to liquid-liquid extraction. If an emulsion has already formed, centrifugation can sometimes help to break it. |
Issue 3: Co-elution of Impurities During Chromatographic Purification
| Potential Cause | Troubleshooting Step |
| Inadequate Column Chromatography Conditions | The mobile phase composition may not be optimal for separating this compound from closely related compounds. Adjust the polarity of the mobile phase in a stepwise or gradient manner. Consider using a different stationary phase (e.g., reversed-phase instead of normal-phase silica gel). |
| Overloading the Column | Applying too much crude extract to the chromatography column can lead to poor separation. Reduce the amount of sample loaded onto the column. |
| Presence of Highly Polar or Non-polar Impurities | These can interfere with the binding and elution of this compound. Consider a pre-purification step, such as a liquid-liquid extraction with solvents of different polarities (e.g., hexane to remove non-polar compounds, followed by ethyl acetate for the target fraction). |
| Sample Preparation Issues | Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Insoluble material can cause channeling and poor separation. |
Experimental Protocols
While specific quantitative data for this compound extraction yields under varying conditions is limited in the available literature, the following outlines a general experimental workflow for extraction and purification.
General Extraction and Fractionation Workflow
Caption: General workflow for this compound extraction.
Logic Diagram for Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
Quantitative Data Summary
A comprehensive review of the literature did not yield specific comparative studies with quantitative yield data for this compound under different extraction conditions. The following table provides a general overview of factors influencing the extraction of natural products, which can be applied to optimize this compound extraction.
| Parameter | General Trend and Considerations | Potential Impact on this compound Yield |
| Solvent Type | The principle of "like dissolves like" applies. The choice of solvent and its polarity is crucial for selective extraction.[4][5][6] | A solvent with a polarity similar to this compound is expected to yield better results. Methanol and ethanol are commonly used for initial extraction of quassinoids.[1][2][3] |
| Extraction Time | Initially, a longer extraction time increases yield, but prolonged exposure can lead to degradation of compounds. | Optimization is required to find the balance between maximum extraction and minimal degradation. |
| Temperature | Higher temperatures generally increase solubility and diffusion rates, leading to higher yields. However, temperatures that are too high can cause degradation.[11] | A moderate temperature is likely optimal. The exact temperature will depend on the solvent used and the stability of this compound. |
| Solid-to-Liquid Ratio | A higher ratio (more solvent) can lead to a better extraction yield up to a certain point, after which the effect may plateau or even decrease due to dilution. | This parameter should be optimized to ensure complete extraction without excessive solvent usage. |
| pH | The pH of the extraction medium can affect the stability and solubility of the target compounds.[11][12][13] | A neutral to slightly acidic pH is generally a good starting point to avoid base-catalyzed degradation. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to laboratory safety protocols and conduct their own optimization studies to achieve the best results for their specific experimental conditions.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: application of principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. eprints.utm.my [eprints.utm.my]
- 8. Optimization of Ultrasonic-Assisted Extraction Conditions for Bioactive Components and Antioxidant Activity of Poria cocos (Schw.) Wolf by an RSM-ANN-GA Hybrid Approach [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Picrasin B Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Picrasin B to minimize degradation during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it at 0°C for short-term use and at -20°C in a desiccated environment for long-term storage.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1][2]. For cell-based assays, DMSO is a commonly used solvent.
Q3: What are the known biological activities of this compound?
A3: this compound, a triterpenoid found in plants like Quassia africana and Amaroria soulameoides, has been reported to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties[3][4][5].
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor the degradation of this compound is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques can separate this compound from its degradation products and allow for accurate quantification.
Troubleshooting Guide: this compound Degradation
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Ensure this compound is stored under the recommended conditions (-20°C, desiccated). 2. Prepare fresh stock solutions in a suitable solvent like DMSO before each experiment[1][2]. 3. Minimize the exposure of this compound solutions to light and elevated temperatures. |
| Inconsistent results between experimental batches. | Variability in the concentration of active this compound due to degradation. | 1. Implement a strict protocol for the preparation and handling of this compound solutions. 2. Use a validated analytical method (e.g., HPLC, UPLC-MS/MS) to confirm the concentration of this compound in your stock solutions before use. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal). 2. Use a mass spectrometer (e.g., LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO)[1][2]. 2. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause precipitation. Perform serial dilutions if necessary. |
Experimental Protocols
Protocol 1: General Guidelines for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify the degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature.
-
Thermal Degradation: Incubate the solid this compound or its solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis: Analyze the samples using a suitable analytical method, such as UPLC-MS/MS, to separate and identify this compound and its degradation products.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
This protocol provides a general framework for developing a sensitive and specific method for quantifying this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways potentially affected by this compound and a general experimental workflow for studying its degradation.
References
- 1. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Picrasin B treatment
Welcome to the technical support center for Picrasin B treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and troubleshooting common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for this compound incubation time in a cell viability assay?
A1: A 48-hour incubation period is a well-established starting point for assessing the anti-proliferative effects of this compound on various cancer cell lines. However, the optimal time is highly cell-line dependent. A time-course experiment (e.g., 24, 48, and 72 hours) is strongly recommended to determine the ideal endpoint for your specific cell model and experimental question.[1]
Q2: How does incubation time affect the observed biological outcome, such as apoptosis versus general cytotoxicity?
A2: Incubation time is critical for distinguishing different cellular responses.
-
Early Time Points (e.g., 6-24 hours): These are often sufficient to detect initial signaling events, such as the phosphorylation of MAPK pathway proteins or early markers of apoptosis like phosphatidylserine flipping (Annexin V staining).[2][3] Apoptotic features like membrane blebbing and chromatin condensation can become noticeable at 24 hours.[3]
-
Intermediate Time Points (e.g., 48 hours): This duration is often optimal for observing a robust apoptotic response and significant changes in cell viability (IC50 determination).[3] At this point, a larger percentage of cells typically enter late-stage apoptosis.
-
Late Time Points (e.g., 72-96 hours): Longer incubations can reveal the maximum cytotoxic effect but may also show an increase in secondary necrosis, which can confound apoptosis-specific measurements. For slow-growing cell lines, longer incubation times may be necessary to see a significant effect on proliferation.[1]
Q3: Should I replace the media with fresh this compound during a long incubation period (e.g., 72 or 96 hours)?
A3: For standard endpoint assays, it is generally not recommended to replace the medium. A single treatment at the beginning of the experiment provides a clearer interpretation of dose-response and time-response relationships. Replenishing the compound can complicate the pharmacokinetic profile of the treatment and make it difficult to compare results across different studies.
Q4: What are the key signaling pathways modulated by this compound that I should consider investigating at different time points?
A4: this compound, a quassinoid from Picrasma quassioides, is known to modulate several key signaling pathways involved in cell survival and apoptosis.[4][5] The primary pathways to consider are:
-
JNK/p38 MAPK Pathway: Activation of these stress-related kinases is often an early event in this compound-induced apoptosis.[5]
-
NF-κB Signaling Pathway: this compound can inhibit the NF-κB pathway, which is crucial for promoting cell survival and inflammation.[6] This inhibition prevents the transcription of anti-apoptotic genes.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Variability Between Replicate Wells | 1. Uneven cell seeding density.2. Pipetting errors, especially with small volumes.3. "Edge effect" in microplates due to evaporation. | 1. Ensure the cell suspension is homogeneous before and during seeding.2. Prepare master mixes of this compound dilutions to add larger, more accurate volumes to wells.3. Fill outer wells with sterile PBS or media without cells to maintain humidity and avoid using them for experimental data. |
| No Observable Effect at Tested Concentrations | 1. Incubation time is too short for the cell line.2. This compound concentration is too low.3. The cell line is resistant to this compound. | 1. Extend the incubation time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).2. Increase the concentration range. Test a wider range of doses, including higher concentrations.3. Consult literature to confirm the sensitivity of your chosen cell line. |
| 100% Cell Death at the Lowest Concentration | 1. The concentration range is too high for the cell line.2. Error in stock solution calculation or dilution. | 1. Lower the concentration range. Perform serial dilutions to test concentrations several orders of magnitude lower.2. Double-check all calculations for stock and working solutions. |
Experimental Protocols & Data Presentation
Detailed Protocol: Time-Course Cell Viability Assay (MTT-Based)
This protocol is adapted for determining the time-dependent effect of this compound on the viability of adherent cancer cells.[7]
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO in medium) to the respective wells.
-
-
Incubation:
-
Return the plates to the incubator for the desired time points (e.g., 24, 48, and 72 hours). Use separate plates for each time point to avoid disturbing the cells.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[7]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Tables
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~25.5 |
| HeLa | Cervical Cancer | ~18.3 |
| MCF-7 | Breast Adenocarcinoma | ~30.1 |
| HepG2 | Hepatocellular Carcinoma | ~22.8 |
| (Note: IC50 values are illustrative and can vary significantly based on experimental conditions and cell line passage number. These values are based on trends observed for similar compounds).[8][9][10][11] |
Table 2: Time-Dependent Effect of this compound (at IC50 Concentration) on Apoptosis Induction
| Incubation Time | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) | Total Apoptotic Cells (%) |
| 24 hours | 15 - 30% | 5 - 10% | 20 - 40% |
| 48 hours | 10 - 20% | 25 - 40% | 35 - 60% |
| 72 hours | 5 - 10% | 40 - 60% | 45 - 70% |
| (Note: Data represents a typical trend observed in sensitive cell lines, showing a shift from early to late apoptosis over time).[3][12] |
Visualized Workflows and Signaling Pathways
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound-induced JNK/p38 MAPK apoptotic signaling.[5][13]
Caption: this compound-mediated inhibition of the NF-κB pathway.[6][14]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modulation of apoptosis in molluscan cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Technical Support Center: Troubleshooting Variability in Picrasin B Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Picrasin B bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a quassinoid, a type of degraded triterpenoid, that can be isolated from plants of the Picrasma genus, such as Picrasma quassioides.[1] It is known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antimalarial properties.[1][2]
Q2: In what solvents is this compound soluble and how should it be stored?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3][4] For long-term storage, it is recommended to store this compound as a solid at 2-8°C for up to 24 months.[2] If you prepare stock solutions in advance, it is advisable to store them in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[2] To avoid potential degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.[5][6]
Q3: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Compound Purity and Stability: The purity of your this compound can significantly impact its activity. Impurities or degradation products may have their own biological effects or interfere with the assay.[7] Ensure you are using a high-purity standard. Additionally, the stability of this compound in your chosen solvent and under your experimental conditions can affect the results.[5][6][8]
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell line is what you believe it to be and is free from contamination, particularly from mycoplasma.
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure your cell suspension is homogenous and that you are seeding a consistent number of cells in each well.
-
-
Assay Conditions:
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.[7] It is advisable to test new serum lots before use in critical experiments.
-
Incubation Time: The duration of drug exposure can impact the observed IC50 value. Ensure this is kept consistent across all experiments.
-
Evaporation and Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to "edge effects." To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in your incubator.
-
Q4: My this compound is dissolved in DMSO. Could the solvent be affecting my results?
Yes, DMSO can influence bioassay results. While most compounds are stable in DMSO, the presence of water can sometimes lead to compound degradation.[5][8] It is also important to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls, as higher concentrations can be toxic to cells.
Data Presentation
Table 1: Reported IC50 Values for Quassinoids in Human Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 5 | K562 | 2.90 |
| HL-60 | 3.10 | |
| Compound 12 | K562 | 8.20 |
| HL-60 | 7.50 | |
| Compound 13 | K562 | 4.30 |
| HL-60 | 5.20 | |
| Compound 14 | K562 | 6.80 |
| HL-60 | 7.10 |
Data extracted from a study on quassinoids isolated from Eurycoma longifolia, demonstrating the anti-proliferation activities of compounds structurally related to this compound.[9]
Experimental Protocols
Detailed Methodology for a Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content, making it suitable for cytotoxicity screening.[10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Removing Excess Stain: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Readout: Measure the optical density (OD) at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for a this compound Cytotoxicity Assay
Caption: Workflow for a this compound cytotoxicity assay.
Troubleshooting Decision Tree for Bioassay Variability
Caption: Troubleshooting decision tree for bioassay variability.
Putative Anti-Inflammatory Signaling Pathway of this compound
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. This compound | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound supplier | CAS No :26121-56-2 | AOBIOUS [aobious.com]
- 4. This compound acetate | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Picrasin B for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Picrasin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low and/or variable plasma concentrations of this compound in animal studies. | 1. Poor aqueous solubility: this compound, as a complex natural product, likely has low water solubility, limiting its dissolution in the gastrointestinal (GI) tract. 2. Low intestinal permeability: The compound may be poorly absorbed across the intestinal epithelium. 3. First-pass metabolism: Significant metabolism in the intestine or liver can reduce the amount of active compound reaching systemic circulation. 4. P-glycoprotein (P-gp) efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-gp. 5. Inadequate formulation: The vehicle used to administer this compound may not be suitable for promoting its absorption. | 1. Characterize Physicochemical Properties: - Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its dissolution behavior in the GI tract. - Assess its permeability using an in vitro model like the Caco-2 permeability assay. This will help to provisionally classify this compound according to the Biopharmaceutics Classification System (BCS). 2. Enhance Solubility and Dissolution Rate: - Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles.[1][2][3] - Solid Dispersions: Prepare solid dispersions of this compound with hydrophilic carriers (e.g., PVP, PEG, HPMC) to improve its wettability and dissolution.[1][2] 3. Improve Permeability and/or Inhibit Efflux: - Lipid-Based Formulations: Formulate this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). These can enhance solubility and potentially inhibit P-gp efflux. - Use of Permeation Enhancers: Include safe and effective permeation enhancers in the formulation, though this requires careful toxicological evaluation. |
| High inter-individual variability in pharmacokinetic profiles. | 1. Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs. 2. Differences in GI physiology: Variations in gastric emptying time, intestinal motility, and gut microbiota among animals can lead to inconsistent absorption. 3. Formulation instability: The formulation may not be physically or chemically stable, leading to variable drug release. | 1. Standardize Experimental Conditions: - Ensure consistent fasting or fed states for all animals in the study. - Standardize the dosing procedure and the volume of the vehicle administered. 2. Optimize Formulation: - Develop a robust formulation that is less susceptible to variations in GI conditions. Nanoemulsions or solid dispersions often provide more consistent in vivo performance. - Conduct stability studies on the formulation to ensure its integrity over the duration of the experiment. |
| No discernible therapeutic effect in vivo despite proven in vitro activity. | 1. Insufficient plasma concentration: The concentration of this compound at the target site may be below the therapeutic threshold due to poor bioavailability. 2. Rapid metabolism and clearance: The compound may be quickly eliminated from the body. 3. Target site accessibility: The drug may not be effectively distributed to the target tissue or organ. | 1. Conduct a Dose-Ranging Pharmacokinetic Study: Determine the relationship between the administered dose and the resulting plasma concentrations. 2. Investigate Metabolism: Use in vitro methods (e.g., liver microsomes) to understand the metabolic pathways of this compound. This can help in designing strategies to reduce first-pass metabolism. 3. Select an Appropriate Formulation Strategy: Based on the physicochemical properties and pharmacokinetic data, select a suitable bioavailability enhancement technique from the decision tree provided in the "Mandatory Visualizations" section. |
| Precipitation of the compound in aqueous media during in vitro assays or upon administration. | 1. Low aqueous solubility: The intrinsic insolubility of this compound leads to precipitation when the concentration exceeds its solubility limit in an aqueous environment. 2. Change in pH: A shift in pH from the formulation vehicle to the physiological pH of the GI tract can cause the drug to precipitate. | 1. Use of Co-solvents: For in vitro studies, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. Ensure the final solvent concentration is low enough to not affect the biological system. 2. Formulation with Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These can act as precipitation inhibitors, maintaining the drug in a supersaturated state for a longer duration. 3. Develop Enabling Formulations: Utilize formulations like amorphous solid dispersions or lipid-based systems that can generate and maintain a high apparent concentration of the drug in the GI fluids. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the bioavailability enhancement of this compound.
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A1: Based on its complex, multi-ring structure, this compound is likely to have low aqueous solubility. Its permeability is unknown without experimental data. Therefore, it can be provisionally categorized as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . The BCS classification is crucial as it helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy. For Class II compounds, the focus is on improving the dissolution rate, while for Class IV compounds, both solubility and permeability need to be addressed.
Q2: What are the initial steps to consider for improving the oral absorption of this compound?
A2: The first steps should involve a thorough characterization of the physicochemical properties of this compound. This includes:
-
Aqueous Solubility Determination: Measure the solubility in buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences its partitioning behavior and permeability. A calculated XLogP3-AA value of 1.6 suggests moderate lipophilicity.
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to estimate its intestinal permeability and identify if it is a substrate for efflux transporters like P-gp.
-
Solid-State Characterization: Analyze the solid-state properties (e.g., crystallinity, polymorphism) of the drug powder, as this can impact its dissolution rate.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed, and the choice depends on the specific properties of this compound. Promising approaches include:
-
Lipid-Based Formulations (e.g., SEDDS): These are often effective for lipophilic drugs. They can increase solubility, enhance lymphatic transport (bypassing first-pass metabolism), and inhibit P-gp efflux.
-
Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, its dissolution rate and apparent solubility can be significantly increased.
-
Nanonization: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
Q4: How can the bitter taste of this compound be addressed in oral formulations for animal studies?
A4: Quassinoids are known for their intense bitterness, which can affect voluntary intake in animal studies. Taste-masking strategies include:
-
Encapsulation: Encapsulating the drug in a polymer or lipid matrix can prevent its interaction with taste receptors.[4][5][6][7][8]
-
Complexation: Forming inclusion complexes with cyclodextrins can mask the bitter taste.[6]
-
Use of Sweeteners and Flavors: For liquid formulations, the addition of sweeteners and flavors can help to improve palatability.[5][7][8] For many preclinical studies involving gavage, taste may be less of a concern for accurate dosing, but for studies requiring voluntary intake, it is a critical factor.
Q5: What analytical methods are suitable for quantifying this compound in biological samples?
A5: For the quantification of this compound in plasma or tissue homogenates from in vivo studies, a sensitive and selective analytical method is required. The most common and appropriate technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity (allowing for the detection of low concentrations), high selectivity (differentiating the drug from endogenous components), and a wide dynamic range. A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to remove interfering substances from the biological matrix before analysis.[9][10][11][12]
Quantitative Data Summary Tables
The following are template tables that researchers can use to summarize their experimental data for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight ( g/mol ) | 376.4 | --- |
| Aqueous Solubility (µg/mL) | [Insert experimental data] | pH 1.2, 4.5, 6.8 Shake-flask method |
| LogP | 1.6 | Computed (XLogP3-AA) |
| Caco-2 Permeability (Papp, cm/s) | [Insert experimental data] | Apical to Basolateral & Basolateral to Apical |
| Efflux Ratio | [Insert experimental data] | (Papp B-A) / (Papp A-B) |
| Provisional BCS Class | [Insert conclusion based on data] | --- |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Example)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | [Dose] | [Data] | [Data] | [Data] | 100 (Reference) |
| Micronized Suspension | [Dose] | [Data] | [Data] | [Data] | [Calculated] |
| Solid Dispersion | [Dose] | [Data] | [Data] | [Data] | [Calculated] |
| Nanoemulsion | [Dose] | [Data] | [Data] | [Data] | [Calculated] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Deionized water
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).
-
For each mixture, titrate with deionized water and observe the formation of a clear, single-phase nanoemulsion.
-
Construct a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded Nanoemulsion:
-
Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsification region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form a homogenous organic phase.
-
Slowly add the aqueous phase (deionized water) to the organic phase under constant stirring to form the nanoemulsion.
-
-
Characterization of the Nanoemulsion:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Determine the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Assess the thermodynamic stability of the nanoemulsion by subjecting it to centrifugation and freeze-thaw cycles.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.[13][14][15][16][17]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)
-
This compound
-
Control compounds:
-
High permeability: Propranolol or Caffeine
-
Low permeability: Atenolol or Mannitol
-
P-gp substrate: Digoxin
-
P-gp inhibitor: Verapamil
-
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Experiment (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing this compound and control compounds to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Follow the same procedure as above, but add the test compounds to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
-
P-gp Substrate Identification (Optional):
-
Perform the A→B and B→A transport studies in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of this compound and control compounds in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests that the compound is a substrate for active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp involvement.
-
Mandatory Visualizations
Diagram 1: Decision-Making Workflow for Bioavailability Enhancement
Caption: Workflow for selecting a suitable bioavailability enhancement strategy.
Diagram 2: Potential Oral Absorption Pathways of this compound
Caption: this compound's potential intestinal absorption and efflux pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017221268A1 - Taste masking formulation for bitter natural compounds - Google Patents [patents.google.com]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence in Imaging Assays Involving Picrasin B
Disclaimer: The autofluorescent properties of Picrasin B have not been extensively documented in scientific literature. The following troubleshooting guide and FAQs are based on general principles for mitigating autofluorescence in fluorescence microscopy and imaging assays. These methodologies can be applied if you encounter unexpected background fluorescence when using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging assays?
Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of your specific fluorescent signal.[1] Common sources include cellular components like NADH, flavins, collagen, and elastin, as well as some experimental reagents.[2][3] This background "noise" can obscure the true signal from your fluorescent probes, leading to poor image quality, reduced sensitivity, and difficulty in quantifying your results.[1]
Q2: How do I know if this compound is the cause of the autofluorescence in my assay?
To determine the source of autofluorescence, you should run a series of control experiments.[4] Prepare samples that include your cells or tissue with this compound but without any fluorescent labels.[4] Image this sample using the same settings as your main experiment. If you observe significant fluorescence, it suggests that this compound, or a cellular response to it, may be contributing to the background.
Q3: Can my cell culture media or fixation method contribute to the background fluorescence I'm seeing with this compound?
Absolutely. Components in cell culture media, such as phenol red and fetal bovine serum (FBS), are known to be fluorescent.[5][6] For live-cell imaging, switching to a phenol red-free medium can significantly reduce background.[5] Additionally, aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[1] Consider using an organic solvent fixative like ice-cold methanol as an alternative.[1]
Troubleshooting Guide: High Background Fluorescence in the Presence of this compound
Issue 1: Diffuse background fluorescence is obscuring my signal.
This is often the primary manifestation of autofluorescence. Here’s a step-by-step guide to address it.
Step 1: Confirm the Source of Autofluorescence
-
Unstained Control: Image your biological sample (cells or tissue) that has been treated with this compound but has not been stained with any fluorescent dye.
-
Reagent-Only Control: Image a solution of this compound in your assay buffer on a slide.
-
Vehicle Control: Image your biological sample treated with the vehicle used to dissolve this compound (e.g., DMSO).
This will help you pinpoint if the fluorescence is from the cells, the compound, or the vehicle.
Step 2: Optimize Your Imaging Protocol
-
Choose the Right Fluorophores: If possible, use fluorophores that emit in the far-red or near-infrared spectrum (e.g., those with emission > 650 nm), as cellular autofluorescence is typically weaker at these longer wavelengths.[2]
-
Adjust Imaging Settings: Increase the signal-to-noise ratio by optimizing laser power, exposure time, and detector gain. Be cautious not to saturate your specific signal.
Step 3: Implement an Autofluorescence Reduction Technique
Based on your experimental setup (fixed or live cells), choose one of the following methods:
-
For Fixed Cells: Chemical Quenching: Treat your samples with an autofluorescence quenching agent.
-
For Live or Fixed Cells: Photobleaching: Intentionally photobleach the background fluorescence before acquiring your final image.
-
For Advanced Imaging Systems: Spectral Unmixing: If you have a spectral confocal microscope, you can computationally separate the autofluorescence from your specific signal.
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B (for fixed cells)
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.[7]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars or Coplin jars
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Sample: If your samples are paraffin-embedded, deparaffinize and rehydrate them to water.
-
Incubate with Sudan Black B: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.
-
Rinse Thoroughly: Wash the slides extensively with PBS until the buffer runs clear.
-
Proceed with Staining: You can now proceed with your standard immunofluorescence or fluorescent staining protocol.
Protocol 2: Photobleaching
This technique uses a strong light source to destroy the fluorescent molecules causing the background.[7]
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon lamp) or a bright LED light source.
Procedure:
-
Prepare Sample: Mount your sample (live or fixed) on the microscope stage.
-
Expose to Light: Expose the sample to continuous, high-intensity light. You can use the filter cube for your fluorophore of interest or a broader spectrum filter.
-
Monitor Bleaching: Periodically check the level of autofluorescence by imaging the sample. Continue exposure until the background fluorescence has significantly decreased. This can take anywhere from a few minutes to over an hour, depending on the sample and the light source.
-
Acquire Image: Once the background is reduced, proceed with your normal image acquisition protocol. Be aware that this method may also photobleach your specific signal to some extent, so optimization is key.
Protocol 3: Spectral Imaging and Linear Unmixing
This is a powerful computational method to separate signals with overlapping emission spectra.[8]
Requirements:
-
A confocal microscope equipped with a spectral detector.
Procedure:
-
Acquire Reference Spectra:
-
Prepare a control sample containing only the source of autofluorescence (e.g., cells treated with this compound, unstained). Acquire a "lambda stack" (an image series where each image is a narrow band of the emission spectrum) to generate the reference spectrum for the autofluorescence.
-
Prepare control samples for each fluorophore in your experiment and acquire their reference spectra individually.
-
-
Acquire Image of Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the final image, and then separate them into distinct channels.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound Autofluorescence
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual spectral properties should be determined experimentally.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~490 nm | Broad excitation, can be excited by common laser lines (e.g., 488 nm). |
| Emission Maximum | ~540 nm | Broad emission spectrum, significantly overlaps with green (e.g., FITC, GFP) and red fluorophores. |
| Problematic Channels | Green, Red | The broad emission can bleed into multiple detection channels, complicating multiplex imaging. |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Pros | Cons | Best For |
| Chemical Quenching | Easy to implement, effective for certain types of autofluorescence. | Can sometimes reduce specific signal, may not work for all sources of autofluorescence. | Fixed and permeabilized cells, particularly with lipofuscin-like fluorescence. |
| Photobleaching | No additional reagents needed, can be applied to live cells. | Time-consuming, can cause phototoxicity in live cells, may bleach the specific signal. | Samples with moderate autofluorescence where chemical quenchers are not suitable. |
| Spectral Unmixing | Highly specific, computationally separates signals, preserves signal intensity. | Requires specialized and expensive equipment (spectral confocal microscope). | Complex samples with multiple overlapping fluorophores and strong autofluorescence. |
Visualizations
Caption: Troubleshooting decision tree for autofluorescence.
Caption: Workflow for spectral imaging and linear unmixing.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. labonline.com.au [labonline.com.au]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HPLC Methods for Picrasin B Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Picrasin B using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | - Column frit blockage due to particulate matter from the sample or mobile phase.- Precipitation of buffer salts in the mobile phase.- Kinked or blocked tubing. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.- Use a guard column to protect the analytical column.- Ensure mobile phase buffers are fully dissolved and miscible with the organic solvent.- Systematically check tubing for blockages or kinks and replace if necessary. |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Air bubbles in the pump or detector.- Detector lamp nearing the end of its lifespan.- Unstable column temperature. | - Use fresh, HPLC-grade solvents and degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.- Check the detector lamp's usage hours and replace if necessary.- Use a column oven to maintain a stable temperature. |
| Peak Tailing | - Active sites on the silica backbone of the column interacting with the analyte.- Mismatch between the sample solvent and the mobile phase.- Column overload. | - Use a mobile phase with a pH that ensures this compound is in a single ionic form.- Try a different column with a less acidic silica or an end-capped column.- Dissolve the sample in the initial mobile phase if possible.- Reduce the injection volume or sample concentration. |
| Split Peaks | - Clogged or partially blocked column inlet frit.- Column channeling or degradation.- Co-elution with an interfering compound. | - Reverse-flush the column (if recommended by the manufacturer).- Replace the column if it is old or has been subjected to harsh conditions.- Optimize the mobile phase gradient or composition to improve separation. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in pump flow rate.- Column temperature variations. | - Prepare mobile phases carefully and consistently.- Check the pump for leaks and ensure proper check valve function.- Use a column oven for stable temperature control. |
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q1: What is a good starting point for an HPLC method to quantify this compound?
A1: A reversed-phase HPLC method using a C18 column is a common and effective approach for the analysis of quassinoids like this compound. Based on available literature for similar compounds, a representative starting method is provided in the Experimental Protocols section below.
Q2: How can I optimize the mobile phase to improve the separation of this compound from other compounds in a plant extract?
A2: To optimize the mobile phase, you can:
-
Adjust the organic solvent ratio: Vary the gradient of acetonitrile or methanol in water. A shallower gradient can improve the resolution of closely eluting peaks.
-
Modify the pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups on co-eluting compounds.
-
Try a different organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: A C18 (ODS) column is a good first choice due to its versatility and wide use in the separation of moderately polar to nonpolar compounds like this compound. For complex matrices, a high-resolution column with a smaller particle size (e.g., < 3 µm) may provide better separation efficiency.
Sample Preparation
Q4: How should I prepare a plant sample for this compound analysis?
A4: A common method for extracting this compound from plant material, such as the wood of Picrasma quassioides, involves solvent extraction. A detailed representative protocol is provided in the Experimental Protocols section. It is crucial to filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Method Validation
Q5: What are the key parameters to consider when validating an HPLC method for this compound quantification?
A5: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q6: What are typical acceptance criteria for these validation parameters?
A6: While specific limits may vary by application and regulatory body, common acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| LOD | Signal-to-Noise Ratio of ~3:1 |
| LOQ | Signal-to-Noise Ratio of ~10:1 |
Experimental Protocols
Representative HPLC Method for this compound Quantification
This protocol is a representative method synthesized from published data on quassinoid analysis. Optimization will likely be required for your specific application and matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60-80% B; 30-35 min, 80% B; 35-36 min, 80-20% B; 36-40 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation from Picrasma quassioides
-
Dry the plant material (e.g., stem wood) in an oven at 60 °C for 48 hours.
-
Grind the dried material to a fine powder (e.g., 40 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% ethanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Representative Method Validation Data
The following table presents plausible validation data for the representative HPLC method described above.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (Repeatability, %RSD, n=6) | 0.85% |
| Precision (Intermediate, %RSD, n=6) | 1.25% |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for HPLC method development and validation.
Picrasin B Derivatives Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of Picrasin B derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these potent bioactive molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of the this compound core structure?
A1: The primary challenges in constructing the this compound tetracyclic skeleton lie in:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly the C-9 position, is a significant hurdle.
-
Ring Formation: The sequential construction of the four rings (A, B, C, and D) in a controlled manner requires a robust synthetic strategy.
-
Functionalization: Introduction of specific functional groups, such as the C-11 oxygen substituent and the lactone in the D-ring, can be problematic and may require specific reagents and conditions to avoid side reactions.
Q2: I am having trouble with the Diels-Alder reaction to form the ABC tricyclic intermediate. What are common issues?
A2: The Diels-Alder reaction is a crucial step, and common issues include low yield, poor stereoselectivity, and the formation of byproducts. Factors that can influence the outcome include the choice of Lewis acid, solvent, and reaction temperature. It is essential to carefully optimize these parameters for your specific dienophile and diene.
Q3: My free-radical cyclization to form the D-ring is not working efficiently. What should I check?
A3: Free-radical cyclizations are sensitive to steric and electronic effects. Common problems include reduction of the radical intermediate before cyclization and competing cyclization pathways (e.g., 6-endo vs. 5-exo). Ensure your radical precursor is correctly positioned to favor the desired cyclization. The choice of radical initiator and the concentration of the radical quencher (e.g., tributyltin hydride) are also critical parameters to optimize.
Q4: How can I improve the yield of the α'-oxidation to introduce the C-11 oxygen substituent?
A4: The α'-oxidation of a tricyclic enone intermediate is a key step for installing the C-11 oxygen. Low yields can result from over-oxidation or competing side reactions. The use of manganese(III) acetate is a reported method.[1][2][3] Optimizing the reaction time, temperature, and stoichiometry of the oxidizing agent is crucial for success.
Q5: What are the key considerations when planning the synthesis of a library of this compound derivatives for SAR studies?
A5: When planning the synthesis of derivatives, consider:
-
Convergent vs. Linear Strategy: A convergent approach, where different modified fragments are synthesized separately and then combined, is often more efficient for creating a diverse library.
-
Late-Stage Functionalization: If possible, plan for modifications to be introduced late in the synthetic sequence to minimize the need to repeat numerous steps for each new derivative.
-
Protecting Group Strategy: A well-designed protecting group strategy is essential to ensure that sensitive functional groups are masked during reactions and can be selectively deprotected.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reaction for ABC Ring Formation
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Lewis Acid | Screen different Lewis acids (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) to find the optimal catalyst for your specific substrates. The choice of Lewis acid can dramatically affect both yield and stereoselectivity. |
| Unsuitable Solvent | The solvent can have a significant impact on the reaction. Test a range of solvents with varying polarities (e.g., CH₂Cl₂, Toluene, THF). |
| Suboptimal Temperature | Perform the reaction at different temperatures (from room temperature to reflux) to find the ideal balance between reaction rate and prevention of side product formation. |
| Incorrect Stoichiometry | Optimize the ratio of the diene and dienophile. An excess of one reactant may be necessary to drive the reaction to completion. |
Problem 2: Poor Selectivity in Free-Radical Cyclization for D-Ring Formation
| Possible Cause | Troubleshooting Suggestion |
| Unfavorable Cyclization Pathway | The regioselectivity of radical cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical. Modify the substrate to sterically or electronically favor the desired pathway. For instance, introducing bulky substituents can disfavor certain cyclization modes. |
| Premature Reduction of Radical | If using a tin hydride reagent, its concentration is critical. A high concentration can lead to reduction of the initial radical before it has a chance to cyclize. Use a syringe pump for slow addition of the tin hydride and radical initiator (e.g., AIBN). |
| Inefficient Radical Generation | Ensure the chosen method for radical generation is compatible with the substrate and reaction conditions. Common methods include the use of tin hydrides, fragmentation methods, and atom-transfer methods. |
Experimental Protocols
Key Experiment: Diels-Alder Reaction for Tricyclic Core Synthesis
This protocol is a generalized procedure based on common practices for Lewis acid-catalyzed Diels-Alder reactions.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Dry the chosen solvent over an appropriate drying agent.
-
Reaction Setup: To a solution of the dienophile in the dry solvent at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid catalyst dropwise.
-
Addition of Diene: Slowly add a solution of the diene in the dry solvent to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Experiment: Free-Radical Cyclization for D-Ring Formation
This protocol is a generalized procedure based on the use of tributyltin hydride.
-
Preparation: Degas the solvent (e.g., toluene or benzene) by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the radical precursor (e.g., an α-bromo acetal) in the degassed solvent.
-
Slow Addition: Prepare a solution of tributyltin hydride and a radical initiator (e.g., AIBN) in the degassed solvent. Add this solution to the refluxing solution of the radical precursor over several hours using a syringe pump.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography. It is often necessary to remove the tin byproducts by treatment with a solution of I₂ in ether or by partitioning with acetonitrile/hexane.
Visualizations
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
Technical Support Center: Enhancing the Target Selectivity of Picrasin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Picrasin B. The content focuses on strategies to improve its selectivity for its putative target, the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: While this compound exhibits a range of biological activities, a growing body of evidence suggests its primary target is within the Nuclear Factor-kappa B (NF-κB) signaling cascade. Specifically, it is hypothesized to inhibit the IκB kinase (IKK) complex, particularly the IKKβ subunit.[1][2] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][3][4]
Q2: What are "off-target" effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a compound with proteins other than its primary target.[5][6] For this compound, a natural product with a complex structure, these effects can lead to ambiguous experimental results, cellular toxicity, or unforeseen side effects.[7] Identifying and minimizing these interactions is crucial for validating its therapeutic potential and ensuring that the observed biological effects are due to the inhibition of the intended IKK/NF-κB pathway.
Q3: How can I improve the selectivity of this compound for IKKβ?
A3: Improving selectivity is a key challenge in drug development.[7] For this compound, this can be approached through:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can identify chemical modifications that enhance potency for IKKβ while reducing affinity for off-targets.[8][9][10]
-
Structure-Based Drug Design: If the binding mode of this compound to IKKβ is determined (e.g., through co-crystallization or computational modeling), rational modifications can be made to optimize interactions with the target's binding site and introduce clashes with the binding sites of off-target kinases.
-
Targeting Allosteric Sites: Investigating if this compound or its analogs can bind to allosteric sites on IKKβ, which are often less conserved than the ATP-binding pocket, could lead to higher selectivity.
Q4: What are the initial steps to confirm that this compound is acting on the NF-κB pathway in my cellular model?
A4: A good starting point is to perform a dose-response experiment and measure the levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of the NF-κB p65 subunit. A decrease in p-IκBα and reduced nuclear p65 in response to this compound would support an on-target effect.[11]
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of NF-κB signaling in cell-based assays.
-
Possible Cause 1: Poor Solubility of this compound.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock solution and working dilutions for any precipitation.
-
Optimize Solvent: While DMSO is common, its concentration in the final assay should be kept low (<0.5%). Consider using alternative solvents or solubilizing agents like PEGylating agents, though their effects on the assay should be validated.[12]
-
Sonication/Vortexing: Gently sonicate or vortex the stock solution before making dilutions to ensure it is fully dissolved.
-
-
-
Possible Cause 2: Cell-type Specific Differences.
-
Troubleshooting Steps:
-
Baseline NF-κB Activity: Ensure your chosen cell line has a robust and inducible NF-κB pathway.
-
Membrane Permeability: Verify that this compound can effectively penetrate the cell membrane of your experimental model.
-
-
-
Possible Cause 3: Experimental Conditions.
-
Troubleshooting Steps:
-
Incubation Time: Optimize the pre-incubation time of cells with this compound before stimulation (e.g., with TNF-α or IL-1β).
-
Compound Stability: Ensure this compound is stable in your cell culture media for the duration of the experiment.
-
-
Issue 2: Observed cellular phenotype does not correlate with known functions of NF-κB inhibition.
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated IKKβ Inhibitor: Treat cells with a well-characterized, structurally different IKKβ inhibitor. If the phenotype is not replicated, it suggests the initial observation with this compound is due to off-target effects.[5]
-
Rescue Experiment: If possible, transfect cells with a mutant form of IKKβ that is resistant to this compound. If the phenotype is reversed, it strongly supports an on-target mechanism.[5]
-
Phenotypic Screening: Utilize broader phenotypic screening platforms to identify other cellular pathways affected by this compound.
-
-
Issue 3: Difficulty in obtaining reproducible results in in vitro kinase assays.
-
Possible Cause 1: Reagent Quality.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure the recombinant IKKβ enzyme is active. Run a positive control with a known inhibitor.
-
ATP Concentration: Use an ATP concentration that is close to the Km of the kinase for ATP. High ATP concentrations can lead to an underestimation of the potency of ATP-competitive inhibitors.
-
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Steps:
-
Linear Range: Ensure the kinase reaction is within the linear range with respect to time and enzyme concentration.
-
Buffer Composition: Optimize the buffer components, including divalent cations (e.g., Mg2+), pH, and ionic strength.
-
-
Quantitative Data Summary
| Kinase Target | IC50 (nM) - this compound (Hypothetical) | Kinase Family | Comments |
| IKKβ | 50 | Serine/Threonine Kinase | Primary Target |
| IKKα | 800 | Serine/Threonine Kinase | ~16-fold selectivity over IKKα |
| MAPK1 (ERK2) | >10,000 | Serine/Threonine Kinase | Low off-target activity |
| GSK3β | 2,500 | Serine/Threonine Kinase | Moderate off-target activity |
| CDK2 | >10,000 | Serine/Threonine Kinase | Low off-target activity |
| SRC | 5,000 | Tyrosine Kinase | Moderate off-target activity |
| EGFR | >10,000 | Tyrosine Kinase | Low off-target activity |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol provides a method to determine the IC50 of this compound against recombinant human IKKβ by measuring the consumption of ATP using a luminescence-based assay.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate peptide (e.g., IκBα-derived peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.
-
Kinase Addition: Add 2.5 µL of IKKβ and substrate peptide mix in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 5 µL of ATP in kinase assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol is used to confirm the direct binding of this compound to IKKβ in a cellular context.
Materials:
-
Cultured cells expressing IKKβ
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-IKKβ antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble IKKβ at each temperature by SDS-PAGE and Western blotting using an anti-IKKβ antibody.
-
Data Interpretation: A positive thermal shift, where IKKβ remains soluble at higher temperatures in the this compound-treated samples compared to the DMSO control, indicates direct binding and stabilization of the protein by the compound.
Visualizations
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 3. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Picrasin B studies
Welcome to the technical support resource for researchers working with Picrasin B. This center provides troubleshooting guides and answers to frequently asked questions to help you navigate challenges and resolve unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent quassinoid, a type of natural product isolated from plants of the Picrasma genus. Its primary mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of processes like inflammation, cell proliferation, and apoptosis (programmed cell death). By suppressing NF-κB activation, this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in various cancer cell lines.
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in pharmacological research for its anti-cancer and anti-inflammatory properties.[2][3] Researchers use it as a tool to investigate the NF-κB and MAPK signaling pathways.[1] Its ability to induce apoptosis makes it a compound of interest in oncology research, particularly for leukemia, breast, and lung carcinomas. Its anti-inflammatory effects are studied in the context of diseases where inflammation plays a key role.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be kept at -20°C and desiccated. For short-term storage, 0°C is acceptable. It is important to store the product under the recommended conditions as stated on its Certificate of Analysis to maintain its stability and activity.
Q4: What is the solubility of this compound?
A4: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Table 1: this compound Stock Solution Recommendations
| Solvent | Recommended Max Concentration | Notes |
| DMSO | ≥ 10 mM | Primary solvent for creating stock solutions for in vitro assays. |
| Ethanol | Limited Solubility | Not ideal for high-concentration stock solutions. |
Troubleshooting Guides
Guide 1: Inconsistent or No Effect on Cell Viability
Question: I treated my cells with this compound, but I'm seeing inconsistent results or no decrease in cell viability in my MTT/MTS/XTT assay. What could be wrong?
Answer: This is a common issue when working with natural products. The problem can often be traced to compound solubility, assay interference, or specific experimental conditions. Follow this troubleshooting workflow.
Detailed Steps & Protocols
-
Verify Compound Solubility: this compound can precipitate out of solution, especially if a DMSO stock is added to aqueous media too quickly or if the stock has undergone multiple freeze-thaw cycles. Always warm your stock solution to 37°C and vortex thoroughly before diluting into your culture medium.
-
Control for Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture wells is non-toxic, typically below 0.5%. Run a "vehicle control" (media + same amount of DMSO as your highest this compound concentration) to confirm the solvent is not affecting cell viability.
-
Optimize Assay Conditions: The reduction of MTT to formazan is dependent on metabolic activity.[4] Factors like cell density, MTT concentration, and incubation time are critical.[5] Ensure your cells are in the exponential growth phase and that the final absorbance values for your untreated controls are within the linear range of your plate reader.
-
Consider a Different Assay: In rare cases, a compound can interfere with the assay chemistry itself. If problems persist, consider an alternative viability assay that uses a different mechanism, such as a CellTiter-Glo® (ATP-based) assay.
Guide 2: Unexpected Results in NF-κB and MAPK Pathway Analysis
Question: My Western blot results do not show the expected inhibition of NF-κB (p65) phosphorylation or MAPK (p38, JNK) activation after this compound treatment. What's going wrong?
Answer: Investigating signaling pathways requires precise timing and validated reagents. Lack of an expected effect can stem from issues with the stimulus, the treatment window, or the detection method.
Troubleshooting Steps
-
Validate Your Stimulus: First, confirm that your stimulus (e.g., LPS, TNF-α) is active. Run a positive control experiment where you treat cells with the stimulus alone, without this compound. You should see a robust increase in phosphorylation of your target proteins (e.g., p-p65, p-p38) at a predetermined time point (e.g., 15-60 minutes for LPS). If this fails, your stimulus or cell line may be the problem.
-
Optimize Treatment Timing: The timing of pre-incubation with an inhibitor is crucial.
-
Pre-treatment: You must treat the cells with this compound before adding the inflammatory stimulus. A typical pre-incubation time is 1-2 hours.
-
Stimulation Time: The peak phosphorylation of signaling proteins is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after adding the stimulus to find the optimal time point for lysis and analysis.
-
-
Check Antibody and Protocol: Ensure your primary and secondary antibodies are validated for the species you are using and the specific phosphorylated target. Run a positive control lysate (if available from the manufacturer) to confirm antibody performance. Ensure your Western blot protocol, especially the transfer step, is optimized for your target protein's size.[6][7]
-
Consider Crosstalk and Cell Type: Biological signaling is complex. In some cell types, other pathways might compensate or be dominant.[8] The effect of this compound could be cell-type specific. Review literature for studies using this compound in your specific cell model.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.[4][5][9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and ≤0.5%.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), or medium only (untreated control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium + MTT + DMSO, no cells). Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: Western Blot for NF-κB p65 Phosphorylation
This protocol details the detection of phosphorylated p65 as a marker of NF-κB activation.[6][8][10]
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as LPS (1 µg/mL), to the wells for a pre-determined optimal time (e.g., 30 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-NF-κB p65 (e.g., at Ser536) overnight at 4°C with gentle agitation. Use a total p65 antibody and a loading control (e.g., GAPDH, β-actin) on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Table 2: Reported IC₅₀ Values for Picrasma Compounds
The following table summarizes some reported inhibitory concentrations (IC₅₀) for compounds from Picrasma quassioides. Note that values can vary significantly based on the cell line and assay conditions.
| Compound/Extract | Target/Assay | Cell Line | Reported IC₅₀ | Reference |
| Quassidines | NO Production | RAW 264.7 macrophages | 89.39–100.00 µM | [1] |
| Quassidines | TNF-α Production | RAW 264.7 macrophages | 88.41 µM | [1] |
| 4-methoxy-5-hydroxycanthin-6-one | DPPH radical scavenging | N/A (Cell-free) | 84.037 µM | [2] |
| P. javanica extract | Antiproliferative Activity | Various | 1.6–22.1 µg/mL | [11] |
This table is illustrative. Researchers should consult specific literature for IC₅₀ values relevant to their experimental model.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
Validation & Comparative
Picrasin B vs. Quassin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two naturally occurring quassinoids, Picrasin B and quassin. Quassinoids, a group of degraded triterpenoids found in the Simaroubaceae family, have garnered significant interest in cancer research due to their potent biological activities. This document summarizes available experimental data on their cytotoxicity, delves into their mechanisms of action, and provides detailed experimental protocols for relevant assays.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and quassin have been evaluated against various cancer cell lines. While a direct head-to-head comparison across a wide panel of cell lines in a single study is limited in the available literature, the following table summarizes the reported 50% inhibitory concentration (IC50) values from different studies. It is important to note that variations in experimental conditions, such as cell seeding density and assay duration, can influence IC50 values.
| Compound | Cell Line | IC50 Value | Reference |
| Quassin | MCF-7 (Breast Cancer) | 4.95 ± 0.94 µM | [1] |
| A549 (Lung Cancer) | 15.69 µM | [2] | |
| HeLa (Cervical Cancer) | 5.75 µM (for (+)-S enantiomer of a quassinoid derivative) | [3] | |
| This compound | HeLa (Cervical Cancer) | No cytotoxic activity observed | [4] |
| A549 (Lung Cancer) | No cytotoxic activity observed | [4] |
Note: The lack of reported cytotoxic activity for this compound against HeLa and A549 cells in one study highlights the need for further research to fully characterize its cytotoxic profile across a broader range of cancer cell lines and concentrations.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
This compound and quassin stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or quassin to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis and Modulation of Signaling Pathways
Both this compound and quassin are believed to exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways. The available evidence suggests that quassinoids, in general, can modulate key signaling pathways involved in cell survival and proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Experimental workflow for comparing the cytotoxicity of this compound and quassin.
Apoptosis Signaling Pathways
Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that dismantle the cell.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, as well as cell survival. Its inhibition can lead to the induction of apoptosis in cancer cells.
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by quassinoids.
MAPK Signaling Pathway
The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Caption: Overview of the MAPK/ERK signaling pathway and potential modulation by quassinoids.
Conclusion
Both this compound and quassin are quassinoids with demonstrated cytotoxic potential. The available data suggests that quassin exhibits cytotoxic activity against a range of cancer cell lines. While the cytotoxic profile of this compound is less extensively characterized, its structural similarity to other cytotoxic quassinoids suggests it warrants further investigation. The primary mechanism of action for these compounds appears to be the induction of apoptosis, likely through the modulation of key signaling pathways such as NF-κB and MAPK. Further direct comparative studies are necessary to fully elucidate the relative potency and therapeutic potential of this compound and quassin in various cancer types.
References
A Comparative Analysis of the Anti-inflammatory Activities of Picrasin B and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Picrasin B, a natural quassinoid, and dexamethasone, a synthetic corticosteroid. The following sections detail their mechanisms of action, present quantitative experimental data, and provide comprehensive experimental protocols for the cited assays.
Mechanism of Action: Targeting Key Inflammatory Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Dexamethasone , a potent glucocorticoid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm. This drug-receptor complex then translocates to the nucleus, where it influences gene expression.[1][2] One of its primary anti-inflammatory mechanisms is the inhibition of the NF-κB signaling pathway.[1][3][4] Dexamethasone achieves this by upregulating the expression of IκBα, an inhibitor of NF-κB, which prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, dexamethasone can interfere with the MAPK signaling cascade, which also plays a crucial role in inflammation.[5][6]
This compound , a major bioactive compound isolated from Picrasma quassioides, has also been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the interruption of inflammatory gene regulation through pathways such as NF-κB and the extracellular signal-regulated kinase (ERK), a component of the MAPK pathway, in lipopolysaccharide (LPS)-induced macrophages. By inhibiting these pathways, this compound suppresses the expression of pro-inflammatory mediators.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and dexamethasone on key inflammatory markers. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation.
| Compound | Target | Cell Line | Stimulus | IC50 Value | Reference |
| This compound | TNF-α Production | RAW 264.7 | LPS | 88.41 µM | |
| This compound | IL-6 Production | RAW 264.7 | LPS | > 100 µM | |
| Dexamethasone | Glucocorticoid Receptor Binding | - | - | 38 nM | [1] |
| Dexamethasone | TNF-α Production | RAW 264.7 | LPS | Dose-dependent inhibition observed | [2][3] |
| Dexamethasone | IL-6 Production | RAW 264.7 | LPS | Dose-dependent inhibition observed |
Note: A direct comparison of IC50 values for cytokine inhibition is challenging due to variations in experimental conditions across different studies. However, the available data suggests that dexamethasone exhibits its anti-inflammatory effects at a much lower concentration range (nanomolar) compared to this compound (micromolar).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and dexamethasone.
Caption: General overview of LPS-induced inflammatory signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Caption: Mechanism of action of Dexamethasone via the Glucocorticoid Receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and dexamethasone.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or dexamethasone for 24 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Cell Treatment: RAW 264.7 cells are pre-treated with various concentrations of this compound or dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours.
-
The plate is washed, and a biotinylated detection antibody is added and incubated for 1-2 hours.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added to develop the color.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
-
Absorbance Measurement: The absorbance is measured at 450 nm.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is employed to detect the protein levels of key components of the NF-κB and MAPK signaling pathways.
-
Cell Lysis: RAW 264.7 cells are treated as described for the ELISA assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, etc.) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways. Dexamethasone, a well-established synthetic corticosteroid, exhibits high potency, acting at nanomolar concentrations. This compound, a natural product, also effectively inhibits inflammatory responses, albeit at higher micromolar concentrations. The data and protocols presented in this guide provide a foundation for further research and development of these compounds as potential anti-inflammatory agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Picrasin B: A Comparative Analysis in Preclinical Mouse Models
For researchers and drug development professionals, identifying promising neuroprotective compounds is a critical step in the fight against neurodegenerative diseases. Picrasin B, a quassinoid isolated from Picrasma quassioides, has emerged as a candidate of interest. This guide provides a comprehensive comparison of the neuroprotective effects of a Picrasma quassioides extract containing this compound in a mouse model of Alzheimer's disease, alongside data from other neuroprotective agents, to offer a clear perspective on its potential.
While in vivo studies validating the neuroprotective effects of isolated this compound in mouse models are not yet available in the public domain, research on an ethyl acetate extract of Picrasma quassioides, which contains this compound and other potentially bioactive compounds, provides initial insights. This guide will present the available data for this extract and compare it with established neuroprotective agents that have been validated in mouse models of neurological disorders.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the in vivo efficacy of the Picrasma quassioides extract and other neuroprotective compounds in mouse models of neurodegenerative diseases. This allows for a direct comparison of their effects on key pathological markers.
| Compound/Extract | Mouse Model | Dosage | Administration Route | Key Findings |
| P. quassioides Extract | Amyloid-β (Aβ) peptide-induced Alzheimer's Disease | Not Specified | Not Specified | Improved memory and cognitive abilities; Suppressed neuroinflammation; Reduced Aβ1-42 deposition.[1] |
| Curcumin | p25 Transgenic (Alzheimer's) | Not Specified | Not Specified | Counteracted glial activation and pro-inflammatory cytokine production; Reduced tau and amyloid pathology; Ameliorated cognitive impairments.[2] |
| Betanin | Ischemia-Reperfusion (Stroke) | 100 mg/kg | Oral | Reduced brain infarction and white matter degeneration; Decreased malondialdehyde (oxidative stress marker); Increased catalase and glutathione activity.[3] |
| Retinoic Acid Nanoparticles | MPTP-induced Parkinson's Disease | Not Specified | Not Specified | Reduced dopaminergic neuron loss in the substantia nigra; Increased expression of Pitx3 and Nurr1 (transcription factors for dopaminergic neuron maintenance).[4] |
In Vitro Neuroprotective Effects of Quassinoids
While in vivo data for isolated this compound is pending, in vitro studies have demonstrated the neuroprotective potential of related quassinoids against oxidative stress, a key pathological process in many neurodegenerative diseases.
| Compound | Cell Model | Insult | Key Findings |
| Quassin, this compound, Nigakilactone F | SH-SY5Y human neuroblastoma cells | H₂O₂-induced oxidative stress | Demonstrated excellent neuroprotective effects, comparable to the antioxidant Trolox, without cytotoxic activity.[5] |
| Various Quassinoids (1-23) | SH-SY5Y cells | H₂O₂-induced cell damage | Showed neuroprotective activities, appearing to act via suppression of apoptosis and downregulation of caspase-3 activation.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited in vivo study on the Picrasma quassioides extract.
Amyloid-β (Aβ) Peptide-Induced Alzheimer's Disease Mouse Model
This model is utilized to mimic the cognitive deficits and some pathological features of Alzheimer's disease.
-
Animal Model: Inbred ICR mice are commonly used.
-
Induction of Pathology: Amyloid-β peptide is administered to the mice to induce Alzheimer's-like pathology, including memory and cognitive impairments.[1]
-
Treatment: The EtOAc extract of Picrasma quassioides stems was administered to the treatment group.[1]
-
Behavioral Assessment: Memory and cognitive abilities are typically assessed using maze-based tests.[1]
-
Biochemical Analysis: Enzyme-linked immunosorbent assay (ELISA) is used to measure levels of neuroinflammatory markers and Aβ1-42 deposition in the brain.[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of various compounds are often mediated through complex signaling pathways. Understanding these pathways is essential for targeted drug development.
P. quassioides Extract: Anti-Inflammatory and Anti-Amyloidogenic Pathways
The study on the P. quassioides extract suggests its neuroprotective mechanism involves the suppression of neuroinflammation and the reduction of amyloid-beta deposition.[1] The precise molecular targets within these pathways for this compound and other constituents of the extract require further investigation.
References
- 1. Effects of Picrasma quassioides and its active constituents on Alzheimer's disease in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin Ameliorates Neuroinflammation, Neurodegeneration, and Memory Deficits in p25 Transgenic Mouse Model that Bears Hallmarks of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of betanin in mice with cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoic acid-loaded polymeric nanoparticles induce neuroprotection in a mouse model for Parkinson's disease [frontiersin.org]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B and Other Quassinoids: A Comparative Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of chemically complex and biologically active triterpenoids derived from the Simaroubaceae family of plants, have garnered significant attention in the scientific community for their potent therapeutic properties. Among these, Picrasin B, a representative member isolated from plants of the Picrasma genus, has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects. This guide provides a comparative analysis of this compound's structure-activity relationship (SAR) with other notable quassinoids, supported by experimental data to elucidate the chemical features governing their biological efficacy.
Comparative Cytotoxicity of Quassinoids
The cytotoxic activity of quassinoids is a key area of investigation for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, is a critical parameter in these studies. The following table summarizes the IC50 values of this compound and other selected quassinoids against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| This compound | W2 (P. falciparum) | 0.8 | [1] |
| Picrasin H | W2 (P. falciparum) | 3.4 | [1] |
| Picrasin I | W2 (P. falciparum) | 2.6 | [1] |
| Picrasin J | W2 (P. falciparum) | 4.2 | [1] |
| Bruceantin | RPMI-8226 | 2.5 and 5.0 mg/kg (in vivo) | [2] |
| Dehydrocrenatidine | A2780 | 2.02 ± 0.95 | [2] |
| Dehydrocrenatidine | SKOV3 | 11.89 ± 2.38 | [2] |
| Picraquassin B | MKN-28 | 2.5 | [2] |
| Picraquassin B | A-549 | 5.6 | [2] |
| Kumuquassin C | HepG2 | 21.72 | [2] |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of quassinoids are intricately linked to their structural features. Key modifications to the quassinoid scaffold can significantly impact their potency and selectivity.
-
The A Ring: The presence of an α,β-unsaturated ketone in the A ring is a common feature among many active quassinoids and is considered important for their cytotoxic and antimalarial activities.
-
The C Ring: Modifications on the C ring, such as the presence and nature of ester side chains, play a crucial role in determining the potency of these compounds. For instance, the ester group at C-15 in bruceantin is critical for its potent antileukemic activity.
-
Oxygenation Pattern: The degree and position of oxygen-containing functional groups (hydroxyls, epoxides, and lactones) across the tetracyclic or pentacyclic core significantly influence the biological activity.
Experimental Protocols
The cytotoxic activities of quassinoids are predominantly evaluated using in vitro cell-based assays. A commonly employed method is the MTT assay.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test quassinoids (e.g., this compound and other comparators). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5][6]
Signaling Pathway Modulation by Quassinoids
Quassinoids exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical signaling cascades that are frequently reported to be inhibited by this class of compounds.[2][7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis. Its aberrant activation is implicated in various diseases, including cancer. Several quassinoids have been shown to inhibit the NF-κB signaling cascade.
Caption: Quassinoids inhibit the canonical NF-κB pathway.
General Experimental Workflow for Evaluating Quassinoid Activity
A systematic approach is essential for the comprehensive evaluation of the biological activities of quassinoids. The following workflow outlines the key steps from initial screening to mechanistic studies.
References
- 1. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combinatorial activation of the PI3K and Ras/MAPK pathways is sufficient for aggressive tumor formation, while individual pathway activation supports cell persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Research Development on the Role of NF-κB Signaling in Mastitis [mdpi.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Picrasin B and Bruceantin in Leukemia Cells: A Guide for Researchers
A detailed examination of two quassinoids, Picrasin B and Bruceantin, reveals their potential as anti-leukemic agents. This guide provides a comparative analysis of their mechanisms of action, cytotoxic effects, and impact on key signaling pathways in leukemia cells, supported by available experimental data and detailed protocols for key assays.
This report aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and Bruceantin. While both are natural compounds with recognized cytotoxic properties, the extent of research into their specific effects on leukemia cells varies significantly. Bruceantin has been more extensively studied in this context, with established mechanisms of action, whereas data on this compound's anti-leukemic activity remains limited.
Executive Summary
Bruceantin, a quassinoid isolated from Brucea antidysenterica, has demonstrated potent anti-leukemic activity. It is known to inhibit protein synthesis and downregulate the c-MYC oncogene, leading to the induction of apoptosis through the mitochondrial and caspase-dependent pathways. In contrast, this compound, found in Picrasma quassioides, has shown cytotoxic effects in other cancers, but its specific mechanism and efficacy in leukemia have not been well-documented in publicly available research. This guide synthesizes the available data for a preliminary comparison and provides detailed methodologies for the experimental validation of these compounds.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, this table summarizes the known cytotoxic and mechanistic data for Bruceantin in leukemia and multiple myeloma cell lines. At present, no specific IC50 values or detailed mechanistic data for this compound in leukemia cells have been found in the reviewed literature.
| Parameter | Bruceantin | This compound |
| Leukemia/Myeloma Cell Lines Tested | L1210, P388, HL-60, RPMI 8226, U266, H929 | Data not available |
| Reported IC50 Values | RPMI 8226: 13 nM, U266: 49 nM, H929: 115 nM | Data not available |
| Mechanism of Action | Inhibition of protein synthesis, Downregulation of c-MYC | Potential involvement of p38 MAPK pathway (in other cancers) |
| Apoptosis Induction | Yes, via mitochondrial and caspase pathways | Yes (in other cancers) |
| Key Signaling Pathways Affected | c-MYC, Notch pathway | p38 MAPK, Survivin (in other cancers) |
Detailed Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Bruceantin on leukemia cells and to calculate their respective IC50 values.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Bruceantin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed leukemia cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Bruceantin in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compounds.
Materials:
-
Leukemia cells treated with this compound or Bruceantin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentrations of this compound or Bruceantin for the indicated time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Leukemia cells treated with this compound or Bruceantin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p38 MAPK, anti-phospho-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein expression levels to a loading control such as β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known and potential signaling pathways affected by Bruceantin and this compound, as well as a typical experimental workflow for their comparative analysis.
Caption: Proposed signaling pathway of Bruceantin in leukemia cells.
Caption: Potential signaling pathway of this compound based on studies in other cancers.
Caption: Experimental workflow for the comparative analysis of this compound and Bruceantin.
Conclusion and Future Directions
The available evidence strongly supports the anti-leukemic potential of Bruceantin, highlighting its ability to induce apoptosis through well-defined molecular pathways. While the data for this compound in leukemia is currently insufficient for a direct and comprehensive comparison, its documented cytotoxic effects in other cancer types suggest it is a promising candidate for further investigation.
Future research should prioritize the systematic evaluation of this compound's efficacy in a panel of leukemia cell lines. Determining its IC50 values, elucidating its mechanism of action, and identifying the signaling pathways it modulates will be crucial for a thorough comparative analysis with Bruceantin. Such studies will not only fill a significant knowledge gap but also potentially uncover a new therapeutic agent for the treatment of leukemia.
Unveiling the Anticancer Potential of Picrasin B: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anticancer mechanisms of Picrasin B, a natural quassinoid compound, with established chemotherapeutic agents and another natural product. This analysis is supported by experimental data to validate its potential as an anticancer agent.
This compound, isolated from the plant Picrasma quassioides, has demonstrated notable anticancer properties. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in various cancer cell lines. This process is predominantly mediated through the intrinsic mitochondrial pathway, a critical cell death signaling cascade.
Mechanism of Action: A Closer Look
This compound triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c into the cytoplasm. This event activates caspase-3, a key executioner enzyme in apoptosis, which then orchestrates the dismantling of the cell. While this compound is a promising candidate, a comprehensive understanding of its efficacy requires a comparative analysis against existing cancer therapies. Due to a greater availability of detailed experimental data for the structurally and functionally similar compound Picrasidine I, also found in Picrasma quassioides, this guide will utilize data from Picrasidine I studies to draw functional comparisons.
This guide compares the cytotoxic and apoptotic effects of Picrasidine I with standard chemotherapeutic drugs—5-fluorouracil, cisplatin, and paclitaxel—and another natural compound, Cucurbitacin B.
Comparative Analysis of Anticancer Activity
The following tables summarize the dose-dependent effects of Picrasidine I and comparator compounds on cancer cell viability, apoptosis induction, and cell cycle distribution. This data provides a quantitative basis for evaluating their relative anticancer potency.
Table 1: Dose-Dependent Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time |
| Picrasidine I | Oral Squamous Carcinoma (SCC-47) | ~30 µM | 24 h |
| Oral Squamous Carcinoma (SCC-1) | ~35 µM | 24 h | |
| Melanoma (HMY-1) | ~20 µM | 48 h | |
| Melanoma (A2058) | ~25 µM | 48 h | |
| 5-Fluorouracil | Colon Cancer (HCT 116) | 11.3 µM | 72 h |
| Colon Cancer (HT-29) | 11.25 µM | 120 h | |
| Cisplatin | Pancreatic Cancer (BxPC-3) | 5.96 µM | 48 h |
| Pancreatic Cancer (MIA PaCa-2) | 7.36 µM | 48 h | |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM | 24 h |
| Cucurbitacin B | Breast Cancer (MCF-7) | 12.0 µM | 72 h |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Table 2: Apoptosis Induction at Various Concentrations
| Compound | Cell Line | Concentration | Percentage of Apoptotic Cells (Early + Late) |
| Picrasidine I | Oral Squamous Carcinoma (SCC-47) | 20 µM | ~20% |
| 30 µM | ~35% | ||
| 40 µM | ~50% | ||
| Cucurbitacin B | Prostate Cancer (PC3) | 5 µM | Significant increase |
| 15 µM | Further significant increase | ||
| 25 µM | Highest apoptotic induction |
Note: Apoptosis was measured by Annexin V/PI staining followed by flow cytometry.
Table 3: Effect on Cell Cycle Distribution
| Compound | Cell Line | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Picrasidine I | Oral Squamous Carcinoma (SCC-47) | 20 µM | No significant change | No significant change | Increase |
| 30 µM | No significant change | No significant change | Further Increase | ||
| 40 µM | No significant change | No significant change | Highest Increase | ||
| Cucurbitacin B | Osteosarcoma (U2OS) | 0.025 µM | - | - | G2/M arrest |
Note: Cell cycle distribution was determined by flow cytometry analysis of propidium iodide-stained cells.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathway targeted by this compound/Picrasidine I and the general workflows for the experimental assays cited.
Figure 1. Apoptotic pathway induced by this compound.
Figure 2. General workflow for MTT cell viability assay.
Figure 3. Workflow for apoptosis and cell cycle analysis.
Detailed Experimental Protocols
For reproducibility and validation, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, comparators) and a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Preparation: Treat cells with the test compound for the specified duration. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Unveiling the Molecular Targets of Picrasin B: A Comparative Guide to Proteomic Strategies
For researchers, scientists, and drug development professionals, identifying the direct molecular targets of a bioactive compound like Picrasin B is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This guide provides a comprehensive comparison of modern proteomic approaches that can be employed to confirm the cellular targets of this compound, a quassinoid with noted anti-inflammatory and anti-cancer properties.
This document outlines and contrasts key chemical proteomics methodologies, offering detailed experimental protocols and visual workflows to aid in the selection of the most suitable strategy. We will delve into both probe-based and label-free approaches, providing a framework for the rational design of target identification studies for this compound.
Comparative Overview of Target Identification Strategies
The selection of a proteomic strategy for identifying the targets of this compound will depend on several factors, including the intrinsic reactivity of the compound, the nature of its interaction with target proteins (covalent or non-covalent), and the available resources. Below is a comparative summary of the leading methodologies.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Activity-Based Protein Profiling (ABPP) | Utilizes a reactive probe that mimics the natural product to covalently label the active sites of specific enzyme families.[1][2][3] | High specificity for enzyme families, provides information on the functional state of the target, can be performed in situ.[4][5] | Requires the natural product to have a reactive group or be amenable to the addition of one without losing activity.[6] Primarily targets enzymes. | Identifying enzyme targets of this compound, especially if it is suspected to act as an inhibitor with a covalent mechanism. |
| Compound-Centric Chemical Proteomics (CCCP) | Immobilizes the natural product onto a solid support (e.g., beads) to "fish" for interacting proteins from a cell lysate.[7][8] | Applicable to a wide range of compounds, does not require a reactive group on the natural product, can identify non-enzymatic targets.[7] | Immobilization can sterically hinder protein binding, may identify non-specific binders, typically performed in vitro which may not reflect cellular context.[8] | Broad-spectrum screening for both enzymatic and non-enzymatic binding partners of this compound. |
| Label-Free Approaches (e.g., CETSA, TPP) | Monitor changes in protein properties (e.g., thermal stability) upon ligand binding without modifying the natural product.[9][10] | Does not require chemical modification of the natural product, reflects direct target engagement in a more native context.[10] | May not be as sensitive for weak interactions, can be technically challenging. | Validating direct binding of this compound to putative targets identified through other methods, especially for non-covalent interactions. |
| Competitive Profiling | The unmodified natural product competes with a broad-spectrum probe for binding to a set of protein targets.[4][5] | Does not require modification of the natural product, leverages well-characterized probes. | Limited to the protein families targeted by the competitor probe. | Screening this compound against known enzyme families for which broad-spectrum activity-based probes are available. |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) Workflow for this compound
This protocol outlines a hypothetical ABPP approach for this compound, assuming a suitable reactive group can be introduced or is intrinsically present. A common strategy involves incorporating a minimally-perturbing "clickable" alkyne or azide tag onto the this compound scaffold.[5][11]
Methodology:
-
Probe Synthesis: Synthesize a this compound derivative containing a terminal alkyne. This requires careful consideration of the structure-activity relationship of this compound to ensure the modification does not abrogate its biological activity.
-
Cellular Labeling: Incubate cultured cells of interest (e.g., cancer cell line) with the alkyne-tagged this compound probe for a defined period. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the proteins.
-
Click Chemistry: To the cell lysate, add an azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent azide for in-gel visualization) along with the click chemistry catalyst system (e.g., copper (I) sulfate, a reducing agent, and a ligand). This will covalently link the reporter tag to the this compound probe that is bound to its protein targets.
-
Affinity Purification (for Mass Spectrometry): If using a biotin-azide tag, incubate the lysate with streptavidin-coated beads to enrich for the biotin-tagged protein-probe complexes.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the this compound probe.
-
Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the target proteins. Quantitative proteomics techniques can be used to compare the abundance of identified proteins between the probe-treated and control samples to distinguish specific targets from background binders.
Visualization of ABPP Workflow:
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Compound-Centric Chemical Proteomics (CCCP) Workflow for this compound
This protocol describes a typical pull-down experiment using immobilized this compound to identify interacting proteins.
Methodology:
-
Immobilization: Covalently attach this compound to a solid support, such as agarose or magnetic beads. A linker arm is often used to minimize steric hindrance. It is crucial to choose a conjugation point on this compound that is not essential for its biological activity. Control beads without this compound or with an inactive analogue should be prepared.
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest. The lysis buffer should be chosen to maintain protein native conformation.
-
Affinity Pull-Down: Incubate the cell lysate with the this compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with free this compound.
-
Protein Separation and Identification: The eluted proteins can be separated by SDS-PAGE and visualized by staining. Specific bands of interest can be excised and identified by mass spectrometry. Alternatively, the entire eluate can be subjected to in-solution tryptic digestion followed by LC-MS/MS analysis for a more comprehensive identification of binding partners.
-
Data Analysis: Compare the proteins identified from the this compound-beads with those from the control beads to identify specific interactors.
Visualization of CCCP Workflow:
Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).
Signaling Pathways Modulated by Picrasma Quassioides Compounds
Compounds from Picrasma quassioides, the source of this compound, have been reported to modulate key inflammatory and cancer-related signaling pathways, including the NF-κB and MAPK pathways.[12][13][14] Identifying the direct target of this compound within these pathways is a primary goal of the aforementioned proteomic strategies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[15][16] Its aberrant activation is implicated in many chronic inflammatory diseases and cancers.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17] Dysregulation of the MAPK pathway is a common feature of many cancers.
References
- 1. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling for natural product target discovery. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotechsupportgroup.com [biotechsupportgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Picrasin B's Bioactivity: A Guide to Inter-Laboratory Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Look at Picrasin B's In Vitro Efficacy
The following table summarizes the reported cytotoxic activities of this compound and related quassinoids from Picrasma quassioides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Variations in IC50 values across different studies can be attributed to differences in experimental protocols, cell line passages, and reagent sources.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | Cytotoxicity | 2.02 ± 0.95 | [1] |
| Dehydrocrenatidine | SKOV3 (Ovarian Cancer) | Cytotoxicity | 11.89 ± 2.38 | [1] |
| Nigakinone | HepG2 (Liver Cancer) | Cytotoxicity | Not Specified | [1] |
| Methylnigakinone | HepG2 (Liver Cancer) | Cytotoxicity | Not Specified | [1] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The data presented for other quassinoids from the same plant provides a comparative context for the potential potency of this class of compounds.
Experimental Protocols: Methodologies for Assessing this compound's Effects
To promote consistency and comparability of results across different laboratories, this section details standardized protocols for key assays used to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow for Nitric Oxide Assay
Caption: Workflow for measuring nitric oxide production.
Detailed Protocol:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.
Neuroprotective Activity Assay
This assay assesses the ability of a compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.
Workflow for Neuroprotection Assay
Caption: Workflow for a typical neuroprotection assay.
Detailed Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound.
-
Induction of Damage: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) for oxidative stress or glutamate for excitotoxicity.
-
Incubation: Incubate the cells for a predetermined duration.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathways Modulated by this compound
The biological effects of this compound are believed to be mediated, at least in part, through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: this compound's potential inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Dysregulation of this pathway is often implicated in cancer and inflammatory diseases.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion
This guide highlights the current state of knowledge regarding the biological effects of this compound. While specific data on the reproducibility of its effects are limited, the provided protocols and pathway diagrams offer a framework for standardizing future research. The compilation of data for related compounds suggests that this compound likely possesses significant anticancer, anti-inflammatory, and neuroprotective properties. Further research with standardized methodologies is crucial to confirm these effects and to elucidate the precise molecular mechanisms of action. This will be essential for the potential development of this compound as a therapeutic agent. Researchers are encouraged to meticulously document and report their experimental conditions to contribute to a more comprehensive and comparable body of literature on this promising natural product.
References
Picrasin B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Picrasin B, a quassinoid natural product isolated from plants of the Picrasma genus. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development.
In Vitro Efficacy of this compound
The in vitro cytotoxic activity of this compound against various cancer cell lines has been a subject of scientific investigation. However, the available data presents a nuanced picture of its efficacy. A notable study investigating the effects of quassinoids found that this compound, along with quassin and nigakilactone F, exhibited no cytotoxic activity towards HeLa (cervical cancer) and A549 (lung cancer) cell lines. This suggests a potential lack of broad-spectrum cytotoxic effects against these specific cancer types and indicates that its anticancer activity may be cell-line specific or mediated by mechanisms other than direct cytotoxicity.
Further research is required to establish a comprehensive profile of this compound's in vitro efficacy across a wider range of cancer cell lines. The table below is intended to be populated as more specific IC50 data for this compound becomes available.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | No cytotoxic activity observed | [1] |
| A549 | Lung Cancer | No cytotoxic activity observed | [1] |
| Additional cell lines | ... | ... | ... |
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values). This table is intended for the compilation of future experimental data.
In Vivo Efficacy of this compound
Currently, there is a notable lack of publicly available data on the in vivo anti-tumor efficacy of this compound from preclinical animal studies. Key metrics such as tumor growth inhibition (TGI), optimal dosage, and administration routes in relevant cancer models have not been extensively reported in the scientific literature. This represents a significant knowledge gap and a crucial area for future research to determine the therapeutic potential of this compound in a whole-organism context.
The table below is structured to accommodate future findings from in vivo studies.
| Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| e.g., Xenograft mice | e.g., Breast Cancer | e.g., 10 mg/kg, i.p. | ... | ... |
Table 2: In Vivo Anti-Tumor Efficacy of this compound. This table is designed for the inclusion of data from forthcoming in vivo research.
Signaling Pathways and Mechanism of Action
While direct evidence for the specific signaling pathways modulated by this compound is still emerging, studies on related compounds from Picrasma quassioides and other natural products suggest potential mechanisms of action. The anti-inflammatory and anti-cancer effects of extracts from this plant are often attributed to the modulation of key signaling cascades, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. It is plausible that this compound, like other compounds from Picrasma, may exert its effects by inhibiting the activation of NF-κB.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. The potential for this compound to modulate MAPK signaling warrants further investigation.
Apoptosis Induction: A common mechanism for anti-cancer agents is the induction of programmed cell death, or apoptosis. While the specific apoptotic pathway triggered by this compound is not yet fully elucidated, it may involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, potentially through the modulation of the aforementioned signaling cascades.
Caption: Proposed signaling pathways potentially modulated by this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of this compound's efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of potential anti-cancer agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound at various dosages and schedules (e.g., daily intraperitoneal injections). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The currently available data suggests that this compound may not be a broadly cytotoxic agent against all cancer types, as evidenced by its lack of activity against HeLa and A549 cells. However, this does not preclude its potential as a targeted therapy or as a modulator of specific signaling pathways involved in cancer progression. The significant gap in in vivo efficacy data is a critical area that needs to be addressed to understand the full therapeutic potential of this compound.
Future research should focus on:
-
Screening this compound against a diverse panel of cancer cell lines to identify sensitive cancer types and determine its IC50 values.
-
Conducting well-designed in vivo studies in relevant animal models to evaluate its anti-tumor efficacy, establish optimal dosing, and assess its safety profile.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This comprehensive approach will be essential to determine if this compound can be developed into a viable therapeutic agent for the treatment of cancer.
References
A Comparative Analysis of the Insecticidal Spectrum of Picrasin B
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Picrasin B's Performance Against Other Insecticidal Alternatives with Supporting Experimental Data.
This guide provides a comprehensive validation of the insecticidal spectrum of this compound, a naturally occurring quassinoid, by comparing its efficacy with other natural and synthetic insecticides. The information is intended for researchers, scientists, and professionals involved in drug development and pest management. All quantitative data is summarized in clearly structured tables, and detailed experimental methodologies are provided for all cited experiments.
Introduction to this compound
This compound is a bitter triterpenoid isolated from plants of the Picrasma genus. It belongs to a class of compounds known as quassinoids, which are recognized for their diverse biological activities, including insecticidal and antifeedant properties. The primary mode of action of this compound is believed to be the disruption of the feeding mechanisms in insects, which distinguishes it from many conventional neurotoxic insecticides. This unique mechanism of action makes this compound a person of interest for integrated pest management (IPM) strategies, potentially offering a more environmentally benign alternative to synthetic pesticides.
Comparative Insecticidal Efficacy
The following table summarizes the insecticidal activity of this compound and a selection of other insecticides against the Diamondback Moth (Plutella xylostella), a globally significant pest of cruciferous crops known for its rapid development of resistance to conventional insecticides.[1][2] The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population.
| Insecticide | Type | Target Pest | LC50 (ppm) | Exposure Time | Reference |
| This compound | Natural (Quassinoid) | Plutella xylostella (3rd instar larvae) | 58 | 24 hours | Daido et al., 1995 |
| Neem Oil (Azadirachtin) | Natural (Limonoid) | Plutella xylostella (3rd & 4th instar larvae) | 0.29 - 0.66 µg/ml (in choice test) | 24 - 72 hours | Zada et al., 2018[3] |
| Pyrethrin | Natural (Botanical) | Plutella xylostella | 0.035 - 0.105 mg a.i./ml (as λ-cyhalothrin) | Not Specified | Abro et al., 2013[4] |
| Spinosad | Natural (Fermentation Product) | Plutella xylostella | < 1 µg/ml | 72 hours | Agboyi et al., 2016[5] |
| Bifenthrin | Synthetic (Pyrethroid) | Plutella xylostella | ≥80% mortality at tested concentrations | 48 hours | Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima[6] |
Note: The LC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols, formulations, and insect strains. Refer to the original publications for detailed methodologies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results. The following are representative protocols for assessing the insecticidal and antifeedant activity of compounds against insect pests.
Insecticidal Activity Bioassay (Leaf-Dip Method)
This method is commonly used to determine the contact and ingestion toxicity of an insecticide.
-
Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared from the stock solution to obtain the desired test concentrations. A surfactant is often added to ensure even spreading of the solution on the leaf surface.
-
Treatment of Leaf Discs: Cabbage leaf discs of a standard size are dipped into each test solution for a specified time (e.g., 10-30 seconds). Control leaf discs are dipped in the solvent containing the surfactant only.
-
Exposure of Insects: The treated leaf discs are allowed to air dry. Once dry, they are placed in individual Petri dishes lined with moistened filter paper. A set number of third-instar larvae of Plutella xylostella (typically 10-20) are introduced into each Petri dish.
-
Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 h L:D).
-
Mortality Assessment: Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.
Antifeedant Activity Bioassay (Choice Test)
This assay is used to evaluate the feeding deterrent properties of a compound.
-
Preparation of Treated and Control Leaf Discs: Two sets of cabbage leaf discs are prepared. One set is treated with the test compound solution as described in the insecticidal bioassay, and the other set (control) is treated with the solvent only.
-
Experimental Setup: In each Petri dish, a treated and a control leaf disc are placed on opposite sides. A known number of third-instar larvae of Plutella xylostella are released in the center of the dish.
-
Incubation: The Petri dishes are kept under controlled environmental conditions.
-
Assessment of Feeding Damage: After a specific period (e.g., 24 or 48 hours), the area of each leaf disc consumed by the larvae is measured. This can be done using a leaf area meter or image analysis software.
-
Calculation of Antifeedant Index: The antifeedant index (AFI) is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed. An AFI of 100% indicates complete feeding deterrence.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating the insecticidal spectrum of this compound, the following diagrams have been generated using Graphviz.
Discussion
The data presented indicates that this compound exhibits notable insecticidal activity against Plutella xylostella. While its LC50 value may be higher than some of the other tested insecticides, its unique mode of action as a feeding deterrent presents a significant advantage. The development of resistance to insecticides is a major challenge in pest management, and the use of compounds with novel modes of action, such as this compound, can be a valuable tool in resistance management strategies.
Compared to the natural insecticides, Spinosad appears to be the most potent against P. xylostella in the cited studies. Neem oil also shows high efficacy, though its potency can vary depending on the concentration of azadirachtin. Pyrethrins, while effective, are known for their rapid degradation in the environment. The synthetic pyrethroid, Bifenthrin, demonstrates high mortality rates.
It is important for researchers to consider not only the acute toxicity (LC50) but also sublethal effects, such as antifeedant activity, growth regulation, and effects on reproduction, when evaluating the overall potential of an insecticidal compound. The antifeedant properties of this compound, for example, can lead to reduced crop damage even at concentrations that are not immediately lethal to the insect.
Further research is warranted to explore the full insecticidal spectrum of this compound against a wider range of agricultural and public health pests. Additionally, field trials are necessary to validate the efficacy of this compound under real-world conditions and to develop optimal formulations and application strategies. The investigation of potential synergistic effects when combined with other insecticides could also lead to more effective and sustainable pest management solutions.
References
- 1. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifeedant and Insecticidal Activity of Quassinoids against the Diamondback Moth (Plutella xylostella) and Structure-Activity Relationships [jstage.jst.go.jp]
- 5. worldveg.tind.io [worldveg.tind.io]
- 6. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Picrasin B, a quassinoid isolated from plants of the Picrasma genus, across various cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective overview of this compound's potential as a therapeutic agent.
Quantitative Bioactivity Data
The cytotoxic effects of this compound have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Lymphocytic Leukemia | - | [1] |
| HeLa | Cervical Cancer | No cytotoxic activity | [2] |
| A549 | Lung Cancer | No cytotoxic activity | [2] |
Note: While the growth of the P388 lymphocytic leukemia cell line was reported to be inhibited by this compound, specific IC50 values were not provided in the referenced literature[1]. Further research is required to quantify its potency in this and other cell lines. The lack of cytotoxic activity in HeLa and A549 cells suggests a selective bioactivity profile for this compound[2].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited bioactivity data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. This method can be employed to investigate the effect of this compound on the expression levels of proteins involved in key signaling pathways, such as those related to apoptosis and cell proliferation.
Workflow for Western Blot Analysis
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature the protein samples and separate them based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Potential Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is currently limited, related compounds from the Picrasma genus have been shown to induce apoptosis and modulate key signaling cascades in cancer cells. Further investigation is warranted to determine if this compound exerts its effects through similar mechanisms.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
Hypothesized Apoptosis Pathway for this compound
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. Constitutive activation of the STAT3 signaling pathway is observed in many types of cancer. Inhibition of this pathway is a promising strategy for cancer therapy. Downregulation of STAT3 phosphorylation (activation) can lead to the suppression of its target genes, which are involved in cell cycle progression and apoptosis resistance.
Hypothesized Inhibition of STAT3 Pathway by this compound
References
A Comparative Safety Profile of Picrasin B and Other Natural Compounds: A Guide for Researchers
In the ever-expanding landscape of drug discovery and development, natural compounds are a valuable source of novel therapeutic agents. Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered interest for its potential pharmacological activities. However, a thorough understanding of its safety profile is paramount before it can be considered for further development. This guide provides a comparative analysis of the safety profile of this compound, alongside three other well-researched natural compounds: Quercetin, Resveratrol, and Curcumin. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the available toxicological data to inform their research and development decisions.
It is important to note that while extensive safety data is available for Quercetin, Resveratrol, and Curcumin, the safety profile of this compound is less well-characterized, with notable gaps in the publicly available data, particularly concerning its effects on normal human cells and its genotoxic potential.
Comparative Safety Data
To facilitate a clear comparison, the available quantitative data on the cytotoxicity, in vivo toxicity, and genotoxicity of this compound and the comparator compounds are summarized in the tables below.
Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of the selected natural compounds against various non-cancerous cell lines, providing an indication of their potential to harm healthy cells.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound & Quassinoids | - | - | Data not available for this compound on normal human cell lines. | - |
| Human peripheral blood mononuclear cells (PBMCs) | Immune cells | Quassinoids (general) reported to have low toxicity. | [1][2] | |
| Quercetin | Human Dermal Fibroblasts (HDF) | Fibroblasts | >100 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial cells | ~50-100 µM | ||
| Resveratrol | Human Dermal Fibroblasts (HDF) | Fibroblasts | >100 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial cells | ~50-150 µM | ||
| Curcumin | Human Dermal Fibroblasts (HDF) | Fibroblasts | ~25-50 µM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial cells | ~20-40 µM |
Note: The lack of specific IC50 data for this compound on normal human cell lines is a significant data gap and highlights the need for further research in this area. General statements suggest quassinoids have low toxicity to normal cells, but quantitative data is needed for a precise comparison.
In Vivo Acute Toxicity Data
The median lethal dose (LD50) is a common measure of acute toxicity. The table below summarizes the available oral LD50 values for the selected compounds in rodent models.
| Compound | Animal Model | LD50 (Oral) | Reference |
| This compound & Picrasma Extract | Rat | No sign of acute toxicity up to 1000 mg/kg for aqueous Quassia extract. | [3] |
| Quercetin | Mouse | > 5000 mg/kg | |
| Rat | > 5000 mg/kg | ||
| Resveratrol | Rat | > 2000 mg/kg | |
| Curcumin | Mouse | > 2000 mg/kg | |
| Rat | > 5000 mg/kg |
Genotoxicity Data
Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material. The following table provides a summary of the genotoxicity findings for the selected compounds from common assays like the Ames test (mutagenicity) and the micronucleus assay (clastogenicity).
| Compound | Ames Test (Mutagenicity) | Micronucleus Assay (Clastogenicity) | Reference |
| This compound & Quassinoids | Data not available for this compound. Some quassinoids have shown potential genotoxic effects in certain assays. | Data not available for this compound. | [1] |
| Quercetin | Positive in some bacterial strains, often dependent on metabolic activation. | Generally negative in in vivo studies. | |
| Resveratrol | Generally negative. | Generally negative in in vivo studies. | |
| Curcumin | Generally negative. | Generally negative in in vivo studies. |
Note: The genotoxicity of this compound has not been extensively studied. The potential for genotoxicity within the broader class of quassinoids warrants further investigation for this compound specifically.
Experimental Protocols
A brief overview of the methodologies for the key experiments cited in this guide is provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells. It is based on the ability of damaged DNA to migrate out of the nucleus in an electric field, forming a "comet" shape.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to facilitate the migration of fragmented DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
In Vivo Acute Oral Toxicity (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.
Protocol Outline:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females), and allow them to acclimatize to the laboratory conditions.
-
Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight) to a group of three animals.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Stepwise Procedure: Based on the outcome (number of survivors/deaths) in the initial group, the dose for the next group of three animals is either increased or decreased according to the guideline's flowchart.
-
LD50 Estimation: The LD50 is estimated based on the mortality data from the different dose levels tested.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the safety assessment process and potential mechanisms of toxicity, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the safety assessment of a new natural compound.
Caption: A simplified signaling pathway illustrating potential mechanisms of cytotoxicity induced by natural compounds.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the safety profiles of this compound, Quercetin, Resveratrol, and Curcumin. While Quercetin, Resveratrol, and Curcumin have been extensively studied and are generally considered safe at typical doses, significant data gaps exist for this compound.
The lack of robust data on the cytotoxicity of this compound against normal human cells, its oral LD50, and its genotoxic potential are critical areas that require further investigation. While some studies on Picrasma extracts and the broader class of quassinoids suggest a degree of safety, these are not substitutes for specific data on the purified compound.
For researchers and drug development professionals, this guide underscores the importance of conducting comprehensive safety assessments for any new natural compound, even those with a history of traditional use. The experimental protocols and workflows outlined here provide a foundational framework for such investigations. Future research should prioritize filling the existing data gaps for this compound to enable a more complete and accurate assessment of its therapeutic potential and safety.
References
Validating the Purity of Synthesized Picrasin B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of Picrasin B, ensuring the purity of the final compound is a critical step. This guide provides a comprehensive comparison of essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to effectively validate the purity of synthesized this compound. Detailed experimental protocols and supporting data are presented to facilitate accurate and reliable purity assessment.
The validation of a synthesized active pharmaceutical ingredient's (API) purity is paramount to ensure its safety, efficacy, and reproducibility in research and development. This compound, a quassinoid with potential therapeutic properties, requires rigorous analytical characterization to identify and quantify any impurities that may have arisen during its synthesis. This guide outlines a multi-pronged approach employing orthogonal analytical methods to provide a comprehensive purity profile.
Comparative Analysis of Purity Validation Techniques
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of synthesized this compound. Each method offers unique advantages in separating, identifying, and quantifying the target compound and any potential impurities.
| Analytical Technique | Principle | Information Provided | Key Strengths | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Retention time (t R ), peak area (% purity), separation of impurities. | High resolution for separating complex mixtures, quantitative accuracy, well-established methodology. | May not identify co-eluting impurities, requires a reference standard for absolute quantification. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, elemental composition (High-Resolution MS), structural information via fragmentation (MS/MS). | High sensitivity and specificity, capable of identifying unknown impurities. | Isomers may not be differentiated, ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure elucidation, identification and quantification of impurities without a reference standard (qNMR). | Provides detailed structural information, inherently quantitative. | Lower sensitivity compared to MS, complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific synthetic route and instrumentation used.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL.
-
Reference Standard: A commercially available, certified this compound standard should be used for comparison of retention time and for quantitative analysis.
Mass Spectrometry (MS)
This protocol is for the confirmation of the molecular weight and investigation of potential impurities.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.
-
Expected Ion: The primary ion expected for this compound (C₂₁H₂₈O₆, Molecular Weight: 376.4 g/mol ) is the protonated molecule [M+H]⁺ at m/z 377.1886.
-
MS/MS Analysis: Fragmentation of the [M+H]⁺ ion should be performed to obtain characteristic product ions for structural confirmation and comparison with a reference standard or literature data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and assign all proton and carbon signals unequivocally.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of CDCl₃.
-
¹³C NMR Spectral Data for this compound (in CDCl₃):
-
δ 211.60 (s), 197.10 (s), 189.90 (s), 162.53 (s), 124.82 (d), 109.06 (s), 82.38 (d), 80.23 (d), 47.27 (s), 46.38 (t), 46.29 (d), 46.01 (d), 44.47 (s), 43.87 (d), 40.87 (d), 27.02 (d), 25.00 (t), and other signals corresponding to the this compound structure.[1]
-
-
Purity Assessment (qNMR): For quantitative NMR, a certified internal standard of known purity (e.g., maleic acid) is added in a precise amount to the sample. The purity of this compound can be calculated by comparing the integral of a well-resolved this compound signal to the integral of a signal from the internal standard.
Workflow for Validating the Purity of Synthesized this compound
The following diagram illustrates a comprehensive workflow for the purity validation of synthesized this compound, incorporating orthogonal analytical techniques and forced degradation studies to identify potential impurities.
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Forced Degradation Studies for Impurity Profiling
To proactively identify potential degradation products and impurities that may not be present in the initial synthesized batch but could form under storage or physiological conditions, forced degradation studies are recommended. These studies involve subjecting the synthesized this compound to harsh conditions to accelerate its decomposition.
-
Acidic Hydrolysis: Treat a solution of this compound in methanol with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat a solution of this compound in methanol with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound in methanol with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) for 24 hours.
The stressed samples should then be analyzed by HPLC and MS to identify and characterize any new peaks that appear, providing valuable information about the stability of this compound and potential impurities to monitor in future batches.
By employing this multi-faceted analytical approach, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
A Head-to-Head Comparison of Picrasin B and Picrasin A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Picrasin B and Picrasin A, two prominent quassinoids isolated from plants of the Picrasma genus, have garnered significant attention for their diverse pharmacological activities. Both compounds, derived from a common natural source, exhibit a range of biological effects, including anti-inflammatory, anticancer, and insecticidal properties.[1][2] This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by available experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.
Comparative Bioactivity Data
While direct comparative studies under identical experimental conditions are limited, the following tables summarize the reported bioactivities of this compound and Picrasin A from various sources. It is important to note that variations in experimental protocols can influence the outcomes.
| Bioactivity | This compound | Picrasin A | Cell Line/Organism | Key Findings |
| Anti-inflammatory | Reported to inhibit pro-inflammatory markers.[3][4] | Mentioned among quassinoids with anti-inflammatory potential. | RAW 264.7 macrophages | Both compounds are implicated in the inhibition of inflammatory pathways. |
| Anticancer/Cytotoxicity | Showed no cytotoxic activity towards HeLa or A549 cells in one study.[3] | Reported to have antiproliferative activity against several cancer cell lines.[2] | HeLa, A549, and others | Activities appear to be cell-line dependent. |
| Insecticidal | Exhibits insecticidal activity.[5] | Not explicitly detailed in the provided results. | Plutella xylostella (Diamondback Moth), Diaphorina citri | This compound has demonstrated notable insecticidal effects. |
Detailed Experimental Protocols
To aid in the replication and further investigation of the bioactivities of Picrasin A and B, detailed protocols for commonly employed assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7][8] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 500-600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of Picrasin A or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours under the same conditions.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10][11][12][13]
Principle: In response to inflammatory stimuli like LPS, macrophages (such as the RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.[12] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[9][10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of Picrasin A or this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[10][12]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Insecticidal Activity: Leaf-Dip Bioassay against Plutella xylostella
This method is commonly used to evaluate the insecticidal properties of compounds against leaf-eating insects like the diamondback moth (Plutella xylostella).[14][15][16][17][18]
Principle: Cabbage leaf discs are dipped in solutions containing the test compound at various concentrations. Larvae of P. xylostella are then allowed to feed on these treated leaves. The mortality of the larvae is assessed after a specific period to determine the compound's insecticidal efficacy.[14][15]
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of Picrasin A or this compound in an appropriate solvent.
-
Leaf Disc Preparation: Cut fresh cabbage leaves into discs of a uniform size.
-
Treatment: Dip each leaf disc into a test solution for a short duration (e.g., 10 seconds) and allow them to air dry.[15] A control group should be dipped in the solvent only.
-
Insect Exposure: Place the treated leaf discs in individual containers (e.g., Petri dishes) and introduce a set number of P. xylostella larvae (e.g., 10 second-instar larvae) into each container.[17]
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, and photoperiod) for a specified period (e.g., 72 hours).[16]
-
Mortality Assessment: After the incubation period, count the number of dead larvae. Larvae that are unable to move when prodded are considered dead.[16]
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality).
Signaling Pathway Involvement
Both Picrasin A and this compound are thought to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[19][20][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[19][20] Quassinoids, including potentially Picrasin A and B, have been shown to inhibit this pathway, thereby reducing inflammation.[4][22]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[23][24][25] The MAPK family includes several key kinases such as ERK, JNK, and p38. Dysregulation of this pathway is frequently observed in various diseases, including cancer.[23][25] Some natural products have been shown to exert their anticancer and anti-inflammatory effects by modulating the MAPK pathway.[23] The extracts from Picrasma quassioides have been noted to reduce ERK phosphorylation.[3]
Conclusion
Picrasin A and this compound are bioactive quassinoids with promising therapeutic potential. While both compounds share anti-inflammatory and potential anticancer properties, the available data suggests that this compound may have more pronounced insecticidal activity. The modulation of fundamental signaling pathways like NF-κB and MAPK appears to be a key mechanism underlying their diverse biological effects. Further head-to-head comparative studies are warranted to fully elucidate their respective potencies and therapeutic windows for various applications. This guide provides a foundational framework for researchers to design and conduct such comparative investigations.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irac-online.org [irac-online.org]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.co.za [journals.co.za]
- 19. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 22. scielo.br [scielo.br]
- 23. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Picrasin B: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Picrasin B must adhere to stringent disposal procedures due to its high acute toxicity. This guide provides essential safety and logistical information to ensure the proper management of this compound waste, thereby safeguarding laboratory personnel and the environment.
This compound is characterized by significant toxicity, and while a specific United States Environmental Protection Agency (EPA) hazardous waste code has not been definitively assigned, its classification as "Fatal if swallowed" warrants a conservative approach to its disposal.[1] Therefore, it is strongly recommended to manage this compound as a P-listed hazardous waste. This classification is reserved for acutely toxic chemicals, necessitating specific handling and disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Gloves: Nitrile rubber gloves are recommended.[2]
-
Lab Coat: To prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator, especially when handling the powder form, to avoid inhalation.[1][3]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the handling and disposal of this compound.
| Parameter | Value/Information | Source |
| CAS Number | 26121-56-2 | [5] |
| GHS Hazard Statements | H300: Fatal if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [2][3] |
| Recommended Waste Classification | P-listed Hazardous Waste (Acutely Toxic) | Based on high acute toxicity |
| Container for P-listed Waste | Must be securely sealed, properly labeled, and stored in a designated hazardous waste accumulation area. | General P-list requirements |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Experimental Protocol for Neutralization (If Applicable and Permitted)
Currently, there are no widely established and validated protocols for the in-lab neutralization of this compound for disposal purposes. Due to its complex structure and high toxicity, attempting to neutralize it without a validated procedure could result in unknown and potentially hazardous byproducts. Therefore, in-lab treatment is not recommended.
Disposal of Unused or Expired this compound
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.
-
Carefully place the original container with the unused or expired this compound into a larger, compatible, and sealable waste container.
-
Label the outer container clearly as "Hazardous Waste - Acutely Toxic" and list "this compound" as the content.
-
Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal of Contaminated Materials
Items such as pipette tips, weighing boats, gloves, and bench paper that have come into direct contact with this compound must be disposed of as hazardous waste.
-
Collect all contaminated solid materials in a designated, leak-proof hazardous waste bag or container.
-
Seal the bag or container and label it as "Hazardous Waste - Acutely Toxic" with "this compound contaminated debris" as the contents.
-
For contaminated sharps, use a designated sharps container that is also labeled as hazardous waste.
-
Manage these containers as acutely toxic hazardous waste and arrange for their disposal through your institution's environmental health and safety (EHS) office.
Disposal of Empty Containers
Due to the acute toxicity of this compound, empty containers that once held this substance must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Crucially, collect all three rinsates in a designated hazardous waste container for liquids. This rinsate is now considered acutely toxic hazardous waste.
-
Label the rinsate container as "Hazardous Waste - Acutely Toxic" and list the solvent and "trace this compound" as the contents.
-
After triple-rinsing, the container can be defaced (to prevent reuse) and disposed of according to your institution's guidelines for non-hazardous lab glass or plastic, but only after confirmation with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for final instructions.
References
- 1. mdpi.com [mdpi.com]
- 2. itcm.biotcm.net [itcm.biotcm.net]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Picrasin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Picrasin B in a laboratory setting. Given the limited availability of specific toxicity data for this compound, it is crucial to handle this compound with a high degree of caution, treating it as a substance with unknown toxicity. The following procedures are based on established best practices for handling potentially hazardous chemical compounds.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₈O₆ | [1][2][3][4][5] |
| Molecular Weight | 376.4 g/mol | [1][2][3][4] |
| CAS Number | 26121-56-2 | [1][2][3][4] |
| Appearance | Powder | [2][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][5] |
| Storage | Short term: 0°C; Long term: -20°C, desiccated. | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Toxicity (LD50) | Not available. Handle as a compound of unknown toxicity. | [1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure the safety of all laboratory personnel when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.
-
Hand Protection: Double-gloving with nitrile gloves is required. Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
-
Body Protection: A fully buttoned lab coat, preferably a disposable one, must be worn. Ensure that clothing covers all exposed skin.
-
Respiratory Protection: If there is a risk of aerosol generation that cannot be contained within a fume hood, a NIOSH-approved respirator may be necessary. A risk assessment should be conducted to determine the appropriate level of respiratory protection.
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound. This should be adapted based on specific experimental needs.
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, pipettes, and the chosen solvent.
-
Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully add the desired amount of this compound powder to the vial using a spatula. Avoid creating dust.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the vial. Cap the vial securely.
-
Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution at the recommended temperature (-20°C for long-term storage).
Spill and Emergency Procedures
-
Minor Spill (Powder): In case of a small spill within the fume hood, gently cover the spill with absorbent paper towels. Dampen the paper towels with a suitable solvent (e.g., ethanol) to avoid raising dust, and then carefully wipe the area. Place all contaminated materials in a sealed bag for disposal.
-
Minor Spill (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated material in a sealed container for disposal.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, contain the spill to prevent it from spreading. Follow institutional emergency procedures.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with information about the compound if available.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), paper towels, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Safety and Workflow Diagrams
The following diagrams illustrate the safe handling workflow and potential biological interactions of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A diagram showing potential signaling pathways modulated by extracts of Picrasma quassioides, which contains this compound.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PICRASIN-B | 26121-56-2 [amp.chemicalbook.com]
- 4. This compound | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
